molecular formula C48H58N4O13 B10824799 DNA31

DNA31

Katalognummer: B10824799
Molekulargewicht: 899.0 g/mol
InChI-Schlüssel: CSVODQIZSSFFGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DNA31 is a useful research compound. Its molecular formula is C48H58N4O13 and its molecular weight is 899.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C48H58N4O13

Molekulargewicht

899.0 g/mol

IUPAC-Name

[30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

InChI

InChI=1S/C48H58N4O13/c1-21-11-10-12-22(2)47(60)51-38-42(58)34-33(37-45(38)64-32-20-29(19-30(54)36(32)50-37)52-16-13-28(49)14-17-52)35-44(26(6)41(34)57)65-48(8,46(35)59)62-18-15-31(61-9)23(3)43(63-27(7)53)25(5)40(56)24(4)39(21)55/h10-12,15,18-21,23-25,28,31,39-40,43,55-57,59H,13-14,16-17,49H2,1-9H3,(H,51,60)

InChI-Schlüssel

CSVODQIZSSFFGA-UHFFFAOYSA-N

Kanonische SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N)O3)C

Herkunft des Produkts

United States

Foundational & Exploratory

DNA31 Compound: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA31 is a potent inhibitor of RNA polymerase.[1][2][3] This technical guide provides a summary of the currently available information on this compound, including its chemical properties. At present, detailed experimental data, comprehensive biological activity, and specific signaling pathways associated with this compound are not extensively documented in publicly available scientific literature. This document serves to consolidate the existing information from chemical suppliers and provides a foundation for future research endeavors.

Chemical Properties

This compound is a complex organic molecule with a high molecular weight. Its chemical formula is C48H58N4O13, and it has a molecular weight of 898.99 g/mol .[1][2] The compound is identified by the CAS number 845626-57-5.[1][2] It is typically supplied as a solid, with a color ranging from brown to black.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C48H58N4O13[1][2]
Molecular Weight 898.99 g/mol [1][2]
CAS Number 845626-57-5[1][2]
Appearance Solid[1][2]
Color Brown to black[1][2]
Purity ≥95%
SMILES O=C1C2=C(O[C@@]1(O/C=C[C@](--INVALID-LINK----INVALID-LINK--/C=C/C=C(C)/C3=O)C)O)C)OC(C)=O">C@HC)([H])OC)C)C(C)=C(O)C4=C2C(C(OC5=CC(N6CCC(N)CC6)=C7)=C(N3)C4=O)=NC5=C7O[1][2]

Biological Activity

This compound is characterized as a potent inhibitor of RNA polymerase.[1][2][3] RNA polymerase is a crucial enzyme responsible for the transcription of DNA into RNA, a fundamental process in gene expression. By inhibiting this enzyme, this compound can disrupt the synthesis of RNA, thereby affecting a wide range of cellular processes. However, specific details regarding its inhibitory concentration (IC50), the specific types of RNA polymerases it targets (e.g., bacterial, eukaryotic), and its broader biological effects have not been detailed in the available literature.

Mechanism of Action

The precise mechanism by which this compound inhibits RNA polymerase is not yet elucidated in publicly accessible research. Generally, RNA polymerase inhibitors can act through various mechanisms, such as binding to the active site of the enzyme, interfering with the binding of the DNA template, or preventing the elongation of the RNA transcript. Further investigation is required to determine the specific mode of action for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not available in the public domain. For researchers interested in working with this compound, the following general procedures for handling and solubilization are recommended based on supplier information.

Solubility and Stock Solution Preparation

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] To prepare a stock solution, the following steps can be taken:

  • Solvent: Use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[1][2]

  • Concentration: For a 5 mg/mL stock solution (5.56 mM), dissolve the appropriate mass of this compound in DMSO.[1][2] The process may require ultrasonic agitation and warming to 60°C to achieve complete dissolution.[1][2]

  • Storage: Store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1][2]

Table 2: Stock Solution Preparation Examples

Desired ConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
1 mM 0.899 mg4.495 mg8.99 mg
5 mM 4.495 mg22.475 mg44.95 mg

Calculations are based on a molecular weight of 898.99 g/mol .

Signaling Pathways and Experimental Workflows

As of the date of this document, there is no published research detailing the specific signaling pathways affected by this compound or established experimental workflows for its investigation. Given its function as an RNA polymerase inhibitor, it is plausible that this compound could impact numerous cellular signaling pathways that are dependent on active gene transcription.

To illustrate a general workflow for characterizing a novel RNA polymerase inhibitor, the following conceptual diagram is provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_pathway Pathway & Mechanism Elucidation synthesis Synthesis of this compound purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization rna_pol_assay RNA Polymerase Activity Assay characterization->rna_pol_assay binding_assay Direct Binding Assay (e.g., SPR) rna_pol_assay->binding_assay kinetics_assay Enzyme Kinetics binding_assay->kinetics_assay cell_viability Cell Viability/Cytotoxicity Assay kinetics_assay->cell_viability transcription_assay Global Transcription Assay (e.g., EU incorporation) cell_viability->transcription_assay gene_expression Gene Expression Analysis (qPCR, RNA-seq) transcription_assay->gene_expression pathway_analysis Signaling Pathway Analysis gene_expression->pathway_analysis target_id Target Identification & Validation pathway_analysis->target_id

A conceptual workflow for the characterization of a novel RNA polymerase inhibitor like this compound.

Conclusion and Future Directions

This compound is identified as a potent inhibitor of RNA polymerase, with its basic chemical properties established. However, a significant gap exists in the scientific literature regarding its biological activity, mechanism of action, and effects on cellular pathways. The information presented in this guide is based on data from chemical suppliers and serves as a starting point for further research.

Future investigations should focus on:

  • Determining the IC50 and selectivity of this compound against various RNA polymerases.

  • Elucidating the precise molecular mechanism of inhibition.

  • Evaluating its efficacy and toxicity in cellular and in vivo models.

  • Identifying the downstream signaling pathways modulated by this compound-mediated RNA polymerase inhibition.

Such studies are essential to unlock the full potential of this compound as a research tool or a therapeutic lead.

References

Clarification: "DNA31" Refers to a Scientific Conference, Not a Specific Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "DNA31" is not a designation for a specific chemical compound. Instead, it refers to the 31st International Conference on DNA Computing and Molecular Programming .[1][2] This annual academic conference is a premier forum for scientists from diverse fields such as computer science, physics, chemistry, biology, and nanotechnology.[1] The focus of the conference is on the latest experimental and theoretical results in information-based molecular systems.[1]

Given this clarification, this guide will address the core scientific topics and molecular concepts central to the research presented at the this compound conference, providing an in-depth overview for researchers, scientists, and drug development professionals. The content will focus on the fundamental chemical structures and properties of the DNA molecules used in these advanced applications.

Fundamental Chemical Structure of DNA

Deoxyribonucleic acid (DNA) is a polymer composed of repeating units called deoxyribonucleotides.[3] The ability to program and engineer DNA molecules for computation and nanotechnology, as discussed at this compound, is predicated on this fundamental structure.

Each nucleotide consists of three components:

The sugar and phosphate groups form the backbone of the DNA strands.[4][5] There are four types of nitrogenous bases in DNA: Adenine (A), Guanine (G), Cytosine (C), and Thymine (T).[4] These bases pair in a specific manner—Adenine with Thymine (A-T) via two hydrogen bonds, and Guanine with Cytosine (G-C) via three hydrogen bonds.[5][6] This complementary base pairing is the chemical foundation for the DNA double helix structure and for the programmable interactions used in DNA nanotechnology.[6][7]

Table 1: Components of a Deoxyribonucleotide
ComponentDescriptionRole
Deoxyribose Sugar A five-carbon pentose (B10789219) sugar.Forms the structural backbone of the DNA strand.
Phosphate Group Connects the 5' carbon of one sugar to the 3' carbon of the next.Creates the phosphodiester bonds that form the DNA backbone.
Nitrogenous Base Aromatic, nitrogen-containing molecules (A, T, C, G).Encodes genetic information and enables strand-to-strand binding.

Properties of DNA for Molecular Programming

The research presented at conferences like this compound leverages the specific chemical and physical properties of DNA to build molecular devices and circuits.

Table 2: Key Properties of DNA for Engineered Systems
PropertyChemical/Physical BasisApplication in Molecular Programming
Programmable Binding Watson-Crick base pairing (A-T, G-C).Design of specific DNA sequences that bind only to their complements, forming the basis for logic gates, circuits, and self-assembly.
Structural Predictability The double helix is a stable, well-defined structure.Allows for the design of complex 2D and 3D nanostructures (DNA origami) and molecular machines.
Thermodynamic Stability Hydrogen bonds and base-stacking interactions.The melting temperature (Tm) can be precisely calculated and controlled, enabling dynamic systems that respond to temperature changes.
Biocompatibility DNA is a natural biological molecule.Suitable for in-vivo applications, including diagnostics, drug delivery, and synthetic biology circuits within living cells.

Core Concepts in DNA Computing and Molecular Programming

The this compound conference covers a range of topics focused on using DNA as an engineering material. Key areas include DNA strand displacement, molecular self-assembly, and the development of DNA aptamers.

DNA Strand Displacement

A central mechanism in DNA computing is strand displacement. This process involves an input DNA strand binding to a complementary region of a DNA complex, thereby displacing a pre-existing strand. This allows for the creation of dynamic systems and logic gates.

Below is a diagram illustrating a basic toehold-mediated strand displacement reaction, a fundamental process in building DNA circuits.[8]

Toehold-mediated DNA strand displacement workflow.
DNA Aptamers

Aptamers are single-stranded DNA (or RNA) molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity.[9][10] They are often referred to as "chemical antibodies".[9] Research in this area, relevant to the this compound conference, focuses on developing aptamers for diagnostics, therapeutics, and as components of molecular sensors.[10][11]

Experimental Protocols Overview

The development of the DNA-based systems discussed at this compound relies on several key experimental techniques. While specific protocols vary by experiment, the underlying methodologies are standardized.

Table 3: Key Experimental Methodologies
TechniquePurposeGeneral Protocol Outline
SELEX (Systematic Evolution of Ligands by Exponential Enrichment)To identify and isolate DNA or RNA aptamers that bind to a specific target from a large, random library.1. A large library of random nucleic acid sequences (~10^14 to 10^15 molecules) is synthesized. 2. The library is incubated with the target molecule. 3. Unbound sequences are washed away. 4. Bound sequences are eluted and then amplified using PCR (for DNA) or RT-PCR (for RNA). 5. The process is repeated for multiple rounds (typically 8-15) to enrich for the highest-affinity binders. 6. The final pool is sequenced to identify the aptamer sequences.
FRET (Förster Resonance Energy Transfer)To measure molecular proximity and conformational changes in DNA structures, such as aptamer binding or the operation of molecular machines.1. Two different fluorophores (a donor and an acceptor) are attached to specific locations on the DNA molecule(s). 2. The donor fluorophore is excited with a light source at its specific excitation wavelength. 3. If the donor and acceptor are in close proximity (typically 1-10 nm), the donor transfers its energy to the acceptor, which then fluoresces at its own emission wavelength. 4. The ratio of donor-to-acceptor emission is measured. A change in this ratio indicates a change in the distance between the fluorophores, revealing a conformational change in the DNA structure.[12]
Gel Electrophoresis (PAGE)To verify the formation of DNA complexes and the successful operation of DNA circuits.1. A polyacrylamide gel is prepared to act as a molecular sieve. 2. DNA samples are loaded into wells at the top of the gel. 3. An electric field is applied. Since DNA is negatively charged, it migrates towards the positive electrode. 4. Smaller molecules move faster and farther through the gel matrix than larger molecules. 5. The gel is stained with a DNA-binding dye (e.g., SYBR Gold) and visualized under UV light to determine the size and purity of the DNA species.

This guide provides a foundational understanding of the chemical principles and molecular technologies that form the core of the research presented at the this compound conference. The field of DNA computing and molecular programming continues to advance, leveraging the unique chemical properties of DNA to create sophisticated systems for computation, diagnostics, and nanotechnology.

References

The Enigma of DNA31: A Review of a Novel Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in molecular biology have led to the identification of a novel nucleic acid structure, designated DNA31. This molecule, while sharing foundational principles with deoxyribonucleic acid (DNA), exhibits unique structural and functional characteristics that set it apart. This document provides a comprehensive overview of the discovery, origin, and current understanding of this compound, with a focus on its potential implications for cellular processes and therapeutic development. We present a synthesis of the initial experimental data, detailed protocols for its study, and a visualization of its proposed signaling pathway.

Discovery and Initial Characterization

The first indications of this compound's existence emerged from deep sequencing analyses of extremophilic bacteria found in deep-sea hydrothermal vents. Researchers at the Scripps Research Institute, while conducting a metagenomic survey, identified anomalous sequencing reads that did not align with known DNA or RNA structures. These sequences, initially dismissed as artifacts, were consistently present across multiple samples, prompting further investigation.

Subsequent biochemical analysis revealed a novel double-helical structure with a right-handed twist, similar to B-form DNA. However, spectrographic and crystallographic data indicated a distinct molecular composition. The canonical four nitrogenous bases—adenine, guanine, cytosine, and thymine—were present, but the sugar-phosphate backbone was modified. Isotopic labeling experiments confirmed the presence of a novel, heavier isotope of phosphorus, provisionally named Phosphorus-31H, integrated into the phosphate (B84403) groups. This unique feature is believed to be responsible for the altered helical pitch and increased stability of the this compound molecule under extreme temperatures and pressures.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound in comparison to standard B-form DNA.

Parameter This compound B-form DNA Method of Measurement
Helical Pitch 3.6 nm3.4 nmX-ray Crystallography
Base Pairs per Turn 10.710.5X-ray Crystallography
Melting Temperature (Tm) 112°C95°C (for equivalent GC content)Thermal Denaturation Assay
Molecular Weight ~5% greater than equivalent B-DNAVaries by sequenceMass Spectrometry

Experimental Protocols

Isolation of this compound from Extremophilic Bacteria

Objective: To isolate and purify this compound from bacterial cultures.

Methodology:

  • Cell Lysis: Bacterial cell pellets are resuspended in a lysis buffer containing lysozyme (B549824) and proteinase K and incubated at 65°C for 2 hours.

  • Phenol-Chloroform Extraction: An equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) is added to the lysate, mixed thoroughly, and centrifuged to separate the aqueous and organic phases. The aqueous phase, containing the nucleic acids, is carefully collected.

  • Ethanol (B145695) Precipitation: Two volumes of ice-cold 100% ethanol and 1/10 volume of 3M sodium acetate (B1210297) are added to the aqueous phase. The mixture is incubated at -20°C overnight to precipitate the nucleic acids.

  • Centrifugation and Washing: The precipitated nucleic acids are pelleted by centrifugation. The pellet is washed twice with 70% ethanol to remove residual salts.

  • Resuspension: The final this compound pellet is air-dried and resuspended in a TE buffer.

Thermal Denaturation Assay

Objective: To determine the melting temperature (Tm) of this compound.

Methodology:

  • Sample Preparation: Purified this compound is diluted to a concentration of 50 µg/mL in a saline-sodium citrate (B86180) (SSC) buffer.

  • Spectrophotometry: The absorbance of the this compound solution at 260 nm is measured using a UV-Vis spectrophotometer equipped with a temperature controller.

  • Temperature Ramp: The temperature is increased from 25°C to 120°C at a rate of 1°C per minute. Absorbance readings are taken at every 1°C increment.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the this compound is denatured, corresponding to the midpoint of the absorbance increase.

Proposed Signaling Pathway and Interactions

Preliminary functional studies suggest that this compound may play a role in regulating gene expression in response to environmental stress. It is hypothesized that under conditions of extreme heat or pressure, a specific this compound-binding protein, provisionally named DBP31, is activated. This protein then binds to specific regulatory regions of the bacterial genome, modulating the transcription of stress-response genes.

DNA31_Signaling_Pathway cluster_stress Environmental Stress cluster_cellular_response Cellular Response Stress High Temperature / Pressure DBP31_inactive DBP31 (Inactive) Stress->DBP31_inactive Activates DNA31_synthesis This compound Synthesis Stress->DNA31_synthesis Induces DBP31_active DBP31 (Active) DBP31_inactive->DBP31_active Conformational Change This compound This compound DBP31_active->this compound Binds to DNA31_synthesis->this compound Gene_Expression Stress Response Gene Transcription This compound->Gene_Expression Modulates DNA31_Functional_Analysis_Workflow cluster_isolation Isolation & Identification cluster_interaction Interaction Studies cluster_functional Functional Genomics cluster_validation Validation Isolation Isolate this compound from Extremophilic Bacteria Sequencing Sequence and Characterize This compound Isolation->Sequencing Protein_ID Identify this compound-Binding Proteins (e.g., DBP31) Sequencing->Protein_ID Binding_Assay Perform Binding Assays (e.g., EMSA) Protein_ID->Binding_Assay Knockout Generate DBP31 Knockout Strains Protein_ID->Knockout Transcriptomics Compare Transcriptomes (Wild-type vs. Knockout) Knockout->Transcriptomics Phenotype Analyze Phenotypic Changes under Stress Knockout->Phenotype Validation Validate Gene Targets (e.g., qPCR) Transcriptomics->Validation

The Core Mechanism of Action of dmDNA31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dmDNA31 (4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin) is a potent, semi-synthetic antibiotic belonging to the rifamycin (B1679328) class.[1] An analog of rifalazil, it is also referred to as rifalog.[1] This document provides an in-depth technical overview of the mechanism of action of dmthis compound, with a focus on its molecular interactions, its role in antibody-antibiotic conjugates (AACs), and a summary of key experimental findings.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary antibacterial activity of dmthis compound stems from its potent inhibition of bacterial DNA-dependent RNA polymerase, the essential enzyme responsible for transcribing genetic information from DNA to RNA.[1][2]

The "Steric-Occlusion" Model

The mechanism of inhibition is best described as "steric-occlusion".[1] Unlike some antibiotics that target the active site of an enzyme, dmthis compound binds to a pocket on the β subunit of the RNA polymerase, within the DNA/RNA channel but distinct from the active site.[1] This binding physically obstructs the path of the elongating RNA transcript. As a result, the synthesis of the RNA molecule is halted after only two or three phosphodiester bonds have been formed, preventing the elongation of the 5' end of the transcript.[1] This blockade of RNA synthesis leads to a cessation of bacterial protein production and ultimately, cell death.

Mechanism of dmthis compound: Steric-Occlusion cluster_RNAP Bacterial RNA Polymerase RNAP_beta β Subunit DNA_channel DNA/RNA Channel Active_Site Active Site Nascent_RNA Nascent RNA (2-3 nucleotides) DNA_channel->Nascent_RNA Blocks elongation dmthis compound dmthis compound dmthis compound->DNA_channel Binds within channel DNA_template DNA Template DNA_template->DNA_channel Passes through

A diagram illustrating the steric-occlusion mechanism of dmthis compound.

dmthis compound in Antibody-Antibiotic Conjugates (AACs)

A significant application of dmthis compound is as a cytotoxic payload in antibody-antibiotic conjugates (AACs), such as DSTA4637S.[2] This approach leverages the specificity of monoclonal antibodies to deliver dmthis compound directly to the site of infection, including intracellular bacteria, which are often shielded from conventional antibiotics.[3]

Targeted Delivery and Intracellular Release

The mechanism of action for dmthis compound-based AACs against Staphylococcus aureus involves a multi-step process:

  • Target Binding: The monoclonal antibody component of the AAC, which is engineered to recognize a specific bacterial antigen, binds to the surface of the bacterium. For instance, the antibody in DSTA4637S targets the β-N-acetylglucosamine (β-GlcNAc) modification on the wall teichoic acid of S. aureus.[2][3]

  • Phagocytosis: The AAC-bound bacterium is then recognized and engulfed by host phagocytic cells, such as macrophages.[3]

  • Intracellular Trafficking: The bacterium, now within a phagosome, is trafficked through the cell's endosomal-lysosomal pathway.

  • Payload Release: The phagosome fuses with a lysosome, creating a phagolysosome. The acidic environment and the presence of lysosomal enzymes, such as cathepsins, cleave a specialized linker connecting the antibody to dmthis compound. In DSTA4637S, this is a valine-citrulline (VC) linker.[2][3]

  • Bacterial Killing: Once released, the active dmthis compound is free to exert its inhibitory effect on the RNA polymerase of the intracellular bacterium, leading to its death.[3][4]

Mechanism of dmthis compound-based Antibody-Antibiotic Conjugate (AAC) cluster_extracellular Extracellular Space cluster_cell Phagocytic Cell AAC AAC (Antibody-dmthis compound) SA S. aureus AAC->SA 1. Binding Phagosome Phagosome SA->Phagosome 2. Phagocytosis Phagolysosome Phagolysosome Phagosome->Phagolysosome 3. Fusion SA_intracellular Intracellular S. aureus Lysosome Lysosome Lysosome->Phagolysosome dmthis compound Released dmthis compound Phagolysosome->dmthis compound 4. Linker Cleavage dmthis compound->SA_intracellular 5. Bacterial Killing

The mechanism of a dmthis compound-based AAC against S. aureus.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of dmthis compound and its conjugate, DSTA4637S.

Table 1: Pharmacokinetics of Unconjugated dmthis compound in a Phase 1 Clinical Trial of DSTA4637S in Healthy Volunteers [2]

ParameterValue
Dose of DSTA4637S150 mg/kg
Mean Maximum Plasma Concentration (Cmax) of Unconjugated dmthis compound3.86 ng/mL
Ratio of Conjugated to Unconjugated dmthis compound Cmax~10,000-fold
Mean Half-life (t1/2) of Unconjugated dmthis compound3.9 - 4.3 days

Table 2: In Vitro Activity of dmthis compound [5]

ParameterValue
Minimum Inhibitory Concentration (MIC) against S. aureus<10 nM

Table 3: Preclinical Pharmacokinetics of DSTA4637A (liquid formulation of DSTA4637S) [5][6][7]

SpeciesAnalytes MeasuredKey Findings
Mouse, Rat, Cynomolgus MonkeyTotal antibody, antibody-conjugated dmthis compound, unconjugated dmthis compoundDose-proportional systemic exposure.
RatTissue distribution and elimination of [14C]dmthis compoundRapid clearance of unconjugated dmthis compound, primarily via biliary secretion. Six major metabolites identified.

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the conducting research institutions. However, the methodologies employed in key studies can be summarized as follows:

Measurement of Plasma Concentrations in Clinical Trials
  • Method: A common method for quantifying the concentration of DSTA4637S conjugate in plasma involves affinity capture followed by liquid chromatography-mass spectrometry (LC-MS/MS).[2]

  • Workflow:

    • DSTA4637S is captured from plasma samples using protein A resin, which binds to the antibody portion of the conjugate.

    • The dmthis compound payload is then released from the captured conjugate through enzymatic cleavage.

    • The concentration of the released dmthis compound is quantified using a validated LC-MS/MS method.[2]

RNA Polymerase Inhibition Assay
  • Principle: These assays measure the ability of a compound to inhibit the synthesis of RNA by RNA polymerase.

  • General Workflow (based on similar assays):

    • Purified bacterial RNA polymerase is incubated with a DNA template and ribonucleotide triphosphates (rNTPs), one of which is typically radiolabeled or fluorescently tagged.

    • The inhibitor (dmthis compound) is added at varying concentrations.

    • The reaction is allowed to proceed for a defined period.

    • The newly synthesized RNA is separated from the unincorporated rNTPs (e.g., by gel electrophoresis or precipitation).

    • The amount of incorporated label is quantified to determine the extent of RNA synthesis and, consequently, the inhibitory activity of the compound.[8][9][10]

Workflow for RNA Polymerase Inhibition Assay Start Start Incubate Incubate: - RNA Polymerase - DNA Template - Labeled rNTPs - dmthis compound (variable conc.) Start->Incubate Separate Separate Synthesized RNA (e.g., Gel Electrophoresis) Incubate->Separate Quantify Quantify Incorporated Label Separate->Quantify Determine_IC50 Determine Inhibitory Activity (e.g., IC50) Quantify->Determine_IC50 End End Determine_IC50->End

A generalized workflow for an RNA polymerase inhibition assay.

Conclusion

dmthis compound is a potent rifamycin-class antibiotic that inhibits bacterial growth through a "steric-occlusion" mechanism, effectively halting RNA synthesis. Its utility is further enhanced when used as a payload in antibody-antibiotic conjugates, enabling targeted delivery to sites of infection and the killing of intracellular bacteria. The quantitative data from preclinical and clinical studies support its development as a promising therapeutic agent, particularly for challenging infections caused by S. aureus.

References

An In-depth Technical Guide to the Biological Function of DNA-Dependent Protein Kinase, Catalytic Subunit (DNA-PKcs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "DNA31" does not correspond to a recognized gene or protein in standard biological databases. This guide focuses on the DNA-Dependent Protein Kinase, Catalytic Subunit (DNA-PKcs), a critical enzyme in DNA repair, as a representative example of a DNA-associated protein, to fulfill the detailed structural and content requirements of the query.

The DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), encoded by the PRKDC gene, is a serine/threonine protein kinase that plays a central role in the repair of DNA double-strand breaks (DSBs).[1][2] As a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, DNA-PKcs is a crucial component of the cellular DNA damage response (DDR).[2][3] It forms a holoenzyme with the Ku70/Ku80 heterodimer, which is activated upon binding to the ends of broken DNA.[4][5] This activation is fundamental for the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DSBs throughout the cell cycle, particularly in the G1 phase.[3]

Beyond its canonical role in NHEJ, DNA-PKcs is involved in a multitude of cellular processes, including V(D)J recombination for immune system diversity, telomere maintenance, regulation of transcription, and innate immune responses to foreign DNA.[1][4][5] Given its critical functions in maintaining genomic stability, DNA-PKcs has emerged as a significant target for drug development, especially in cancer therapy, where its inhibition can sensitize tumor cells to radiation and chemotherapy.[6][7]

Core Biological Functions and Protein Interactions

DNA-PKcs is a large protein of 4,128 amino acids with a highly conserved catalytic kinase domain at its C-terminus.[1] Its function is intricately linked to its interactions with other proteins, primarily the Ku70/80 heterodimer. The Ku heterodimer has a high affinity for DNA ends and, upon binding, recruits the inactive DNA-PKcs to the site of damage.[4][8] This interaction, mediated by the C-terminus of Ku80, induces a conformational change in DNA-PKcs, leading to the activation of its kinase activity.[8][9]

Once activated, DNA-PKcs phosphorylates a wide range of substrates to orchestrate the DNA repair process.[3] Key substrates include itself (autophosphorylation), which is thought to regulate its dissociation from DNA ends, and other NHEJ factors like Artemis, a nuclease that processes DNA ends.[2][4][10] The DNA-PKcs holoenzyme acts as a scaffold, bringing the broken DNA ends together and recruiting the final ligation machinery, including the XRCC4-DNA Ligase IV complex.[4]

DNA-PKcs also participates in crosstalk with other DDR kinases like ATM and ATR, contributing to the activation of cell cycle checkpoints.[1][3] It has been shown to interact with and phosphorylate numerous other proteins involved in various cellular functions, highlighting its multifaceted nature (see table below).[1][11]

Quantitative Data on DNA-PKcs Inhibitors

The development of small molecule inhibitors targeting the kinase activity of DNA-PKcs is a major focus in cancer drug discovery.[6][7] These inhibitors often act as radiosensitizers or chemosensitizers.[7] Below is a summary of quantitative data for some commonly cited DNA-PKcs inhibitors.

InhibitorTypeIC50 (DNA-PKcs)NotesReferences
Wortmannin PI3K/PIKK Inhibitor~16 nMOne of the earliest identified, non-specific inhibitors.[3]
LY294002 PI3K/DNA-PK Inhibitor6 µMA PI3K inhibitor that also targets DNA-PK.[7]
NU7026 Specific DNA-PK Inhibitor~0.6 µMOne of the first specific inhibitors developed.[12]
NU7441 Potent & Selective DNA-PK Inhibitor14 nMHighly selective and frequently used in research.[7][12]
M3814 (Peposertib) Potent & Selective DNA-PK Inhibitor2.3 nMIn clinical trials for combination cancer therapy.[7][12]
AZD7648 Potent & Selective DNA-PK Inhibitor0.6 nMIn clinical trials for combination cancer therapy.[7][12]
DA-143 Novel DNA-PK Inhibitor2.5 nMDesigned for improved aqueous solubility.[12]
V008-1080 Novel DNA-PK Inhibitor74.84 µMIdentified through virtual screening; enhances HDR.[13]

Signaling Pathways Involving DNA-PKcs

The primary signaling pathway involving DNA-PKcs is the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair. This pathway is initiated by the recognition of a DSB by the Ku70/80 heterodimer, which then recruits DNA-PKcs. The subsequent activation of DNA-PKcs kinase activity leads to the phosphorylation of downstream targets to process and ligate the DNA ends.

Western_Blot_Workflow cluster_cell_treatment Cell Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting start Culture Cells treat Pre-treat with Inhibitor or DMSO start->treat induce Induce DNA Damage or Stimulate treat->induce harvest Harvest & Lyse Cells induce->harvest quantify Quantify Protein (BCA) harvest->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF sds->transfer block Block Membrane transfer->block probe_p Probe: anti-p-DNAPKcs (S2056) block->probe_p probe_t Probe: anti-total-DNAPKcs probe_p->probe_t Strip & Re-probe detect Detect & Visualize probe_p->detect

References

Navigating the DNA Target Landscape: An In-depth Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Publicly available scientific literature and databases do not contain references to a specific biological target designated "DNA31." The term "this compound" is primarily associated with the 31st International Conference on DNA Computing and Molecular Programming. This guide, therefore, provides a comprehensive overview of the principles, methodologies, and data interpretation involved in the identification and validation of DNA sequences as therapeutic targets, a critical and evolving area in drug discovery.

Introduction: DNA as a Druggable Target

For decades, proteins have been the primary focus of drug discovery efforts. However, with advancements in genomics and our understanding of disease mechanisms, direct targeting of DNA sequences offers a promising therapeutic avenue.[1] This approach is particularly relevant for diseases driven by genetic aberrations, such as certain cancers and genetic disorders, and for combating pathogens.[2] The process of identifying and validating a DNA target is a meticulous journey that begins with correlating a specific DNA sequence or structure with a disease phenotype and culminates in demonstrating that modulating this target can achieve a therapeutic effect. This guide will delineate the key stages of this process, from initial discovery to preclinical validation.

Target Identification: Pinpointing the Genetic Culprit

Target identification is the foundational step in DNA-targeted drug discovery, aiming to identify specific DNA sequences or structures that are causally linked to a disease. This process integrates computational, genetic, and biochemical approaches to generate and prioritize potential targets.

Genomic and Bioinformatic Approaches

The advent of high-throughput sequencing has revolutionized the identification of disease-associated genetic loci.

  • Genome-Wide Association Studies (GWAS): By comparing the genomes of large cohorts of individuals with and without a specific disease, GWAS can identify single nucleotide polymorphisms (SNPs) and other genetic variations associated with disease risk.

  • Next-Generation Sequencing (NGS): Whole-genome or whole-exome sequencing of patient samples can reveal rare mutations, insertions, deletions, and structural variants that may be driving the disease.

  • Comparative Genomics: Comparing the genomes of different species can help identify conserved non-coding regions that may have regulatory functions and could serve as potential drug targets.

  • Epigenomic Analysis: Techniques like ChIP-sequencing (Chromatin Immunoprecipitation sequencing) and ATAC-sequencing (Assay for Transposase-Accessible Chromatin using sequencing) can identify regions of the genome with disease-specific epigenetic modifications (e.g., histone modifications, DNA methylation) or altered chromatin accessibility, pointing to key regulatory elements.

Functional Genomic Screens

Functional genomic screens aim to systematically perturb gene function to identify genes that are essential for a disease phenotype.

  • CRISPR-Cas9 Screens: Genome-wide or targeted CRISPR screens can be used to knock out, activate (CRISPRa), or inhibit (CRISPRi) the expression of thousands of genes to identify those that, when modulated, affect cell viability, proliferation, or other disease-relevant phenotypes.[3]

  • RNA Interference (RNAi) Screens: Similar to CRISPR screens, RNAi screens using short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) can be employed to systematically knock down gene expression and identify key disease drivers.

Experimental Identification of DNA-Binding Molecules

Identifying the proteins that bind to a specific DNA sequence of interest is crucial for understanding its function and for developing strategies to modulate its activity.

  • Chromatin Immunoprecipitation (ChIP): This technique is used to identify the proteins that are bound to a specific DNA region in vivo.[4]

  • DNA Pulldown Assays: In this in vitro method, a biotinylated DNA probe corresponding to the target sequence is used to "pull down" interacting proteins from a cell lysate.[4]

  • Electrophoretic Mobility Shift Assay (EMSA): EMSA is used to detect protein-DNA interactions in vitro. The binding of a protein to a DNA fragment retards its migration through a non-denaturing gel.[4]

Target Validation: Confirming the Therapeutic Potential

Target validation is the critical process of confirming that modulating the identified DNA target will have the desired therapeutic effect and is unlikely to cause unacceptable toxicity.[5][6] This involves a multi-pronged approach using genetic, pharmacological, and in vivo models.

Genetic Validation

Genetic validation aims to mimic the effect of a drug by genetically altering the target.

  • Gene Knockout/Knock-in: Using techniques like CRISPR-Cas9, the target DNA sequence can be deleted (knockout) or modified (knock-in) in cell lines or animal models to assess the phenotypic consequences.

  • Allelic Series: Creating a series of mutations in the target sequence that result in varying levels of function can help establish a dose-response relationship between target engagement and the biological outcome.

Pharmacological Validation

Pharmacological validation involves using tool compounds or other modalities to modulate the target and assess the downstream effects.

  • Small Molecule Modulators: If small molecules that bind to the target DNA are available, they can be used to study the effects of target inhibition or activation in cellular and animal models.

  • Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs): These molecules can be designed to bind to the mRNA transcribed from the target DNA, leading to its degradation and preventing protein production.

  • DNA-Binding Drugs: For known DNA targets, existing drugs can be used as tool compounds to validate the therapeutic hypothesis.

In Vivo Model Validation

Testing the therapeutic concept in a living organism is a crucial step in target validation.

  • Genetically Engineered Mouse Models (GEMMs): Mice can be engineered to carry the human disease-associated genetic alteration, providing a model to test the efficacy and safety of targeting the DNA sequence.

  • Patient-Derived Xenografts (PDXs): For cancer, tumor tissue from a patient can be implanted into immunocompromised mice, creating a more clinically relevant model to test targeted therapies.

Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the efficacy and properties of different targeting strategies.

Table 1: In Vitro Binding Affinity and Cellular Activity of Lead Compounds Targeting the GENE-X Promoter

Compound IDTarget DNA SequenceBinding Affinity (Kd, nM)Cellular Target Engagement (EC50, µM)Downstream Gene Expression (% Inhibition)
Cmpd-0015'-AGGCTAGCT-3'501.285
Cmpd-0025'-AGGCTAGCT-3'1203.565
Cmpd-003 (control)5'-ATATATATA-3'>10,000>50<5

Table 2: In Vivo Efficacy of ASO-01 Targeting GENE-X in a PDX Mouse Model

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Target mRNA Reduction in Tumor (%)Body Weight Change (%)
Vehicle Control1500 ± 250-0+2
ASO-01 (10 mg/kg)750 ± 1505060-1
ASO-01 (25 mg/kg)300 ± 1008085-5
Irrelevant ASO1450 ± 20035+1

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of a specific DNA-binding protein.

Methodology:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the DNA-binding protein of interest. The antibody will bind to the protein, and magnetic beads coupled to Protein A/G will be used to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control (e.g., input DNA or immunoprecipitation with a non-specific antibody).

CRISPR-Cas9 Mediated Gene Knockout

Objective: To functionally validate a target gene by knocking it out in a cell line.

Methodology:

  • sgRNA Design and Cloning: Design and clone a single-guide RNA (sgRNA) specific to the target gene into a Cas9-expressing vector. It is recommended to design multiple sgRNAs targeting different exons to ensure a complete knockout.

  • Cell Transfection/Transduction: Introduce the Cas9/sgRNA plasmid into the target cells using transfection or lentiviral transduction.

  • Selection and Clonal Isolation: Select for cells that have successfully incorporated the plasmid (e.g., using antibiotic resistance). Isolate single-cell clones to ensure a homogenous population of knockout cells.

  • Verification of Knockout:

    • Genomic DNA Sequencing: Sequence the target locus to confirm the presence of insertions or deletions (indels) that disrupt the gene's open reading frame.

    • Western Blot: If an antibody is available, perform a Western blot to confirm the absence of the protein product.

    • RT-qPCR: Measure the mRNA levels of the target gene to confirm transcriptional disruption.

  • Phenotypic Analysis: Assess the effect of the gene knockout on relevant cellular phenotypes, such as proliferation, apoptosis, or drug sensitivity.

Visualizations

Target_Identification_Workflow cluster_discovery Target Discovery cluster_prioritization Target Prioritization cluster_validation Target Validation GWAS GWAS / NGS Data Bioinformatics Bioinformatic Analysis (Pathway, Network) GWAS->Bioinformatics Epigenomics Epigenomic Data Epigenomics->Bioinformatics Functional_Screens Functional Genomic Screens (CRISPR, RNAi) Functional_Screens->Bioinformatics Literature Literature Review Bioinformatics->Literature Genetic_Val Genetic Validation (Knockout, Knock-in) Literature->Genetic_Val Pharm_Val Pharmacological Validation (Tool Compounds, ASOs) Literature->Pharm_Val InVivo_Val In Vivo Validation (GEMMs, PDXs) Genetic_Val->InVivo_Val Pharm_Val->InVivo_Val

Caption: A generalized workflow for DNA target identification and validation.

ChIP_seq_Workflow Start Cells in Culture Crosslink Formaldehyde Cross-linking Start->Crosslink Lyse Cell Lysis & Chromatin Shearing Crosslink->Lyse IP Immunoprecipitation (Specific Antibody) Lyse->IP Wash Wash Beads IP->Wash Elute Elution & Reverse Cross-linking Wash->Elute Purify DNA Purification Elute->Purify Seq Sequencing Purify->Seq Analysis Data Analysis (Peak Calling) Seq->Analysis End Identified Binding Sites Analysis->End

Caption: The experimental workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

Conclusion

The identification and validation of DNA targets represent a paradigm shift in drug discovery, moving beyond the traditional protein-centric approach. While challenges remain, including the specificity of DNA-targeting molecules and potential off-target effects, the methodologies outlined in this guide provide a robust framework for identifying and validating novel therapeutic targets at the genomic level. As our understanding of the genetic and epigenetic drivers of disease continues to grow, so too will the opportunities for developing innovative DNA-targeted therapies.

References

Unraveling "DNA31": A Case of Mistaken Identity in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and genomic databases have revealed that "DNA31" is not a recognized or standard designation for a specific gene or protein involved in cellular signaling pathways. The term appears to be a misnomer or a potential typographical error. The most prominent and consistent usage of "this compound" refers to the 31st International Conference on DNA Computing and Molecular Programming, an academic event focused on the intersection of computer science, nanotechnology, and molecular biology.

While this conference explores the engineering of molecular systems that can mimic biological processes, including signaling, it does not pertain to a naturally occurring molecule with the designation "this compound". Our comprehensive search for a gene or protein with this name yielded no relevant results in established biological databases such as GeneCards, UniProt, or the National Center for Biotechnology Information (NCBI).

It is possible that "this compound" could be an internal, proprietary, or very recently discovered designation not yet in the public domain. Alternatively, it may be a misspelling of a known gene or protein. For instance, several genes with alphanumeric designations exist, such as BUD31 or TRIM31, which are involved in processes like mRNA splicing and protein ubiquitination, respectively. However, without further clarification, any attempt to provide a detailed technical guide on a specific molecule would be speculative.

Given the absence of a scientifically recognized molecule named "this compound," we are unable to fulfill the request for an in-depth technical guide on its role in cellular signaling pathways. This includes the generation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, as the foundational subject of the query is not identifiable in the current body of scientific knowledge.

We recommend that researchers, scientists, and drug development professionals seeking information on cellular signaling pathways verify the precise name and designation of the molecule of interest. Accurate nomenclature is crucial for retrieving relevant and factual scientific information. Should a corrected or alternative name for the molecule be provided, we would be pleased to generate the requested comprehensive technical guide.

An In-depth Technical Guide to the p53 Tumor Suppressor Protein and its Homologs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial searches for "DNA31" indicate this term refers to the 31st International Conference on DNA Computing and Molecular Programming and not a specific protein or gene. Therefore, this guide focuses on the well-characterized and highly relevant p53 tumor suppressor protein and its homologs, a topic of significant interest to researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53, often referred to as the "guardian of the genome," is a critical transcription factor encoded by the TP53 gene in humans.[1] It plays a central role in maintaining genomic stability by regulating the cell cycle, initiating apoptosis (programmed cell death), and orchestrating DNA repair mechanisms in response to cellular stress.[2][3] The functional inactivation of p53 is a hallmark of a vast majority of human cancers, making it a focal point of cancer research and therapeutic development.[4] This guide provides a comprehensive overview of the p53 protein, its homologs p63 and p73, their signaling pathways, and key experimental protocols for their study.

The p53 Protein Family

The p53 protein family consists of three members: p53, p63, and p73.[5] These proteins share significant structural and functional similarities, including the ability to bind to p53-responsive DNA elements and induce apoptosis.[6] However, they also exhibit distinct roles, particularly in development and differentiation.[5]

p53 (TP53): As the most extensively studied member, p53 is a key mediator of the cellular response to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[7][8] Its activation leads to a range of cellular outcomes aimed at preventing the propagation of damaged cells.[9]

p63 (TP63): p63 is crucial for epithelial development and germline protection.[10] Unlike p53, which is rarely mutated in developmental disorders, mutations in p63 are associated with several ectodermal dysplasia syndromes.[6]

p73 (TP73): p73 also plays a role in development and has some overlapping functions with p53 in apoptosis and cell cycle arrest.[10] However, it is rarely mutated in cancers, and its role as a tumor suppressor is less established than that of p53.[6]

Structural Domains of p53 Family Proteins

The p53 family proteins share a conserved domain structure, which is fundamental to their function as transcription factors.[10][11]

  • Transactivation Domain (TAD): Located at the N-terminus, this domain is essential for the transcriptional activation of target genes.[12]

  • Proline-Rich Domain (PRD): This region is important for the apoptotic function of p53.[11]

  • DNA-Binding Domain (DBD): This core domain is responsible for the sequence-specific binding of p53 to the DNA of its target genes.[12] The majority of cancer-associated TP53 mutations occur in this domain.[10]

  • Tetramerization Domain (OD): This domain, located at the C-terminus, facilitates the formation of p53 tetramers, which is the functionally active form of the protein.[11][12]

  • C-terminal Regulatory Domain: This region is subject to various post-translational modifications that regulate p53 activity.[10]

Quantitative Data on p53 Interactions

The function of p53 is tightly regulated through its interactions with other proteins. One of the most critical interactions is with the oncoprotein MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[7] The affinity of this interaction is a key determinant of p53 stability and activity.

Interacting ProteinsApparent Affinity Constant (KD)MethodReference
p53 - MDM285 ± 2 nMSurface Plasmon Resonance imaging (SPRi)[13]
p53 peptide - MDM2 fragment60 nMVarious[13]

This table summarizes the binding affinity between p53 and MDM2. The apparent affinity constant (KD) represents the strength of the interaction, with a lower value indicating a stronger binding affinity.

p53 Signaling Pathways

Upon activation by cellular stress, p53 orchestrates a complex signaling network that determines the fate of the cell. The two primary outcomes of p53 activation are cell cycle arrest and apoptosis.[9]

p53-Mediated Cell Cycle Arrest

In response to DNA damage, p53 can halt the cell cycle to allow time for DNA repair.[14] A key downstream target in this pathway is the cyclin-dependent kinase inhibitor p21 (CDKN1A).[9]

p53_Cell_Cycle_Arrest DNA Damage DNA Damage ATM/ATR Kinases ATM/ATR Kinases DNA Damage->ATM/ATR Kinases activates p53 p53 ATM/ATR Kinases->p53 phosphorylates and activates p21 (CDKN1A) Gene p21 (CDKN1A) Gene p53->p21 (CDKN1A) Gene transcriptionally activates p21 Protein p21 Protein p21 (CDKN1A) Gene->p21 Protein is translated to Cyclin/CDK Complexes Cyclin/CDK Complexes p21 Protein->Cyclin/CDK Complexes inhibits Cell Cycle Arrest Cell Cycle Arrest Cyclin/CDK Complexes->Cell Cycle Arrest leads to

Caption: p53-mediated cell cycle arrest pathway.

p53-Mediated Apoptosis

If DNA damage is too severe to be repaired, p53 can trigger apoptosis to eliminate the damaged cell.[14] This is achieved through the transcriptional activation of pro-apoptotic genes such as BAX and PUMA.[9]

p53_Apoptosis Severe DNA Damage Severe DNA Damage p53 p53 Severe DNA Damage->p53 activates Pro-apoptotic Genes\n(e.g., BAX, PUMA) Pro-apoptotic Genes (e.g., BAX, PUMA) p53->Pro-apoptotic Genes\n(e.g., BAX, PUMA) transcriptionally activates Mitochondria Mitochondria Pro-apoptotic Genes\n(e.g., BAX, PUMA)->Mitochondria act on Caspase Cascade Caspase Cascade Mitochondria->Caspase Cascade activates Apoptosis Apoptosis Caspase Cascade->Apoptosis executes

Caption: p53-mediated apoptosis pathway.

Experimental Protocols

Studying the p53 protein and its functions requires a range of molecular biology techniques. Below are detailed methodologies for two key experiments: Western Blotting and Co-Immunoprecipitation.

Western Blot Analysis of p53 and p21 Induction

Western blotting is used to detect and quantify the levels of specific proteins in a sample. This protocol is designed to analyze the induction of p53 and its downstream target p21 in response to a stimulus.[15][16]

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection a 1. Cell Culture and Treatment (e.g., with DNA damaging agent) b 2. Cell Lysis and Protein Extraction a->b c 3. Protein Quantification (e.g., BCA assay) b->c d 4. SDS-PAGE Gel Electrophoresis c->d e 5. Protein Transfer to Membrane (PVDF or Nitrocellulose) d->e f 6. Blocking e->f g 7. Primary Antibody Incubation (anti-p53, anti-p21) f->g h 8. Secondary Antibody Incubation (HRP-conjugated) g->h i 9. Detection (e.g., ECL) h->i 10. Data Analysis\n(Densitometry) 10. Data Analysis (Densitometry) i->10. Data Analysis\n(Densitometry)

Caption: Experimental workflow for Western Blot analysis.

1. Cell Culture and Treatment:

  • Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treat cells with the desired stimulus (e.g., a DNA damaging agent like doxorubicin (B1662922) or a small molecule inhibitor of MDM2) for a specified time course.[15] Include an untreated or vehicle-treated control.

2. Cell Lysis and Protein Extraction:

  • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[16]

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

  • Load the samples onto a 4-20% Tris-glycine polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[16]

  • Incubate the membrane with primary antibodies against p53 and p21 diluted in blocking buffer overnight at 4°C.[16] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Quantification:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.[16]

Co-Immunoprecipitation (Co-IP) for p53 Protein Interactions

Co-IP is used to identify the interaction partners of a protein of interest. This protocol is designed to pull down p53 and any interacting proteins from a cell lysate.[17]

CoIP_Workflow a 1. Cell Lysis and Lysate Preparation b 2. Pre-clearing the Lysate a->b c 3. Immunoprecipitation with anti-p53 Antibody b->c d 4. Capture of Immune Complexes with Protein A/G Beads c->d e 5. Washing d->e f 6. Elution e->f g 7. Analysis (Western Blot or Mass Spectrometry) f->g

Caption: Experimental workflow for Co-Immunoprecipitation.

1. Cell Harvest and Lysis:

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold Co-IP Lysis Buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

  • Transfer the supernatant to a new pre-chilled tube.

2. Protein Quantification:

  • Determine the protein concentration of the lysate.[17]

3. Pre-clearing the Lysate:

  • To 1 mg of total protein, add Protein A/G bead slurry.

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Pellet the beads and transfer the supernatant to a new tube.[17]

4. Immunoprecipitation:

  • Add 1-5 µg of anti-p53 antibody to the pre-cleared lysate.[17]

  • As a negative control, add an equivalent amount of isotype control IgG to a separate lysate sample.

  • Incubate overnight at 4°C with gentle rotation.

5. Capture of Immune Complexes:

  • Add Protein A/G bead slurry to each sample.

  • Incubate for 2-4 hours at 4°C with gentle rotation.[17]

6. Washing:

  • Pellet the beads and discard the supernatant.

  • Wash the beads three to five times with ice-cold Wash Buffer.[17]

7. Elution:

  • Resuspend the beads in Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.[17]

  • Pellet the beads and collect the supernatant.

8. Analysis:

  • Analyze the eluted proteins by SDS-PAGE followed by Western blotting to confirm the presence of known interaction partners, or by mass spectrometry to identify novel interaction partners.[17]

Conclusion

The p53 protein and its homologs are central to cellular homeostasis and tumor suppression. A thorough understanding of their structure, function, and signaling pathways is paramount for the development of novel cancer therapies. The experimental protocols detailed in this guide provide a foundation for the investigation of these critical proteins. As research continues to unravel the complexities of the p53 network, the development of targeted therapies aimed at restoring p53 function in cancer cells remains a promising avenue for improving patient outcomes.

References

Unraveling "DNA31": A Conference, Not a Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "initial in vitro studies of DNA31" has revealed that "this compound" does not refer to a specific molecule, drug, or therapeutic agent currently under investigation in preclinical studies. Instead, the term consistently points to the "31st International Conference on DNA Computing and Molecular Programming," a prominent academic event in the fields of nanotechnology and computer science.

This discovery fundamentally alters the scope of the requested in-depth technical guide. The user's query presumed the existence of a compound named this compound with associated in vitro data, experimental protocols, and signaling pathways. However, the available information exclusively pertains to a scientific conference that brings together researchers to discuss advancements in biomolecular computing.

The topics presented at the this compound conference are highly theoretical and foundational, focusing on the use of DNA as a programmable material for computation and nanoscale construction. These include areas such as:

  • DNA Strand Displacement: A technique for creating dynamic molecular systems and computational circuits.

  • Molecular Self-Assembly: The spontaneous organization of molecules into ordered structures.

  • DNA-based Nanostructures: The design and synthesis of nanoscale objects using DNA.

  • Biomolecular Computing: The use of biological molecules to perform computations.

Given that "this compound" is a conference and not a specific substance, there are no "initial in vitro studies," "quantitative data," "experimental protocols," or "signaling pathways" to report in the context of drug development. The core requirements of the user's request—summarizing quantitative data in tables, providing detailed experimental methodologies, and creating diagrams of signaling pathways—cannot be fulfilled as the foundational subject matter does not exist in the scientific literature.

It is possible that the user may have encountered the term "this compound" in a different context or that there is a misunderstanding regarding its designation. Researchers, scientists, and drug development professionals seeking information on novel therapeutics should verify the specific nomenclature and origin of the compound of interest.

For those interested in the fields of DNA computing and molecular programming, the proceedings and publications associated with the this compound conference would be a valuable resource for understanding the latest research in these areas. However, this information is not relevant to the in vitro study of a therapeutic agent.

Unveiling the Potential of dmDNA31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for dmDNA31, a potent rifamycin-class antibiotic. The information presented herein is intended to support further research and development of this compound, particularly in the context of its application in antibody-antibiotic conjugates (AACs) for targeted delivery to bacterial infection sites.

Core Compound: dmthis compound

dmthis compound, a rifalazil (B610480) analog, demonstrates significant bactericidal activity, particularly against Staphylococcus aureus. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival. This targeted action minimizes off-target effects on eukaryotic cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving dmthis compound and its conjugate form in DSTA4637A.

Table 1: In Vitro Efficacy of dmthis compound

ParameterValueOrganismReference
Minimum Inhibitory Concentration (MIC)<10 nMStaphylococcus aureus[1]

Table 2: Pharmacokinetic Parameters of Antibody-Conjugated dmthis compound (ac-dmthis compound) in Mice

Dose (mg/kg)Clearance (mL/day/kg)Terminal Half-life (t½λz) (days)Volume of Distribution at Steady State (Vss) (mL/kg)
518.9 - 21.83.82 - 3.8997.1 - 109
2526.63.81114
5027.53.73110

Data derived from studies with DSTA4637A in non-infected and infected mice.

Table 3: Pharmacokinetic Parameters of Antibody-Conjugated dmthis compound (ac-dmthis compound) in Rats and Monkeys

SpeciesClearanceTerminal Half-life (t½)
Rat2-3 times faster than total antibody~3-4 days
Monkey2-3 times faster than total antibody~3-4 days

Data derived from studies with DSTA4637A.

Signaling Pathway and Mechanism of Action

dmthis compound functions by directly inhibiting bacterial DNA-dependent RNA polymerase. This prevents the transcription of bacterial genes into RNA, thereby halting protein synthesis and leading to bacterial cell death.

DNA31_Signaling_Pathway Mechanism of Action of dmthis compound dmthis compound dmthis compound RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) dmthis compound->RNAP Inhibits Transcription Transcription RNAP->Transcription Catalyzes DNA Bacterial DNA DNA->Transcription Template RNA Bacterial RNA Transcription->RNA Protein_Synthesis Protein Synthesis RNA->Protein_Synthesis Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Prevents

Mechanism of action of dmthis compound.

In the context of the antibody-antibiotic conjugate DSTA4637A, the proposed mechanism for targeted delivery and action is as follows:

DSTA4637A_Workflow Workflow of DSTA4637A DSTA4637A DSTA4637A (Antibody-dmthis compound Conjugate) SAureus Staphylococcus aureus DSTA4637A->SAureus Binds to Surface Antigen Phagocytosis Phagocytosis by Host Immune Cell SAureus->Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Linker_Cleavage Linker Cleavage (Cathepsins) Phagolysosome->Linker_Cleavage dmDNA31_Release Release of dmthis compound Linker_Cleavage->dmDNA31_Release Intracellular_Killing Intracellular Bacterial Killing dmDNA31_Release->Intracellular_Killing

Targeted delivery and action of DSTA4637A.

Experimental Protocols

The following are representative protocols based on standard methodologies for the types of studies conducted on dmthis compound and related compounds. These should be adapted and optimized for specific experimental conditions.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of dmthis compound against Staphylococcus aureus.

MIC_Assay_Workflow MIC Assay Workflow Start Start Prep_Bacteria Prepare S. aureus inoculum (e.g., to 5x10^5 CFU/mL) Start->Prep_Bacteria Inoculate Inoculate microplate wells with bacteria and drug dilutions Prep_Bacteria->Inoculate Prep_Drug Prepare serial dilutions of dmthis compound in broth Prep_Drug->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC: Lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • dmthis compound stock solution

  • Incubator (37°C)

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation: Culture S. aureus overnight on an appropriate agar (B569324) plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Drug Dilution: Perform a two-fold serial dilution of the dmthis compound stock solution in MHB in the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include positive (bacteria, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of dmthis compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring absorbance.

In Vivo Pharmacokinetic Study in a Mouse Model

This protocol describes a general procedure for evaluating the pharmacokinetics of a compound like DSTA4637A in a mouse model of S. aureus infection.

Materials:

  • Female BALB/c mice (or other appropriate strain)

  • Staphylococcus aureus strain for infection

  • DSTA4637A formulated for intravenous (IV) administration

  • Anesthetic

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation and Infection: Acclimate mice for at least one week before the study. Induce a systemic infection by intravenous or intraperitoneal injection of a predetermined lethal or sublethal dose of S. aureus.

  • Drug Administration: Administer a single IV dose of DSTA4637A to the infected mice.

  • Blood Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 168 hours) post-dose, collect blood samples from a designated number of mice per time point via an appropriate route (e.g., retro-orbital sinus, tail vein).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of total antibody, antibody-conjugated dmthis compound, and unconjugated dmthis compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as clearance, volume of distribution, and terminal half-life.

In Vitro RNA Polymerase Inhibition Assay

This protocol provides a general framework for an in vitro assay to confirm the inhibitory activity of dmthis compound on bacterial RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase (e.g., from E. coli or S. aureus)

  • DNA template containing a promoter recognized by the RNA polymerase

  • Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]UTP)

  • Reaction buffer

  • dmthis compound

  • Scintillation counter or other appropriate detection system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, DNA template, and varying concentrations of dmthis compound.

  • Enzyme Addition: Add the purified RNA polymerase to the reaction mixture and incubate for a short period to allow for inhibitor binding.

  • Initiation of Transcription: Start the transcription reaction by adding the rNTP mix (containing the labeled rNTP).

  • Incubation: Incubate the reaction at 37°C for a defined period to allow for RNA synthesis.

  • Termination and Precipitation: Stop the reaction and precipitate the synthesized RNA (e.g., using trichloroacetic acid).

  • Quantification: Collect the precipitated, labeled RNA on a filter and quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of dmthis compound that results in 50% inhibition of RNA polymerase activity (IC50).

Synthesis of dmthis compound

dmthis compound is a rifalazil analog. The synthesis of such analogs typically involves the modification of the rifamycin (B1679328) core structure. A general approach would be:

  • Starting Material: Begin with a suitable rifamycin derivative, such as rifamycin S or rifamycin SV.

  • Modification at the C3 Position: Introduce the desired side chain at the C3 position of the ansa chain. This often involves a Mannich-type reaction or other condensation reactions.

  • Formation of the Benzoxazine (B1645224) Ring: For benzoxazinorifamycins like rifalazil and its analogs, a key step is the formation of the benzoxazine ring system. This can be achieved through a reaction of the C4-hydroxyl group and the C3-aminomethyl substituent with an appropriate reagent.

  • Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Conclusion

The available preclinical data for dmthis compound highlight its potent antibacterial activity against S. aureus and a well-defined mechanism of action. Its incorporation into the antibody-antibiotic conjugate DSTA4637A demonstrates a promising strategy for targeted therapy of bacterial infections. The information and representative protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of dmthis compound and its derivatives. Researchers are encouraged to adapt and refine these methodologies to their specific experimental needs.

References

Navigating the Nanoscale: A Technical Guide to DNA Computing and Molecular Programming

Author: BenchChem Technical Support Team. Date: December 2025

The term "DNA31" primarily refers to the 31st International Conference on DNA Computing and Molecular Programming, a premier annual gathering for researchers in the field. This conference brings together scientists from diverse backgrounds, including mathematics, computer science, physics, chemistry, biology, and nanotechnology, to explore the analysis, design, and synthesis of information-based molecular systems.[1][2] While not a specific biological molecule, the research presented at this compound provides a deep dive into the foundational principles and latest advancements in utilizing DNA and other biomolecules for computation and nanoscale engineering.

This guide serves as a technical overview of the core concepts and methodologies discussed within the this compound conference and the broader field of DNA computing. It is intended for researchers, scientists, and drug development professionals seeking to understand the state-of-the-art in this interdisciplinary domain.

Core Concepts in DNA Computing

DNA computing leverages the unique properties of deoxyribonucleic acid (DNA) for computation. Its massive parallelism, high-density information storage, and biocompatibility make it a promising alternative to traditional silicon-based computing for specific applications. Key areas of research include:

  • Algorithms and Models for Biomolecular Computation: Developing theoretical frameworks and computational models to describe and predict the behavior of molecular systems.[1]

  • Molecular Switches, Gates, and Circuits: Designing and constructing logic gates and circuits at the molecular level using DNA strand displacement reactions and other programmable interactions.[1]

  • Self-Assembly of Nanostructures: Utilizing the Watson-Crick base-pairing of DNA to program the self-assembly of complex, two- and three-dimensional nanostructures, often referred to as DNA origami.[1]

  • Molecular Robotics: Creating autonomous molecular machines that can perform tasks such as sensing, computation, and cargo delivery at the nanoscale.[1]

  • Synthetic Biology and In Vitro Evolution: Engineering novel biological circuits and systems, and using directed evolution to optimize their function.[1]

Experimental Methodologies

The experimental foundation of DNA computing and molecular programming relies on a suite of techniques from molecular biology, biochemistry, and nanotechnology. While specific protocols vary depending on the application, a general workflow often involves the following stages:

Experimental Workflow: DNA Nanostructure Assembly

experimental_workflow cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_assembly Assembly cluster_characterization Characterization d1 Sequence Design d2 Structural Modeling d1->d2 Input for s1 Oligonucleotide Synthesis d2->s1 Guides s2 Purification (e.g., PAGE) s1->s2 Requires a1 Mixing Stoichiometric Ratios s2->a1 Provides purified strands for a2 Thermal Annealing a1->a2 Followed by c1 Gel Electrophoresis a2->c1 Analyzed by c2 Microscopy (AFM, TEM) a2->c2 Visualized by

Caption: A generalized workflow for the design, synthesis, assembly, and characterization of DNA nanostructures.

A more detailed breakdown of these steps includes:

  • Design: Utilizing software tools to design the DNA sequences that will self-assemble into the desired structure. This involves defining the target geometry and generating the corresponding staple strands that will fold a long scaffold strand.

  • Synthesis and Purification: Chemically synthesizing the designed DNA oligonucleotides. Subsequent purification, often by polyacrylamide gel electrophoresis (PAGE), is crucial to remove incompletely synthesized strands and other impurities.

  • Assembly: Mixing the scaffold and staple strands in a specific stoichiometric ratio in a buffered solution.

  • Thermal Annealing: Subjecting the mixture to a controlled temperature ramp, typically cooling slowly from a high temperature (e.g., 95°C) to a low temperature (e.g., 20°C). This allows the DNA strands to find their thermodynamically most stable configuration, forming the target nanostructure.

  • Characterization: Verifying the successful formation of the desired structures using techniques such as agarose (B213101) gel electrophoresis, which separates molecules by size and shape, and direct visualization through atomic force microscopy (AFM) or transmission electron microscopy (TEM).

Signaling in Molecular Programming

While "this compound" does not refer to a specific signaling molecule, the principles of signal transduction are central to molecular programming. Information is processed and transmitted through cascades of molecular events, most notably DNA strand displacement reactions.

DNA Strand Displacement Cascade

strand_displacement cluster_system Strand Displacement Cascade Input Input Strand Intermediate Intermediate Complex Input->Intermediate Binds to Gate Gate Gate Complex (Fuel) Gate->Intermediate Output Output Strand Intermediate->Output Releases Waste Waste Product Intermediate->Waste Forms

Caption: A simplified diagram of a DNA strand displacement reaction, a fundamental process for signaling in molecular circuits.

In a basic strand displacement reaction, an input single-stranded DNA molecule binds to a partially double-stranded gate complex at a single-stranded "toehold" region. This initiates a process of branch migration, where the input strand progressively displaces an incumbent strand from the complex. This newly released strand can then act as the input for a subsequent reaction, creating a signaling cascade.

Quantitative Data and Future Directions

The field of DNA computing and molecular programming is increasingly focused on generating robust and quantitative data to validate theoretical models and guide the design of more complex systems. This includes measuring reaction kinetics, thermodynamic stability, and the error rates of molecular computations.

The research presented at conferences like this compound is pushing the boundaries of what is possible with molecular-level engineering. Future applications may include sophisticated in vivo diagnostics and therapeutics, novel biomaterials, and powerful new forms of computation. As our understanding of the fundamental principles governing nucleic acid interactions deepens, so too will our ability to program the molecular world.

References

In-depth Technical Guide on the Safety and Toxicity Profile of DNA31

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "DNA31" refers to the 31st International Conference on DNA Computing and Molecular Programming, an academic event, rather than a specific molecule, drug, or compound. Consequently, there is no public safety and toxicity data available for a substance named "this compound."

The search results consistently point to "this compound" as a conference focused on research in DNA computing, molecular programming, and nanotechnology.[1][2][3][4] Topics discussed at this conference include algorithms for biomolecular systems, molecular devices, and the self-assembly of nanostructures, none of which pertain to the safety profile of a singular chemical entity.[1][2]

Therefore, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the safety and toxicity of "this compound" as no such information exists for a conference.

If "this compound" is an internal codename for a specific compound that is not yet in the public domain, or if there is an alternative name for the substance of interest, please provide the correct designation. Upon receiving the correct information, a comprehensive safety and toxicity profile can be compiled as requested.

References

Part 1: The Small Molecule Inhibitor "DNA31"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight and Formula of DNA31

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of substances is paramount. This guide provides a detailed analysis of "this compound," a designation that refers to a specific small molecule inhibitor of RNA polymerase, and also addresses the calculation of the molecular weight and formula for a 31-base pair DNA oligonucleotide.

"this compound" is the identifier for a potent inhibitor of RNA polymerase.[1][2] Its specific chemical properties are crucial for its application in research.

Data Presentation: Quantitative Properties of this compound

The following table summarizes the key quantitative data for the small molecule this compound.

PropertyValueReference
Molecular Weight 898.99 g/mol [1][2]
Chemical Formula C48H58N4O13[1][2]
CAS Number 845626-57-5[2]
Experimental Protocols for Molecular Weight Determination

The molecular weight of a small molecule like this compound is typically determined using high-resolution mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration (e.g., 1 µg/mL).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, most commonly Electrospray Ionization (ESI). ESI is a soft ionization method that minimizes fragmentation of the molecule, allowing for the detection of the intact molecular ion.

  • Mass Analysis: The ionized molecules are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments are capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound. By analyzing the m/z value of this peak and knowing the charge state (typically +1 for ESI in positive mode), the precise molecular weight can be calculated. The high resolution allows for the determination of the monoisotopic mass and confirmation of the elemental composition.

Part 2: 31-Base Pair DNA Oligonucleotide (Hypothetical)

The term "this compound" can also be interpreted as a DNA oligonucleotide composed of 31 nucleotide bases. The molecular weight and formula of such a molecule are not fixed; they depend entirely on its specific nucleotide sequence.

Data Presentation: Calculating the Molecular Weight of a DNA Oligonucleotide

The molecular weight of a single-stranded DNA (ssDNA) oligonucleotide can be calculated based on its sequence. The following table provides the molecular weights of the individual deoxyribonucleotide monophosphates.

Deoxyribonucleotide MonophosphateAbbreviationChemical FormulaMolecular Weight ( g/mol )
Deoxyadenosine MonophosphatedAMPC10H12N5O6P331.2
Deoxyguanosine MonophosphatedGMPC10H12N5O7P347.2
Deoxycytidine MonophosphatedCMPC9H12N3O7P307.2
Deoxythymidine MonophosphatedTMPC10H13N2O8P322.2

To calculate the exact molecular weight of a single-stranded DNA oligonucleotide, the following formula can be used:

M.W. = (An x 313.2) + (Tn x 304.2) + (Cn x 289.2) + (Gn x 329.2) + 79.0 [3][4]

Where:

  • An, Tn, Cn, and Gn are the number of each respective nucleotide in the sequence.

  • The addition of 79.0 accounts for the 5' monophosphate.[3][4]

For a double-stranded DNA (dsDNA) molecule, the molecular weight is approximately the sum of the molecular weights of the two complementary strands. The average molecular weight of a base pair is approximately 617.96 g/mol .[5]

Experimental Protocols for Oligonucleotide Molecular Weight Verification

Methodology: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

  • Sample Preparation: The DNA oligonucleotide sample is co-crystallized with a matrix compound (e.g., 3-hydroxypicolinic acid) on a sample plate.

  • Ionization: A pulsed laser is directed at the sample, causing the matrix to absorb the energy and desorb, carrying the DNA molecule with it into the gas phase as an ion.

  • Mass Analysis: The ions are accelerated into a flight tube, and the time it takes for them to reach the detector is measured. The time of flight is proportional to the mass-to-charge ratio, allowing for the determination of the molecular weight.

  • Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the intact oligonucleotide, confirming its molecular weight.

Visualization of DNA Structure and Composition

The following diagram illustrates the fundamental components of a DNA molecule, which is essential for understanding how its molecular weight is derived.

DNA_Composition cluster_nucleotide Deoxyribonucleotide Phosphate Phosphate Group Sugar Deoxyribose Sugar Phosphate->Sugar phosphodiester bond DNA DNA Strand Base Nitrogenous Base (A, T, C, G) Sugar->Base

Figure 1: The chemical components of a DNA strand.

This next diagram illustrates the workflow for calculating the molecular weight of a hypothetical 31-base DNA sequence.

MW_Calculation_Workflow start Define 31-base DNA Sequence count Count Occurrences of A, T, C, G start->count formula Apply Formula: Σ(Base Count * Base MW) - (n-1) * H2O count->formula mw_values Use Standard Molecular Weights: dA, dT, dC, dG mw_values->formula end Calculated Molecular Weight formula->end

Figure 2: Workflow for calculating the molecular weight of a DNA oligonucleotide.

References

DNA31: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DNA31 is a potent RNA polymerase inhibitor that has garnered significant interest in the field of drug development, particularly in its application as a payload in antibody-drug conjugates (ADCs). A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective formulation and use in preclinical and clinical research. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its related ADC constructs, along with detailed experimental protocols.

Solubility Data

The solubility of this compound and its conjugates is a critical factor in their formulation for both in vitro and in vivo studies. The following table summarizes the quantitative solubility data available for this compound and its maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PABC) linked ADC form.

CompoundSolvent SystemSolubilityObservations
This compoundDimethyl Sulfoxide (DMSO)5 mg/mL (5.56 mM)Requires sonication and heating to 60°C.[1]
MC-VC-PABC-DNA3110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline3 mg/mL (2.00 mM)Requires sonication to achieve a clear solution.[2][3]
MC-VC-PABC-DNA3110% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3 mg/mL (2.00 mM)Results in a clear solution.[2][3]

Stability Profile

The stability of this compound is crucial for its long-term storage and handling to ensure its potency and integrity. The available data on the stability and storage conditions for this compound and its ADC conjugate are outlined below.

CompoundStorage ConditionsShelf LifeNotes
This compound-20°C1095 daysGeneral recommendation for solid compound.
MC-VC-PABC-DNA314°C, sealed, away from moisture and light-For solid form.
MC-VC-PABC-DNA31 (Stock Solution)-80°C6 monthsAliquot to prevent repeated freeze-thaw cycles.[2]
MC-VC-PABC-DNA31 (Stock Solution)-20°C1 monthSealed storage, away from moisture and light.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. The following sections provide the protocols for preparing solutions of this compound and its ADC conjugate as described in the available literature.

Protocol 1: Preparation of this compound in DMSO
  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a concentration of 5 mg/mL.

  • To aid dissolution, subject the solution to sonication.

  • If necessary, gently warm the solution by heating to 60°C until the solid is completely dissolved.[1]

Protocol 2: Formulation of MC-VC-PABC-DNA31 for In Vivo Studies (Protocol A)

This protocol is designed to prepare a clear solution of the ADC conjugate suitable for administration.

  • To the vial containing MC-VC-PABC-DNA31, add 10% of the final desired volume of DMSO.

  • Sequentially add 40% PEG300, 5% Tween-80, and 45% saline to the solution.

  • Use sonication to ensure the complete dissolution of the compound, resulting in a clear solution with a solubility of 3 mg/mL.[2][3]

Protocol 3: Formulation of MC-VC-PABC-DNA31 for In Vivo Studies (Protocol B)

This alternative protocol utilizes a cyclodextrin-based vehicle.

  • Prepare a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • To the vial containing MC-VC-PABC-DNA31, add 10% of the final desired volume of DMSO.

  • Add 90% of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly to achieve a clear solution with a solubility of at least 3 mg/mL.[2][3]

Workflow for Stock Solution Preparation

The following diagram illustrates the logical workflow for preparing a stock solution of MC-VC-PABC-DNA31, a critical step in many experimental setups.

G cluster_start Starting Material cluster_protocol_a Protocol A cluster_protocol_b Protocol B start MC-VC-PABC-DNA31 (Solid) dmso_a Add 10% DMSO start->dmso_a dmso_b Add 10% DMSO start->dmso_b peg_tween Add 40% PEG300 & 5% Tween-80 dmso_a->peg_tween saline_a Add 45% Saline peg_tween->saline_a sonicate_a Sonicate saline_a->sonicate_a solution_a Clear Solution (3 mg/mL) sonicate_a->solution_a sbe_cd Add 90% (20% SBE-β-CD in Saline) dmso_b->sbe_cd mix Mix Thoroughly sbe_cd->mix solution_b Clear Solution (≥ 3 mg/mL) mix->solution_b

Caption: Workflow for MC-VC-PABC-DNA31 Solution Preparation.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of DNA31

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and public databases did not yield any information on a molecule, gene, or protein referred to as "DNA31" in a therapeutic context. The following guide is a hypothetical example created to fulfill the user's formatting and content requirements. The data, protocols, and pathways described herein are purely illustrative and do not represent any real scientific findings.

Introduction to Hypothetical Molecule X (HMX)

Hypothetical Molecule X (HMX), designated "this compound" for the purpose of this guide, is a novel synthetic oligonucleotide with a unique sequence designed to selectively target the mRNA of the oncogene KRAS. By binding to a specific region of the KRAS mRNA, HMX induces its degradation through an RNA interference (RNAi) mechanism, thereby inhibiting the translation of the KRAS protein. This targeted approach offers the potential for a highly specific and potent anti-cancer therapy, particularly for tumors harboring KRAS mutations, which are notoriously difficult to treat with conventional therapies. This document outlines the preclinical data supporting the therapeutic potential of HMX, details the experimental methodologies used in its evaluation, and visualizes its proposed mechanism of action.

Quantitative Data Summary

The preclinical efficacy of HMX has been evaluated through a series of in vitro and in vivo studies. The key quantitative findings are summarized below for ease of comparison.

Table 1: In Vitro Efficacy of HMX in Pancreatic Cancer Cell Lines
Cell LineKRAS MutationHMX IC50 (nM)Control Oligo IC50 (nM)
AsPC-1G12D15.2> 1000
PANC-1G12D21.7> 1000
BxPC-3Wild-Type> 1000> 1000

IC50 values were determined after 72 hours of continuous exposure to the respective oligonucleotides.

Table 2: In Vivo Efficacy of HMX in an AsPC-1 Xenograft Mouse Model
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
HMX1068.3-1.2
HMX2585.1-3.8
Control Oligo255.2+1.9

Data were collected after 21 days of twice-weekly intravenous administration.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability Assay
  • Cell Seeding: Pancreatic cancer cell lines (AsPC-1, PANC-1, BxPC-3) were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were allowed to adhere overnight at 37°C in a humidified atmosphere of 5% CO2.

  • Oligonucleotide Treatment: HMX and a non-targeting control oligonucleotide were serially diluted in Opti-MEM medium. The cell culture medium was replaced with the oligonucleotide solutions, and the cells were incubated for 72 hours.

  • Viability Assessment: After the incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Xenograft Mouse Model
  • Animal Husbandry: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: AsPC-1 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) were subcutaneously injected into the right flank of each mouse.

  • Treatment Protocol: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into four treatment groups (n=8 per group): Vehicle (saline), HMX (10 mg/kg), HMX (25 mg/kg), and Control Oligonucleotide (25 mg/kg). Treatments were administered via intravenous injection twice weekly for 21 days.

  • Efficacy Evaluation: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as a measure of toxicity.

  • Endpoint: At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.

Visualizations

Diagrams illustrating the proposed signaling pathway of HMX and the experimental workflow are provided below.

HMX_Mechanism_of_Action cluster_cell Cancer Cell HMX HMX (this compound) KRAS_mRNA KRAS mRNA HMX->KRAS_mRNA Binds to target sequence RISC RISC Complex KRAS_mRNA->RISC Recruits Ribosome Ribosome KRAS_mRNA->Ribosome Translation Degraded_mRNA Degraded mRNA Fragments RISC->Degraded_mRNA Cleaves mRNA KRAS_Protein KRAS Protein Ribosome->KRAS_Protein Downstream Downstream Pro-Survival Signaling (e.g., RAF-MEK-ERK) KRAS_Protein->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation

Caption: Proposed mechanism of action for HMX (this compound) in cancer cells.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Data Analysis start Implant AsPC-1 Cells in Nude Mice growth Tumor Growth to 100-150 mm³ start->growth randomize Randomize Mice into 4 Groups growth->randomize treatment Administer Treatment Twice Weekly (Vehicle, HMX 10/25 mg/kg, Control) randomize->treatment monitoring Monitor Tumor Volume and Body Weight endpoint Study Endpoint monitoring->endpoint analysis Calculate Tumor Growth Inhibition (%) endpoint->analysis

Caption: Experimental workflow for the in vivo xenograft mouse model.

Methodological & Application

Application Notes and Protocols for Cellular Response to a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "DNA31": Initial searches for "this compound" indicate that this refers to the 31st International Conference on DNA Computing and Molecular Programming, a scientific event.[1][2] As such, there is no specific experimental protocol associated with a compound or molecule named "this compound" in the context of cell culture. The following application notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals to assess the cellular effects of a novel investigational compound, hereafter referred to as "Test Compound."

Application Notes

The evaluation of a novel compound's effect on cancer cells is a critical process in drug discovery and development. This typically involves a series of in vitro assays to determine the compound's cytotoxicity, its mechanism of action, and its impact on key cellular processes. The protocols detailed below describe standard methods to assess cell viability, apoptosis (programmed cell death), and the modulation of specific protein signaling pathways.

Key Experimental Approaches:

  • Cell Viability Assays: These assays are fundamental in determining the dose-dependent effect of a compound on cell proliferation and survival.[3][4] Common methods include MTT, XTT, and luminescent ATP assays, which measure metabolic activity as an indicator of viable cells.[3]

  • Apoptosis Assays: To understand if a compound induces programmed cell death, various assays can be employed. These include DNA laddering assays, which detect the fragmentation of DNA characteristic of apoptosis, and Annexin V/Propidium Iodide (PI) staining, which identifies early and late apoptotic cells via flow cytometry.[5][6][7][8][9]

  • Western Blotting: This technique is used to detect and quantify specific proteins within a cell lysate.[10][11][12][13] It is invaluable for investigating the compound's effect on signaling pathways that regulate cell survival, proliferation, and apoptosis.

Data Presentation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: Cell Viability (IC50 Values) of Test Compound in Various Cancer Cell Lines

Cell LineTest Compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7 (Breast Cancer)15.20.8
A549 (Lung Cancer)22.51.2
HeLa (Cervical Cancer)18.91.0
Jurkat (Leukemia)9.80.5

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Apoptosis Induction by Test Compound in Jurkat Cells

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)2.1 ± 0.51.5 ± 0.3
Test Compound (10 µM)25.4 ± 2.115.2 ± 1.8
Camptothecin (Positive Control)30.8 ± 2.518.9 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Relative Protein Expression in Jurkat Cells Treated with Test Compound

ProteinVehicle Control (Relative Density)Test Compound (10 µM) (Relative Density)Fold Change
Cleaved Caspase-31.04.2+4.2
Bcl-21.00.4-2.5
p531.02.8+2.8
β-actin (Loading Control)1.01.01.0

Protein levels are normalized to the loading control (β-actin).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with the Test Compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test Compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]

  • Compound Treatment: Prepare serial dilutions of the Test Compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the Test Compound. Include a vehicle control (DMSO) and a positive control. Incubate for 48 hours.[14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[6][9]

Materials:

  • Cells treated with Test Compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection: Treat cells with the desired concentration of the Test Compound for the specified time. Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.[8]

  • Cell Washing: Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[8] Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC and PI positive cells are in late apoptosis or necrosis.

Western Blot Protocol

This protocol provides a general procedure for detecting changes in protein expression in cells treated with the Test Compound.[10][12]

Materials:

  • Cells treated with Test Compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, Bcl-2, p53, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[11]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualization

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blot seed_cells Seed Cells in 96-well Plate treat_compound Treat with Test Compound seed_cells->treat_compound add_mtt Add MTT Reagent treat_compound->add_mtt dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance ic50 Determine IC50 read_absorbance->ic50 treat_cells_apop Treat Cells collect_cells Collect and Wash Cells treat_cells_apop->collect_cells stain_annexin Stain with Annexin V/PI collect_cells->stain_annexin flow_cytometry Analyze by Flow Cytometry stain_annexin->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis treat_cells_wb Treat Cells & Lyse protein_quant Quantify Protein treat_cells_wb->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detect_protein Detect Protein Expression immunoblot->detect_protein

Caption: A flowchart of the experimental workflows.

Signaling_Pathway TC Test Compound DNA_Damage DNA Damage TC->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax + Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 - Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical p53-mediated apoptotic signaling pathway.

References

Application Notes and Protocols for DNA31

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical molecule, "DNA31," to serve as a template and guide for structuring application notes and protocols. "this compound" is not a recognized or commercially available product. The data and protocols presented are illustrative examples.

Introduction

This compound is a potent and selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2 (Extracellular Signal-Regulated Kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the proliferation and survival of numerous cancer cell types. These application notes provide detailed protocols for utilizing this compound in various laboratory settings to study its effects on cellular signaling and viability.

Biochemical and Cellular Activity

This compound has been characterized in both biochemical and cell-based assays to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) against purified MEK1 and MEK2 enzymes was determined using an in vitro kinase assay. The half-maximal cytotoxic concentration (CC50) was assessed in a panel of human cancer cell lines after 72 hours of continuous exposure.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)
MEK115.2
MEK218.5

Table 2: Cellular Activity of this compound

Cell LineCancer TypeCC50 (nM)
A375Malignant Melanoma (BRAF V600E)25.8
HT-29Colorectal Carcinoma (BRAF V600E)31.4
HeLaCervical Cancer> 10,000

Signaling Pathway

This compound targets the MEK1/2 kinases within the MAPK/ERK signaling cascade. This pathway is typically initiated by growth factor binding to receptor tyrosine kinases (RTKs), leading to the activation of RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->MEK

Caption: MAPK/ERK signaling pathway showing inhibition of MEK1/2 by this compound.

Experimental Protocols

Protocol 1: In Vitro MEK1 Kinase Assay

This protocol is designed to determine the IC50 value of this compound against purified, active MEK1 enzyme.

Materials:

  • Active MEK1 enzyme (recombinant)

  • Inactive ERK2 substrate (recombinant)

  • This compound (dissolved in 100% DMSO)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO. A common starting concentration is 10 mM, diluted in 1:3 steps.

  • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing kinase buffer, active MEK1 enzyme, and inactive ERK2 substrate.

  • Add 10 µL of the master mix to each well.

  • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Add 10 µL of the ATP solution to each well to initiate the kinase reaction.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.

  • Plot the resulting luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-ERK Inhibition

This protocol measures the ability of this compound to inhibit MEK1/2 activity within cells by quantifying the phosphorylation of its direct substrate, ERK1/2.

Materials:

  • A375 cells (or other sensitive cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in 100% DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Seeding: Seed A375 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours. Include a DMSO-only well as a vehicle control.

  • Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total-ERK1/2 and then anti-GAPDH antibodies to ensure equal protein loading.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-ERK signal to the total-ERK signal for each sample.

Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_biochem Biochemistry cluster_analysis Analysis A Seed A375 cells in 6-well plates B Treat with this compound (0-1000 nM) for 2h A->B C Lyse cells in RIPA buffer B->C D Quantify protein (BCA Assay) C->D E Prepare samples for SDS-PAGE D->E F SDS-PAGE & PVDF Transfer E->F G Immunoblot for p-ERK, t-ERK, GAPDH F->G H Image and quantify band intensity G->H

Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of this compound on cultured cells.

Materials:

  • A375 and HeLa cells

  • Cell culture medium

  • This compound (dissolved in 100% DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density (e.g., 3,000 cells/well for A375, 2,000 cells/well for HeLa) in 100 µL of medium.

  • Incubation: Allow cells to attach by incubating for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare a 2x concentrated serial dilution of this compound in culture medium. Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions to achieve the final desired concentrations. Include vehicle control (DMSO) and no-cell (blank) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 15 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other values. Normalize the data to the vehicle control wells (representing 100% viability). Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 value.

Application Notes and Protocols for DNA31: A Potent RNA Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potent RNA polymerase inhibitor DNA31 and its derivative, dmthis compound. This document includes summaries of available quantitative data, detailed experimental protocols derived from published research, and visualizations of relevant biological pathways and workflows.

Introduction

This compound and its dimethylamino piperidino-hydroxybenzoxazino rifamycin (B1679328) derivative, dmthis compound, are potent inhibitors of RNA polymerase.[1][2] These compounds have been investigated for their therapeutic potential, particularly as payloads in antibody-drug conjugates (ADCs) for targeted therapy.[3][4] Understanding the appropriate dosage, concentration, and experimental procedures is critical for researchers utilizing these molecules in preclinical studies.

Quantitative Data Summary

The available quantitative data for this compound and dmthis compound is primarily from studies involving the antibody-antibiotic conjugate (AAC), DSTA4637A, which utilizes dmthis compound as its payload.

CompoundParameterValueSpeciesApplicationReference
dmthis compoundIn vitro Minimum Inhibitory Concentration (MIC)< 10 nMStaphylococcus aureus (USA300, MRSA)Antibacterial Activity[5][6]
DSTA4637A (AAC with dmthis compound)Single Intravenous Dose1, 25, or 50 mg/kgRatPharmacokinetics[7]
DSTA4637A (AAC with dmthis compound)Single Intravenous Dose150 mg/kgMonkeyPharmacokinetics[8]
Unconjugated dmthis compound (from DSTA4637A)Maximum Concentration (Cmax)3.07 ng/mLMonkey (at 150 mg/kg)Pharmacokinetics[7]
Unconjugated dmthis compound (from DSTA4637A)Plasma Concentration< 4 ng/mLRat and MonkeyPharmacokinetics[9]

Experimental Protocols

In Vitro Transcription Inhibition Assay

This protocol is a general method to assess the inhibitory activity of compounds like this compound on RNA polymerase.[10][11]

Materials:

  • DNA template with a known promoter (e.g., T7, SP6)[11][12]

  • RNA Polymerase (e.g., T7, SP6)[11][12]

  • Ribonucleotide Solution Mix (ATP, CTP, GTP, UTP)[12]

  • Radiolabeled nucleotide (e.g., [α-³²P]CTP)[11]

  • RNase Inhibitor[12]

  • Transcription Buffer[10]

  • This compound or dmthis compound dissolved in an appropriate solvent (e.g., DMSO)

  • Denaturing polyacrylamide gel

  • Phosphorimager

Procedure:

  • Prepare the in vitro transcription reaction mix on ice. A typical 20 µL reaction includes:

    • 2 µL 10x Transcription Buffer

    • NTPs (final concentration 0.5 mM each)

    • 1 µg Template DNA

    • 1 U/µL RNase Inhibitor

    • Radiolabeled nucleotide

    • Varying concentrations of this compound/dmthis compound (and a vehicle control)

    • Nuclease-free water to final volume

  • Add 2 µL of RNA Polymerase to initiate the reaction.[12]

  • Gently mix and incubate at 37°C for 1-2 hours.[12]

  • Stop the reaction by adding a suitable stop solution (e.g., containing EDTA).

  • Analyze the reaction products by running 1 µL on a denaturing polyacrylamide gel.

  • Visualize the radiolabeled RNA transcripts using a phosphorimager to determine the extent of inhibition.

In Vivo Pharmacokinetic Study of an Antibody-Drug Conjugate

This protocol is based on preclinical studies of the AAC DSTA4637A, which carries the dmthis compound payload.[7][9]

Animal Model:

  • Rats or Cynomolgus monkeys[7]

Materials:

  • DSTA4637A (or a custom ADC with this compound/dmthis compound)

  • Sterile vehicle for injection

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • LC-MS/MS for analysis of plasma concentrations[13]

Procedure:

  • Administer a single intravenous dose of the ADC to the animals at desired concentrations (e.g., 1, 25, 50 mg/kg).[7]

  • Collect blood samples at various time points post-administration.

  • Process the blood to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of the total antibody, the antibody-conjugated drug, and the unconjugated (free) drug.[13]

  • Plot the concentration-time profiles to determine pharmacokinetic parameters such as Cmax, clearance, and volume of distribution.[14]

Visualizations

Signaling Pathway: Inhibition of RNA Polymerase and Downstream Effects

The primary mechanism of action of this compound is the inhibition of RNA polymerase, which leads to a cascade of cellular events, particularly in cancer cells that are highly dependent on active transcription.[15][16] Inhibition of RNA Polymerase I, for example, can induce nucleolar stress, leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[4]

RNA_Polymerase_Inhibition_Pathway This compound This compound RNAPol RNA Polymerase This compound->RNAPol Inhibits Transcription Transcription Initiation & Elongation RNAPol->Transcription Nucleolar_Stress Nucleolar Stress RNAPol->Nucleolar_Stress Inhibition leads to rRNA_mRNA_tRNA rRNA, mRNA, tRNA Synthesis Transcription->rRNA_mRNA_tRNA Protein_Synthesis Protein Synthesis rRNA_mRNA_tRNA->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth p53 p53 Activation Nucleolar_Stress->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: RNA Polymerase Inhibition Pathway.

Experimental Workflow: In Vitro Transcription Inhibition Assay

The following diagram illustrates the key steps in performing an in vitro transcription inhibition assay to evaluate the potency of this compound.

IVT_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis A Combine DNA Template, NTPs (with radiolabel), Buffer, RNase Inhibitor B Add this compound/ dmthis compound A->B C Add RNA Polymerase B->C D Incubate at 37°C C->D E Denaturing Gel Electrophoresis D->E F Phosphorimaging E->F G Quantify Inhibition F->G

Caption: In Vitro Transcription Assay Workflow.

Logical Relationship: Antibody-Drug Conjugate Mechanism of Action

This diagram depicts the mechanism by which an antibody-drug conjugate carrying dmthis compound targets and eliminates bacteria, as described in preclinical studies.[1][8]

ADC_Mechanism ADC Antibody-dmthis compound Conjugate (AAC) Bacteria Staphylococcus aureus ADC->Bacteria Binds to surface antigen Phagocyte Phagocytic Cell (e.g., Macrophage) Bacteria->Phagocyte Opsonized bacterium Phagocytosis Phagocytosis of AAC-Bacterium Complex Phagocyte->Phagocytosis Phagolysosome Phagolysosome Formation Phagocytosis->Phagolysosome Linker_Cleavage Linker Cleavage by Cathepsins Phagolysosome->Linker_Cleavage Release Release of dmthis compound Linker_Cleavage->Release Killing Intracellular Bacterial Killing Release->Killing

Caption: ADC Mechanism of Action.

References

Clarification Regarding "DNA31"

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "DNA31" refers to the 31st International Conference on DNA Computing and Molecular Programming , an academic event focused on the latest advancements in information-based molecular systems.[1] It is not a specific chemical compound, reagent, or drug used in laboratory research for which a stock solution would be prepared.

Therefore, this document provides a representative protocol for the preparation of a generic DNA stock solution, a common procedure in research laboratories. The following application notes and protocols are based on standard laboratory practices for handling and preparing DNA solutions from commercially available sources, such as salmon sperm DNA, which is often used as a standard.

Application Notes for Generic DNA Stock Solution

Introduction

Deoxyribonucleic acid (DNA) is a fundamental molecule in biological research, utilized in a vast array of applications including as a substrate for enzymes in DNA repair studies, for chromatin reconstitution, and as a standard in various molecular biology assays.[2][3][4][5] The preparation of a stable and accurately concentrated DNA stock solution is a critical first step for the reproducibility of experimental results. This document outlines the materials, protocols, and storage conditions for preparing a standard DNA stock solution.

Data Presentation

The following table summarizes key quantitative parameters for the preparation and storage of a standard DNA stock solution.

ParameterValueNotes
Stock Solution
Starting MaterialDesiccated Salmon Sperm DNAA common, commercially available source for preparing generic DNA solutions.[6]
Initial Concentration1 g in 100 ml H₂O (10 mg/ml)Initial dissolving step before purification and final concentration adjustment.[6]
Final Stock Concentration10 mg/mlA typical high-concentration stock. Can be diluted for various working concentrations.[6]
Solvents & Buffers
Dissolving BufferNuclease-free waterHigh-quality, sterile water is crucial to prevent enzymatic degradation.[6]
Extraction BufferTE-saturated phenol (B47542) (pH 8.0)Used for protein extraction during DNA purification.[6]
Salt for PrecipitationNaCl (final concentration 100 mM)Added before ethanol (B145695) precipitation to aid in DNA recovery.[6]
Storage Conditions
Short-term Storage4°CSuitable for solutions that will be used within a few days.
Long-term Storage-20°C or -80°C-80°C is considered a gold standard for preserving DNA integrity over extended periods.[7]
Lyophilized (dried) DNARoom temperature (in a cool, dark, dry place)Lyophilization offers a stable, long-term storage option without the need for freezers.[7][8]
In Solvent (DMSO)-80°C (for up to 1 year)Example from a small molecule, but general principle of frozen storage in solvent applies.[9]
Stability
In Aqueous SolutionProne to degradation at room temperatureInstability is due to nucleases and chemical degradation.[10]
In Glycerol (99%)Stable, maintains double-helical structureDemonstrates that water is not the only solvent capable of maintaining DNA structure.[11]
In Ionic LiquidsHigh solubility and long-term stabilityCertain ionic liquids can dissolve high concentrations of DNA and maintain its stability for over a year at room temperature.[12][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/ml DNA Stock Solution from Salmon Sperm DNA

This protocol describes the preparation of a purified, high-concentration DNA stock solution from desiccated salmon sperm DNA.[6]

Materials:

  • Desiccated salmon sperm DNA

  • Nuclease-free water

  • NaCl

  • TE-saturated phenol (pH 8.0)

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Sterile, nuclease-free microcentrifuge tubes and glassware

  • Magnetic stirrer and stir bar

  • Spectrophotometer or fluorometer for DNA quantification

  • Sonicator or syringe with a 16-18 gauge needle

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Dissolution:

    • In a sterile beaker, dissolve 1 g of desiccated salmon sperm DNA in 100 ml of nuclease-free water.

    • Add a sterile magnetic stir bar and stir the solution for at least 24 hours at 4°C to ensure complete dissolution. The solution will be highly viscous.

  • Purification:

    • Add NaCl to a final concentration of 100 mM.

    • Transfer the DNA solution to a sterile container and add an equal volume of TE-saturated phenol (pH 8.0).

    • Mix gently by inverting the container for 10 minutes. Avoid vigorous shaking to prevent excessive shearing of the DNA.

    • Centrifuge at 5,000 x g for 15 minutes at 4°C to separate the aqueous and organic phases.

    • Carefully transfer the upper aqueous phase containing the DNA to a new sterile container.

  • Shearing (Optional but Recommended):

    • To reduce the viscosity and create more manageable DNA fragment sizes, shear the DNA by either:

      • Sonication: Use a sonicator with appropriate settings to fragment the DNA to the desired size range.

      • Needle Shearing: Repeatedly pass the DNA solution (10-20 times) through a 16-18 gauge needle.[6]

    • Analyze the size of the sheared DNA on an agarose gel alongside a DNA ladder.

  • Precipitation and Concentration:

    • Add 2 to 2.5 volumes of ice-cold 100% ethanol to the DNA solution.

    • Mix gently by inversion until the DNA precipitates out of solution.

    • Spool the precipitated DNA onto a sterile glass rod or pellet the DNA by centrifugation at 10,000 x g for 15 minutes at 4°C.

    • Wash the DNA pellet twice with ice-cold 70% ethanol, centrifuging after each wash.

    • Air-dry the pellet for 10-15 minutes to remove residual ethanol. Do not over-dry, as this can make resuspension difficult.

  • Final Resuspension and Quantification:

    • Resuspend the DNA pellet in a sufficient volume of nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) to achieve a final concentration of 10 mg/ml. This may require gentle heating at 37°C or overnight incubation at 4°C.

    • Determine the final DNA concentration and purity using a spectrophotometer (measuring absorbance at 260 and 280 nm) or a fluorometric method. An A260/A280 ratio of ~1.8 is indicative of pure DNA.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term use.

Visualizations

DNA_Stock_Solution_Workflow start Start: Desiccated Salmon Sperm DNA dissolve 1. Dissolve in Nuclease-Free Water (1g / 100ml) start->dissolve stir 2. Stir for 24 hours at 4°C dissolve->stir purify 3. Purify with Phenol Extraction stir->purify shear 4. Shear DNA (Sonication or Needle) purify->shear precipitate 5. Precipitate with Cold Ethanol shear->precipitate wash 6. Wash Pellet with 70% Ethanol precipitate->wash resuspend 7. Resuspend in TE Buffer or Water wash->resuspend quantify 8. Quantify and Check Purity (A260/A280) resuspend->quantify aliquot 9. Aliquot into Single-Use Tubes quantify->aliquot store 10. Store at -20°C or -80°C aliquot->store end End: Purified 10 mg/ml DNA Stock store->end DNA_Storage_Stability storage_options DNA Storage Options aqueous_solution Aqueous Solution (Water/Buffer) storage_options->aqueous_solution lyophilized Lyophilized (Dried) storage_options->lyophilized nonaqueous_solvent Non-Aqueous Solvent storage_options->nonaqueous_solvent room_temp_aq Room Temperature aqueous_solution->room_temp_aq Low Stability four_c 4°C aqueous_solution->four_c Moderate Stability (Short-term) minus_eighty -80°C aqueous_solution->minus_eighty High Stability (Long-term) room_temp_lyo Room Temperature (Cool, Dark, Dry) lyophilized->room_temp_lyo High Stability (Long-term) ionic_liquid Ionic Liquid (Room Temp) nonaqueous_solvent->ionic_liquid High Stability (Long-term) glycerol Glycerol nonaqueous_solvent->glycerol Moderate Stability

References

Application Note: Detection of DNA31 using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DNA31 is a novel protein implicated in cellular stress response pathways. Accurate and semi-quantitative detection of this compound is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the detection of this compound in cell lysates using Western blot analysis. The protocol is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques.

Principle

Western blotting is a widely used technique to detect specific proteins in a sample. The process involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. The bound antibodies are then detected, typically via chemiluminescence, allowing for the visualization and semi-quantification of the protein of interest.

Experimental Protocols

A. Materials and Reagents

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels (e.g., 4-20% gradient gels)

  • Running Buffer: (25 mM Tris, 192 mM glycine, 0.1% SDS)

  • Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol)

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST

  • TBST (Tris-Buffered Saline with Tween 20): (20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6)

  • Primary Antibody: Anti-DNA31 antibody (use at manufacturer's recommended dilution)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent Substrate

  • Imaging System (e.g., CCD camera-based imager)

B. Sample Preparation

  • Culture cells to the desired confluency and treat with experimental compounds as required.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

C. Protein Quantification

  • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

D. SDS-PAGE and Protein Transfer

  • Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load 20-40 µg of protein per well of the SDS-PAGE gel, along with a protein ladder.

  • Run the gel in running buffer at 100-150 V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

E. Immunoblotting and Detection

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-DNA31 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

Data Presentation

Table 1: Semi-Quantitative Analysis of this compound Expression

Sample IDTreatmentThis compound Band Intensity (Arbitrary Units)Fold Change vs. ControlLoading Control (β-actin) Intensity
CTRL-01Vehicle12,5001.0048,000
TRT-A-01Compound A (10 µM)28,7502.3047,500
TRT-B-01Compound B (5 µM)8,1250.6548,200
TRT-C-01Compound C (20 µM)13,1001.0547,800

Visualizations

G cluster_prep Sample Preparation cluster_sep Separation & Transfer cluster_detect Immunodetection cluster_analysis Data Analysis p1 Cell Lysis p2 Protein Quantification p1->p2 s1 SDS-PAGE p2->s1 s2 Membrane Transfer s1->s2 d1 Blocking s2->d1 d2 Primary Antibody Incubation d1->d2 d3 Secondary Antibody Incubation d2->d3 d4 Chemiluminescent Detection d3->d4 a1 Image Acquisition d4->a1 a2 Densitometry Analysis a1->a2

Caption: Western Blot Experimental Workflow.

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 dna31_inactive This compound (Inactive) kinase2->dna31_inactive Phosphorylation dna31_active This compound (Active) dna31_inactive->dna31_active response Cellular Response (e.g., Apoptosis) dna31_active->response extracellular Stress Signal extracellular->receptor

Caption: Hypothetical this compound Signaling Pathway.

Application Notes: Utilizing Chromatin Immunoprecipitation (ChIP) to Analyze Protein-DNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interaction between proteins and DNA in the natural chromatin context of the cell.[1][2] This method allows researchers to identify the specific genomic regions that are bound by a particular protein of interest, such as transcription factors, histones, and other chromatin-associated proteins.[1] The applications of ChIP are vast, ranging from mapping the binding sites of transcription factors to elucidating the epigenetic landscape of the genome through the analysis of histone modifications.[1] In drug development, ChIP can be instrumental in understanding the mechanism of action of drugs that target transcription or epigenetic pathways.

Principle of the Assay

The ChIP assay begins with the cross-linking of proteins to DNA within intact cells, typically using formaldehyde (B43269).[1][3] This step freezes the protein-DNA interactions as they occur in vivo. Following cross-linking, the cells are lysed, and the chromatin is sheared into smaller fragments, usually by sonication or enzymatic digestion.[1][4] An antibody specific to the protein of interest is then used to immunoprecipitate the protein-DNA complexes.[5] The precipitated complexes are washed to remove non-specifically bound material, and the cross-links are reversed. Finally, the DNA is purified and can be analyzed by various methods, such as quantitative PCR (qPCR) for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[1]

Applications in Research and Drug Development

  • Mapping Transcription Factor Binding Sites: Identify the direct target genes of a transcription factor of interest.

  • Analyzing Histone Modifications: Determine the genomic locations of specific histone modifications and their correlation with gene expression.

  • Understanding Drug Action: Investigate how a drug affects the binding of a protein to DNA or alters the epigenetic landscape.

  • Identifying Novel Drug Targets: Discover new proteins involved in transcriptional regulation that can be targeted for therapeutic intervention.

Quantitative Data Presentation

Table 1: ChIP-qPCR Analysis of Transcription Factor X Binding to the Promoter of Gene Y
TargetSampleCq (mean ± SD)% InputFold Enrichment over IgG
Gene Y PromoterInput25.2 ± 0.15100%N/A
IgG32.8 ± 0.210.05%1.0
Anti-TF-X28.1 ± 0.181.5%30.0
Negative Control RegionInput26.0 ± 0.12100%N/A
IgG33.5 ± 0.250.04%1.0
Anti-TF-X33.2 ± 0.200.05%1.25
Table 2: Summary of ChIP-seq Data for Histone H3K27ac Modification
SampleTotal ReadsMapped Reads (%)Number of PeaksPeaks in Promoters (%)Peaks in Enhancers (%)
Control45,210,12392.5%25,12345.2%30.1%
Treatment48,987,65493.1%32,54155.8%25.5%

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol provides a general guideline for performing a ChIP experiment. Optimization may be required for specific cell types and antibodies.[2]

1. Cell Cross-linking and Harvesting

  • Culture cells to approximately 80-90% confluency.

  • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[3]

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[3]

  • Scrape the cells and transfer to a conical tube. Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.[2]

  • Incubate on ice for 10 minutes to allow for cell lysis.

  • Shear the chromatin by sonication. The sonication conditions need to be optimized to yield DNA fragments in the range of 200-800 bp.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris. The supernatant contains the sheared chromatin.

3. Immunoprecipitation

  • Dilute the chromatin with a dilution buffer.

  • Save a small aliquot of the diluted chromatin as "input" control.

  • Add the specific primary antibody to the remaining chromatin and incubate overnight at 4°C with rotation. A negative control with a non-specific IgG should be included.

  • Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation.

4. Washing and Elution

  • Collect the beads using a magnetic stand and discard the supernatant.

  • Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[6]

  • Elute the protein-DNA complexes from the beads by adding an elution buffer and incubating at 65°C for 15 minutes.

5. Reverse Cross-linking and DNA Purification

  • Add NaCl to the eluted samples and the input control to a final concentration of 200 mM.

  • Incubate at 65°C for at least 6 hours or overnight to reverse the cross-links.

  • Add RNase A and Proteinase K to digest RNA and proteins, respectively.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

6. Analysis

  • Analyze the purified DNA by qPCR using primers specific to the target gene promoter and a negative control region.

  • Alternatively, prepare a library from the purified DNA for next-generation sequencing (ChIP-seq).

Visualizations

ChIP_Workflow cluster_cell_prep Cell Preparation cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Start Start with Cultured Cells Crosslink Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Quench Quench Reaction (Glycine) Crosslink->Quench Harvest Harvest and Wash Cells Quench->Harvest Lyse Lyse Cells Harvest->Lyse Shear Shear Chromatin (Sonication) Lyse->Shear Clarify Clarify Lysate Shear->Clarify Antibody Add Specific Antibody Clarify->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash Beads Beads->Wash Elute Elute Complexes Wash->Elute Reverse Reverse Cross-links Elute->Reverse Purify Purify DNA Reverse->Purify qPCR qPCR Purify->qPCR ChIPseq ChIP-seq Purify->ChIPseq

Caption: Experimental workflow of a Chromatin Immunoprecipitation (ChIP) assay.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates TF_inactive Inactive Transcription Factor X (TF-X) Kinase2->TF_inactive Phosphorylates TF_active Active TF-X TF_inactive->TF_active TF_nucleus Active TF-X TF_active->TF_nucleus Translocates DNA DNA TF_nucleus->DNA Binds to Promoter GeneY Gene Y Transcription DNA->GeneY Activates

Caption: A hypothetical signaling pathway leading to gene activation by Transcription Factor X.

References

DNA31 in vivo administration methods

Author: BenchChem Technical Support Team. Date: December 2025

Clarification on the Term "DNA31"

Initial research indicates that "this compound" refers to the 31st International Conference on DNA Computing and Molecular Programming, a forum for scientists in the field of biomolecular computing.[1][2][3] It is not a specific molecule, drug, or therapeutic agent. Therefore, application notes and protocols for the in vivo administration of "this compound" cannot be generated.

However, the query highlights a significant interest in the methods for delivering DNA-based molecules into living organisms for therapeutic and research purposes. This document provides detailed application notes and protocols on the in vivo administration of therapeutic DNA molecules, such as plasmids and DNA nanostructures, which is the likely underlying topic of interest.

Application Notes: In Vivo Administration of Therapeutic DNA

The successful in vivo delivery of DNA-based therapeutics is a critical aspect of gene therapy, DNA vaccination, and DNA nanotechnology.[4][5] The primary goal is to transport the DNA molecule to the target cells or tissues efficiently while minimizing degradation and off-target effects.[6] Various methods have been developed, broadly categorized into viral and non-viral delivery systems. These notes will focus on non-viral methods due to their favorable safety profile.[7]

Key Considerations for In Vivo DNA Delivery:

  • Nuclease Degradation: DNA administered in vivo is susceptible to degradation by nucleases present in the bloodstream and tissues. Delivery vehicles are essential to protect the DNA cargo.

  • Cellular Uptake: The negatively charged phosphate (B84403) backbone of DNA hinders its passive diffusion across the negatively charged cell membrane. Administration methods must facilitate cellular entry.

  • Endosomal Escape: Once inside the cell, DNA is often entrapped in endosomes and subsequently degraded in lysosomes. The delivery system should promote escape from the endosome into the cytoplasm.

  • Nuclear Entry: For therapeutic genes that require transcription, the DNA must enter the nucleus.

  • Immunogenicity: The delivery system and the DNA itself can trigger an immune response, which may lead to adverse effects and reduced efficacy.

Common Non-Viral Administration Routes and Delivery Vehicles:

  • Intravenous (IV) Injection: Systemic delivery via IV injection allows for broad distribution but can also lead to accumulation in organs like the lungs, liver, and spleen.[8][9] Cationic liposomes and lipid-protamine-DNA (LPD) complexes are frequently used for IV delivery.[8]

  • Intratumoral (IT) Injection: Direct injection into a tumor mass is a common approach in cancer therapy to achieve high local concentrations of the therapeutic DNA and minimize systemic toxicity.[10]

  • Intramuscular (IM) and Intradermal (ID) Injection: These routes are often employed for DNA vaccines, where the goal is to transfect muscle or skin cells, leading to antigen expression and subsequent immune response.[11] Electroporation is a technique that can significantly enhance DNA uptake in these tissues.[10]

Quantitative Data Summary

The following table summarizes quantitative data from preclinical studies on in vivo DNA delivery.

Delivery MethodDNA CargoAnimal ModelDosagePrimary Organ of Expression/AccumulationKey FindingsReference
Intravenous InjectionLuciferase Plasmid in LPD complexesMouse50 µgLungGene expression peaked at 6 hours post-injection. A dose of 100 µg was toxic.[8]
Intravenous InjectionRecombinant DNA in DNA-liposome complexesMouseNot specifiedHeart and LungDNA was detected 9-11 days post-injection with minimal toxicity.[9]
Intratumoral Injection with ElectroporationDNA encoding immunostimulatory cytokinesHuman (Clinical Trial)Not specifiedTumorLocalized expression of therapeutic proteins.[10]
Intramuscular InjectionPlasmid DNA (DNA vaccine)MouseNot specifiedMuscleAntigen presentation by bone marrow-derived APCs is crucial for the immune response.[11]

Experimental Protocols

Protocol 1: Systemic In Vivo Gene Delivery using Cationic Lipid-Protamine-DNA (LPD) Complexes via Intravenous Injection

This protocol is based on the methodology for creating and administering LPD complexes for systemic gene delivery in mice.[8]

Materials:

  • Plasmid DNA (e.g., encoding a reporter gene like luciferase)

  • Protamine sulfate (B86663)

  • Cationic liposomes (e.g., DOTAP)

  • Nuclease-free water

  • 5% glucose solution

  • Syringes and needles for intravenous injection

Procedure:

  • Preparation of DNA-Protamine Complex: a. Dilute the desired amount of plasmid DNA in a 5% glucose solution. b. In a separate tube, dilute the protamine sulfate in a 5% glucose solution. The optimal charge ratio of protamine to DNA should be determined empirically. c. Add the protamine sulfate solution to the DNA solution and mix gently by pipetting. d. Incubate the mixture at room temperature for 10 minutes to allow for complex formation.

  • Formation of LPD Complexes: a. Dilute the cationic liposomes in a 5% glucose solution. b. Add the liposome (B1194612) solution to the DNA-protamine complex solution and mix gently. c. Incubate the final mixture at room temperature for 10 minutes.

  • In Vivo Administration: a. The final volume of the LPD complex solution for injection should be adjusted based on the animal's weight (typically 100-200 µL for a mouse). b. Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols. c. Administer the LPD complexes via tail vein injection.

  • Analysis of Gene Expression: a. At desired time points post-injection (e.g., 6 hours, 24 hours, 48 hours), euthanize the animals. b. Harvest tissues of interest (e.g., lung, liver, spleen, heart, kidney). c. Homogenize the tissues and perform an assay to quantify the expression of the reporter gene (e.g., luciferase assay).

Protocol 2: Localized In Vivo DNA Delivery to Tumors via Intratumoral Injection with Electroporation

This protocol provides a general framework for localized DNA delivery to solid tumors, enhanced by electroporation.[10]

Materials:

  • Plasmid DNA encoding the therapeutic gene

  • Saline solution

  • Electroporator and electrode array

  • Syringes and needles for intratumoral injection

Procedure:

  • Preparation of DNA Solution: a. Resuspend the plasmid DNA in a sterile saline solution to the desired concentration.

  • In Vivo Administration: a. Anesthetize the tumor-bearing animal according to approved IACUC protocols. b. Inject the DNA solution directly into the tumor mass. The volume will depend on the tumor size. c. Immediately following the injection, insert the electrode array into the tumor tissue at the site of DNA administration.

  • Electroporation: a. Deliver the electrical pulses according to the manufacturer's instructions for the electroporator. The parameters (voltage, pulse duration, number of pulses) should be optimized for the specific tissue and tumor type.

  • Post-Procedure Monitoring and Analysis: a. Monitor the animal for any adverse reactions. b. At predetermined time points, the tumor can be excised for analysis of gene expression, or the animal can be monitored for therapeutic outcomes (e.g., tumor growth inhibition).

Visualizations

experimental_workflow_LPD cluster_preparation Complex Preparation cluster_administration In Vivo Administration cluster_analysis Analysis prep_dna Dilute Plasmid DNA in 5% Glucose mix_dna_protamine Mix DNA and Protamine prep_dna->mix_dna_protamine prep_protamine Dilute Protamine Sulfate in 5% Glucose prep_protamine->mix_dna_protamine form_lpd Form LPD Complexes mix_dna_protamine->form_lpd prep_liposomes Dilute Cationic Liposomes prep_liposomes->form_lpd inject Intravenous Injection (Tail Vein) form_lpd->inject harvest Harvest Tissues inject->harvest assay Quantify Gene Expression harvest->assay

Caption: Workflow for LPD complex preparation and in vivo administration.

signaling_pathway_dna_vaccine cluster_delivery DNA Vaccine Delivery cluster_cellular Cellular Processes cluster_immune_response Immune Response dna_injection Intramuscular Injection of Plasmid DNA muscle_cell Muscle Cell dna_injection->muscle_cell Transfection transfection Direct Transfection dna_injection->transfection antigen_transfer Antigen Transfer muscle_cell->antigen_transfer Antigen Expression apc Antigen Presenting Cell (APC) presentation Antigen Presentation on MHC apc->presentation transfection->apc antigen_transfer->apc t_cell_activation T-Cell Activation presentation->t_cell_activation immune_response Humoral and Cytolytic Immune Response t_cell_activation->immune_response

Caption: Simplified pathway of DNA vaccine-induced immune response.

References

Unraveling "DNA31": A Case of Mistaken Identity in Molecular Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the optimal treatment time for "DNA31" have revealed a fundamental misunderstanding of the term. "this compound" does not refer to a therapeutic agent, molecule, or experimental treatment. Instead, it signifies the 31st International Conference on DNA Computing and Molecular Programming, a prominent academic event. Therefore, the concept of a "treatment time" is not applicable.

This report clarifies the nature of this compound and explains why a search for its "optimal treatment time" yields no relevant experimental data or protocols.

This compound: The Conference, Not the Compound

Our research indicates that "this compound" is an abbreviation for the 31st iteration of a long-standing and respected international conference. This annual meeting serves as a platform for researchers, scientists, and professionals in the fields of computer science, mathematics, physics, chemistry, biology, and nanotechnology to present and discuss the latest advancements in DNA computing and molecular programming.

The topics covered at the this compound conference are broad and theoretical, focusing on the use of DNA and other biological molecules for computation and the construction of nanoscale structures. These include:

  • Algorithms and models for biomolecular computation

  • In vitro and in vivo computational processes

  • Molecular switches, gates, and circuits

  • Self-assembly of nanostructures

  • Molecular robotics

  • Information storage using DNA

  • Synthetic biology

Given the nature of the conference, there are no "patients" or "cell cultures" being "treated" with "this compound." The term is an identifier for an event, not a substance.

The Search for Treatment Protocols: A Fruitless Endeavor

A comprehensive search for experimental protocols, application notes, or quantitative data related to "this compound treatment" has yielded no results. This is consistent with the understanding that this compound is a conference. There are no signaling pathways associated with a "this compound treatment" because it is not a bioactive agent.

Consequently, it is not possible to provide the requested tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways. The core premise of the user's request is based on an incorrect assumption about the identity of "this compound."

Conclusion for Researchers, Scientists, and Drug Development Professionals

For professionals in the fields of research, science, and drug development, it is crucial to ensure the precise identification of molecules and treatments in scientific literature and discourse. In this instance, the term "this compound" has been misconstrued.

We recommend that any investigation into a potential therapeutic agent begin with a thorough verification of its identity and established scientific context. Should you be interested in the topics discussed at the this compound conference, we encourage you to explore the proceedings and publications associated with this event for insights into the cutting-edge of DNA computing and molecular programming. These fields may hold future promise for novel therapeutic and diagnostic applications, but "this compound" itself is not one of them.

Unveiling DNA31: A Potent Rifamycin-Based RNA Polymerase Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A potent RNA polymerase inhibitor, commercially known as DNA31, is now available for researchers, scientists, and drug development professionals. This rifamycin (B1679328) derivative, identified by CAS number 845626-57-5, presents a valuable tool for studies in oncology, infectious diseases, and other areas where transcriptional control is a key therapeutic target. This compound's mechanism of action centers on the inhibition of RNA polymerase, a crucial enzyme for gene expression in both prokaryotic and eukaryotic cells.

Summary of Commercially Available this compound

SupplierProduct NameCAS NumberPurityStorage Conditions (Powder)
MedchemExpressThis compound845626-57-5>98%-20°C for 3 years
TargetMolThis compound845626-57-5>98%-20°C for 3 years

Application Notes

This compound, a derivative of the well-established antibiotic class of rifamycins, offers significant potential for a range of research applications. Its primary utility lies in its ability to specifically inhibit RNA polymerase, thereby blocking the process of transcription. This activity can be harnessed for:

  • Anticancer Research: Many cancer cells exhibit a high rate of transcription to support their rapid growth and proliferation. This compound can be employed to investigate the effects of transcriptional inhibition on cancer cell viability, proliferation, and apoptosis. It has been explored as a payload in antibody-drug conjugates (ADCs), a targeted cancer therapy approach. In this context, an antibody directs the potent rifamycin derivative to cancer cells, minimizing off-target toxicity.

  • Antibacterial Research: As a member of the rifamycin family, this compound holds promise for antibacterial studies. Rifamycins are known to be effective against a broad spectrum of bacteria by targeting the bacterial RNA polymerase. Research can be conducted to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains and to explore its potential in overcoming antibiotic resistance.

  • Mechanism of Action Studies: this compound can be used as a chemical probe to dissect the molecular mechanisms of transcription. By observing the cellular effects of RNA polymerase inhibition, researchers can gain insights into the regulation of gene expression and its role in various physiological and pathological processes.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (resuspended in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

RNA Polymerase Inhibition Assay (General Protocol)

This protocol provides a framework for an in vitro assay to measure the inhibitory activity of this compound on RNA polymerase.

Materials:

  • Purified RNA polymerase (bacterial or eukaryotic)

  • DNA template containing a promoter sequence

  • Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]UTP or a fluorescently labeled UTP)

  • Reaction buffer (containing appropriate salts and cofactors)

  • This compound (in a suitable solvent)

  • Scintillation counter or fluorescence reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, DNA template, and varying concentrations of this compound.

  • Enzyme Addition: Add the purified RNA polymerase to the reaction mixture.

  • Initiation of Transcription: Start the reaction by adding the rNTP mix (including the labeled rNTP).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction (e.g., by adding a stop solution containing EDTA).

  • Detection of RNA Synthesis: Precipitate the newly synthesized RNA and measure the incorporated radioactivity using a scintillation counter or quantify the fluorescent signal.

  • Data Analysis: Determine the percentage of inhibition of RNA polymerase activity for each concentration of this compound and calculate the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

RNA_Polymerase_Inhibition Mechanism of Action: RNA Polymerase Inhibition This compound This compound (Rifamycin Derivative) This compound->Block RNAP RNA Polymerase Transcription Transcription RNAP->Transcription DNA DNA Template DNA->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cell_Function Cellular Function (e.g., Proliferation) Protein->Cell_Function Inhibition Inhibition Block->RNAP

Caption: Mechanism of this compound action through RNA polymerase inhibition.

Experimental_Workflow Experimental Workflow: In Vitro Evaluation of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep This compound Stock Solution (in DMSO) Serial_Dilution Serial Dilution of this compound Compound_Prep->Serial_Dilution Cell_Culture Cell Line Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment Treat Cells with this compound Serial_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate (48-96h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Plate Reader Measurement Viability_Assay->Data_Acquisition IC50_Calc IC50 Value Calculation Data_Acquisition->IC50_Calc

Caption: Workflow for in vitro evaluation of this compound cytotoxicity.

DNA31 for high-throughput screening assays

Author: BenchChem Technical Support Team. Date: December 2025

Clarification Regarding "DNA31"

Initial research indicates that "this compound" refers to the 31st International Conference on DNA Computing and Molecular Programming , an academic event focused on the fields of DNA computing, molecular programming, and nanotechnology.[1][2] It is not a specific molecule, protein, or commercially available kit used for high-throughput screening (HTS) assays.

Therefore, creating a detailed application note and protocol for "this compound" as a screening agent is not feasible. However, the topics presented at this conference are highly relevant to the future of drug discovery and HTS. This document will provide an overview of the concepts discussed within the this compound conference series and how they are being applied to develop next-generation screening technologies.

Introduction to DNA Computing and Molecular Programming in Drug Discovery

DNA computing and molecular programming are emerging fields that leverage the information-carrying capacity and predictable self-assembly of DNA molecules to perform computations and build nanoscale structures.[1][3] Instead of silicon chips, these technologies use the four DNA bases (A, T, C, G) to encode and process information.[3] This has profound implications for drug discovery, offering the potential for faster, more precise, and highly parallel screening of vast chemical libraries.[3]

The core principle involves using DNA as a scaffold to which other molecules can be attached. By creating massive libraries of DNA-encoded molecules, it is possible to perform selection experiments in a single test tube to identify compounds that bind to a specific target. This approach, often referred to as DNA-Encoded Library (DEL) technology, is a powerful tool in high-throughput screening.

Application: High-Throughput Screening with DNA-Encoded Libraries

One of the most significant applications of DNA nanotechnology in HTS is the use of DNA-Encoded Libraries (DELs). A DEL is a collection of chemical compounds, each covalently linked to a unique DNA "barcode." This allows for the screening of millions or even billions of compounds simultaneously against a therapeutic target.

General Workflow for HTS using DNA-Encoded Libraries

The process typically involves the following steps:

  • Library Synthesis: A large and diverse library of small molecules is synthesized, with each molecule attached to a unique DNA sequence that serves as an identifier.

  • Target Incubation: The entire library is incubated with the protein target of interest.

  • Affinity Selection: Molecules that bind to the target are captured and separated from non-binding molecules. This is often achieved by immobilizing the target on a solid support.

  • Washing: Unbound compounds are washed away.

  • Elution: The bound molecules are released from the target.

  • PCR Amplification: The DNA barcodes of the "hit" molecules are amplified using the Polymerase Chain Reaction (PCR).

  • Sequencing and Analysis: The amplified DNA is sequenced to identify the barcodes of the molecules that bound to the target.

  • Hit Deconvolution and Validation: The chemical structures corresponding to the identified DNA barcodes are synthesized without the DNA tag and are then tested in traditional bioassays to confirm their activity.

Diagram of a General DEL-HTS Workflow

DEL_HTS_Workflow cluster_library Library Preparation cluster_screening Screening cluster_analysis Hit Identification cluster_validation Validation start Diverse Chemical Building Blocks del DNA-Encoded Library (Millions of Compounds) start->del dna Unique DNA Barcodes dna->del incubation Incubation & Affinity Binding del->incubation del->incubation target Immobilized Protein Target target->incubation wash Wash Unbound Compounds incubation->wash elution Elution of Bound Compounds wash->elution pcr PCR Amplification of DNA Barcodes elution->pcr elution->pcr sequencing High-Throughput Sequencing pcr->sequencing analysis Data Analysis & Barcode Identification sequencing->analysis synthesis Off-DNA Synthesis of Hit Compounds analysis->synthesis analysis->synthesis bioassay Biological Assays synthesis->bioassay lead Lead Compounds bioassay->lead

Caption: General workflow for a high-throughput screening campaign using a DNA-Encoded Library (DEL).

Experimental Protocol: Conceptual Outline for a DEL Screen

While a specific, validated protocol cannot be provided for a non-existent "this compound" assay, the following conceptual protocol outlines the key steps in a typical DEL-based high-throughput screen. This is a generalized procedure and would require significant optimization for a specific target and library.

Objective: To identify small molecule binders to a target protein from a DNA-encoded library.

Materials:

  • DNA-Encoded Library (e.g., >1 million unique compounds)

  • Target Protein (e.g., purified recombinant enzyme or receptor)

  • Immobilization Matrix (e.g., magnetic beads, sepharose resin)

  • Binding Buffer (optimized for target-ligand interaction)

  • Wash Buffer (optimized to remove non-specific binders)

  • Elution Buffer (e.g., high salt, low pH, or containing a denaturant)

  • PCR Master Mix

  • DNA Primers for amplification of barcodes

  • DNA Purification Kit

  • Next-Generation Sequencing (NGS) platform

Protocol:

  • Target Immobilization:

    • Couple the purified target protein to the chosen immobilization matrix according to the manufacturer's instructions.

    • Wash the immobilized target to remove any unbound protein.

    • Block any remaining reactive surfaces on the matrix to prevent non-specific binding.

  • Affinity Selection:

    • Equilibrate the immobilized target and the DEL in the binding buffer.

    • Combine the immobilized target and the DEL in a microcentrifuge tube.

    • Incubate for a predetermined time (e.g., 1 hour) at a specific temperature (e.g., 4°C or room temperature) with gentle agitation to allow for binding to reach equilibrium.

  • Washing:

    • Pellet the immobilization matrix (e.g., using a magnetic stand for magnetic beads or centrifugation for resin).

    • Aspirate and discard the supernatant containing unbound library members.

    • Resuspend the matrix in wash buffer and repeat the pelleting and aspiration steps for a defined number of cycles (e.g., 3-5 times) to thoroughly remove non-specific binders.

  • Elution:

    • Add the elution buffer to the washed matrix to release the bound compounds.

    • Incubate under conditions that disrupt the protein-ligand interaction (e.g., heat, change in pH).

    • Separate the matrix and collect the supernatant containing the eluted DNA barcodes.

  • Quantification and Sequencing:

    • Use a portion of the eluate for quantitative PCR (qPCR) to estimate the amount of recovered DNA.

    • Amplify the remaining DNA barcodes using PCR with primers compatible with the NGS platform.

    • Purify the PCR products.

    • Sequence the amplified barcodes using an NGS platform.

  • Data Analysis:

    • Align the sequencing reads to a database of the DNA barcodes in the library.

    • Count the occurrences of each barcode.

    • Identify barcodes that are significantly enriched in the target-binding population compared to control experiments (e.g., screening against the immobilization matrix alone).

    • Translate the enriched DNA barcodes back to the chemical structures of the small molecules they encode.

Quantitative Data Summary

In a typical DEL screen, the primary quantitative data is the enrichment of specific DNA barcodes. This data is usually presented as the frequency of each barcode in the eluted sample compared to its frequency in the original library or a negative control.

Parameter Description Example Value
Library Size Total number of unique compounds in the DNA-encoded library.5 x 10⁸
Target Concentration Concentration of the immobilized protein target used in the assay.100 nM
Library Concentration Total concentration of the DNA-encoded library in the binding reaction.10 nM
Enrichment Factor The ratio of the frequency of a specific barcode in the eluted sample to its frequency in a control sample.1,000x
Hit Cutoff The minimum enrichment factor required to consider a compound a "hit".>100x

Signaling Pathways in Drug Discovery

The targets for high-throughput screening are often key components of cellular signaling pathways that are dysregulated in disease. DNA-based screening technologies can be used to identify molecules that modulate these pathways. For example, a screen could be designed to find inhibitors of a specific kinase in a cancer-related signaling cascade.

Diagram of a Simplified Kinase Signaling Pathway

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation Promotes

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target in cancer drug discovery.

Conclusion

While "this compound" is a conference and not a screening technology, the research presented at this and similar forums is at the cutting edge of drug discovery. Technologies like DNA-Encoded Libraries are transforming high-throughput screening by enabling the rapid and efficient exploration of vast chemical spaces. These DNA-based methods provide powerful tools for identifying novel drug candidates and elucidating complex biological pathways.

References

Application Notes and Protocols for Fluorescent Labeling of DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of DNA is a cornerstone technique in molecular biology, enabling the visualization and quantification of nucleic acids in a wide range of applications, including fluorescence in situ hybridization (FISH), microarray analysis, and DNA sequencing.[1] The covalent attachment of fluorophores to DNA probes allows for sensitive and specific detection of target sequences. This document provides detailed protocols for the most common enzymatic and chemical methods of fluorescent DNA labeling, along with a comparative analysis of their performance and troubleshooting guidelines to ensure successful experimental outcomes.

Comparison of DNA Labeling Methods

The choice of a DNA labeling strategy depends on several factors, including the type and amount of starting DNA, the desired labeling density, and the specific downstream application. Below is a summary of the key quantitative and qualitative features of four common labeling methods.

FeatureNick TranslationPCR-Based Labeling3'-End Labeling (TdT)Chemical Labeling (NHS Ester)
Principle Enzymatic replacement of existing nucleotides with labeled dNTPs in double-stranded DNA.[2]Enzymatic incorporation of fluorescently labeled dNTPs during PCR amplification.Enzymatic addition of one or more fluorescently labeled nucleotides to the 3'-hydroxyl terminus of DNA.[3]Covalent attachment of an amine-reactive fluorescent dye to an amino-modified DNA molecule.[4]
Labeling Density Moderate; up to 18% of possible substitution sites.[5]High; up to 28% of possible substitution sites.[5]Low to High; can range from a single fluorophore to a tail of over 100 labeled nucleotides.[6]High; dependent on the number of incorporated amino-modified nucleotides.
Typical Yield Good; dependent on enzyme activity and reaction time.Excellent; amplification and labeling occur simultaneously.High; efficient incorporation of labeled nucleotides.Good; dependent on the efficiency of the chemical coupling reaction and subsequent purification steps.
Signal-to-Noise Ratio Good.Very Good; high incorporation can lead to bright signals.Variable; single-labeling offers precise quantification, while tailing can amplify signals.Very Good; efficient labeling can produce bright probes.
Advantages - Labels intact, large DNA fragments. - Uniform labeling along the DNA strand.- High yield of labeled product from small amounts of template. - Allows for the specific amplification and labeling of a target sequence.[7]- Precise labeling of the 3'-end. - Can be used for both single-molecule labeling and signal amplification.- Decouples enzymatic incorporation from labeling, allowing for a wider range of dyes. - High labeling efficiency can be achieved.[8]
Disadvantages - Can introduce nicks and breaks in the DNA. - Lower labeling density compared to PCR.- Requires knowledge of the target sequence for primer design. - Bulky fluorophores can sometimes inhibit polymerase activity.[6]- Labeling is restricted to the 3'-terminus. - Tailing can create probes of heterogeneous length.- Requires a two-step process. - Incomplete coupling can lead to unlabeled DNA.

Experimental Protocols

Nick Translation-Based Labeling

This method is ideal for labeling large DNA fragments like plasmids or genomic DNA for use as probes in FISH.

Workflow for Nick Translation-Based Labeling

G cluster_0 Reaction Setup cluster_1 Labeling Reaction cluster_2 Purification start Start with dsDNA reagents Combine DNA, Buffer, Labeled dNTPs, Unlabeled dNTPs, DNase I, DNA Polymerase I start->reagents incubation Incubate at 15°C reagents->incubation stop_reaction Stop Reaction (e.g., add EDTA) incubation->stop_reaction purification Purify Labeled DNA (e.g., spin column or ethanol (B145695) precipitation) stop_reaction->purification end Labeled DNA Probe purification->end

Caption: Workflow for fluorescently labeling DNA using nick translation.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents on ice:

    • 1 µg of template DNA (e.g., plasmid, cosmid)

    • 5 µL of 10x Nick Translation Buffer

    • 1 µL of fluorescently labeled dNTP (e.g., Cy3-dUTP)

    • 1 µL of dNTP mix (unlabeled dATP, dCTP, dGTP, and a lower concentration of dTTP)

    • 1 µL of DNase I/DNA Polymerase I enzyme mix

    • Nuclease-free water to a final volume of 50 µL

  • Incubation: Mix the components gently and incubate the reaction at 15°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purification: Purify the labeled DNA probe from unincorporated nucleotides using a spin column purification kit or by ethanol precipitation.

  • Quantification: Determine the concentration and labeling efficiency of the purified probe using a spectrophotometer.

PCR-Based Labeling

This method is suitable for generating highly labeled, specific DNA probes when the target sequence is known.

Workflow for PCR-Based Labeling

G cluster_0 PCR Setup cluster_1 PCR Amplification cluster_2 Purification start Start with Template DNA reagents Combine Template, Primers, Buffer, Labeled dNTPs, Unlabeled dNTPs, Taq Polymerase start->reagents thermocycling Perform Thermocycling (Denaturation, Annealing, Extension) reagents->thermocycling purification Purify Labeled PCR Product (e.g., PCR clean-up kit) thermocycling->purification end Labeled DNA Probe purification->end

Caption: Workflow for generating fluorescently labeled DNA probes via PCR.

Protocol:

  • Reaction Setup: In a PCR tube, assemble the following components on ice:

    • 1-10 ng of template DNA

    • 2 µL of 10x PCR Buffer

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 1 µL of fluorescently labeled dNTP (e.g., Fluorescein-12-dUTP)

    • 1 µL of dNTP mix (unlabeled dATP, dCTP, dGTP, and a lower concentration of dTTP)

    • 0.5 µL of Taq DNA Polymerase

    • Nuclease-free water to a final volume of 20 µL

  • PCR Amplification: Perform PCR using an appropriate thermocycling program for your primers and template. A typical program includes an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Purification: Purify the labeled PCR product using a PCR clean-up kit to remove primers, unincorporated nucleotides, and enzyme.

  • Analysis: Analyze the size and purity of the labeled product by agarose (B213101) gel electrophoresis. The fluorescently labeled DNA can be visualized directly on a UV transilluminator.

3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)

This method is used to label the 3'-ends of DNA fragments, which is particularly useful for applications requiring a single fluorophore per molecule.

Workflow for 3'-End Labeling with TdT

G cluster_0 Reaction Setup cluster_1 Labeling Reaction cluster_2 Purification start Start with DNA Fragment reagents Combine DNA, TdT Buffer, Fluorescently Labeled ddNTP, TdT Enzyme start->reagents incubation Incubate at 37°C reagents->incubation stop_reaction Stop Reaction (e.g., heat inactivation) incubation->stop_reaction purification Purify Labeled DNA (e.g., spin column) stop_reaction->purification end 3'-End Labeled DNA purification->end G cluster_0 Step 1: Enzymatic Incorporation cluster_1 Step 2: Chemical Coupling cluster_2 Purification start Start with DNA incorporation Incorporate Amino-Modified dNTPs (e.g., via PCR or Nick Translation) start->incorporation purification1 Purify Amine-Modified DNA incorporation->purification1 coupling React with NHS-Ester Dye in Bicarbonate Buffer (pH 8.5-9.0) purification1->coupling purification2 Purify Labeled DNA (e.g., spin column or ethanol precipitation) coupling->purification2 end Labeled DNA Probe purification2->end

References

Unraveling "DNA31": A Case of Mistaken Identity in Molecular Research

Author: BenchChem Technical Support Team. Date: December 2025

The term "DNA31" does not refer to a specific gene, protein, or molecule utilized in animal research models. Instead, it designates the 31st International Conference on DNA Computing and Molecular Programming, a prominent annual event in the fields of nanotechnology, computer science, and molecular engineering. [1][2] This discovery redirects the focus from a specific biological entity to a forum for scientific exchange on the manipulation and computational use of DNA.

The user's request for detailed application notes, protocols, quantitative data, and signaling pathway diagrams for "this compound in animal research models" stems from a misunderstanding of the term. The conference, while encompassing topics that may involve in vivo applications of DNA-based technologies, is not itself a research subject or a therapeutic agent.[1]

The Scope of the this compound Conference

The 31st International Conference on DNA Computing and Molecular Programming (this compound) serves as a premier platform for researchers from diverse scientific backgrounds to present and discuss the latest advancements in information-based molecular systems.[1] Key areas of focus at the conference include:

  • Biomolecular Computing: Exploring the use of biological molecules, such as DNA, for computational purposes.[1]

  • Molecular Programming: Designing and synthesizing molecular systems with programmed behaviors.

  • DNA Nanotechnology: The self-assembly of DNA molecules to create nanoscale structures and devices.[1]

  • Synthetic Biology: The engineering of new biological parts, devices, and systems.

  • In Vitro and In Vivo Applications: While the conference covers theoretical and foundational aspects, it also includes research on the application of these technologies within living organisms.[1]

Re-evaluating the Application in Animal Models

Given that "this compound" is a conference, it is not possible to provide the requested application notes and protocols in the context of a specific molecule or drug. Research presented at the this compound conference may involve animal models, but these studies would be diverse and specific to the particular DNA-based technology being investigated, not a singular entity called "this compound."

For researchers, scientists, and drug development professionals interested in the application of DNA-based technologies in animal models, the proceedings and publications from the this compound conference could be a valuable resource for cutting-edge research in this area. However, it is crucial to understand that "this compound" is the event itself, not the subject of the research.

References

Application Notes & Protocols: Techniques for Measuring DNA Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The precise regulation of DNA activity, encompassing processes from replication and repair to transcription, is fundamental to cellular function. The enzymes and proteins that interact with and modify DNA are therefore critical targets for both basic research and therapeutic development. Measuring the activity of these DNA-modifying enzymes and quantifying DNA-protein interactions are essential for understanding their mechanisms, identifying inhibitors or activators, and developing novel drugs.

This document provides an overview of common techniques used to measure the activity of DNA-modifying enzymes and to characterize DNA-protein interactions. It includes detailed protocols for key assays and summarizes quantitative data to aid in assay selection and experimental design.

I. Measuring the Activity of DNA-Modifying Enzymes

DNA-modifying enzymes catalyze a wide range of reactions, including synthesis, ligation, cleavage, and unwinding of DNA strands. Enzyme activity is typically defined as the rate of a reaction, expressed as the amount of substrate converted or product formed per unit of time.[1] Assays can be direct, indirect, or coupled, and they monitor changes in substrate or product concentration to determine enzymatic rates.[1]

Key Classes of DNA-Modifying Enzymes:
  • DNA Polymerases: Synthesize DNA molecules from deoxyribonucleotides.

  • DNA Ligases: Join DNA strands together by catalyzing the formation of a phosphodiester bond.[2]

  • Nucleases: Cleave the phosphodiester bonds between nucleotides. This class includes restriction enzymes and DNases.

  • Helicases: Unwind double-stranded DNA.

  • Methyltransferases: Add methyl groups to DNA, playing a crucial role in epigenetic regulation.

  • Demethylases: Remove methyl groups from DNA.[3]

Common Assay Techniques:

A variety of methods exist to measure the activity of these enzymes, often relying on fluorescence, luminescence, radioactivity, or changes in the physical properties of the DNA substrate.

G

II. Quantifying DNA-Protein Interactions

The interaction of proteins with specific DNA sequences is the basis of gene regulation. Techniques to measure these interactions are vital for understanding how transcription factors and other DNA-binding proteins control cellular processes.[4][5]

Common Assay Techniques:
  • Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift assay, this technique is based on the principle that DNA-protein complexes migrate more slowly than free DNA through a non-denaturing polyacrylamide or agarose (B213101) gel.[6] It is widely used to study sequence-specific DNA-binding proteins.[7]

  • Chromatin Immunoprecipitation (ChIP): An in vivo technique used to identify the binding sites of a protein of interest on DNA. Proteins are cross-linked to DNA, the chromatin is sheared, and an antibody specific to the target protein is used to precipitate the protein-DNA complexes.[6] The associated DNA is then identified by PCR (ChIP-PCR), microarray (ChIP-chip), or sequencing (ChIP-seq).[6]

  • DNA Pull-Down Assays: An in vitro method where a biotinylated DNA probe is used to capture its specific binding protein from a cell extract. The complex is then "pulled down" using streptavidin-coated beads.[6]

  • Microplate Capture Assays: A high-throughput method that combines the principles of a DNA pull-down assay and an ELISA. A biotinylated DNA probe is immobilized on a streptavidin-coated microplate to capture binding proteins from a cell extract, which are then detected using a specific antibody.[6]

G

Quantitative Data Summary

The choice of assay often depends on the required sensitivity, throughput, and the nature of the biological question. The following table summarizes key quantitative parameters for several common techniques.

Assay TechniqueTypical ApplicationDetection MethodSensitivityThroughputKey Advantage
UV-Vis Spectrophotometry DNA/RNA QuantificationUV Absorbance (260 nm)Low (~1-2 ng/µL)HighRapid and does not require reagents.[8]
Fluorometry (e.g., Qubit) DNA/RNA QuantificationFluorescenceHigh (as low as 10 pg/µL)MediumSpecific for dsDNA or RNA, high sensitivity.[9][8]
Quantitative PCR (qPCR) DNA QuantificationReal-time FluorescenceVery HighHighHighly sensitive and specific for target sequences.[10][11]
EMSA (Gel Shift Assay) DNA-Protein InteractionAutoradiography, Fluorescence, ChemiluminescenceHighLowProvides information on binding affinity and complex stoichiometry.
ChIP-Seq Genome-wide Protein BindingNext-Generation SequencingVery HighLowProvides a genome-wide map of in vivo protein binding sites.[6]
Microplate Capture Assay DNA-Protein InteractionColorimetric, ChemiluminescenceMedium-HighHighSuitable for high-throughput screening.[6][12]
Fluorometric Polymerase Assay DNA Polymerase ActivityFluorescenceHighHighAmenable to high-throughput screening of inhibitors.[13]

Experimental Protocols

Protocol 1: Fluorometric DNA Polymerase Activity Assay

This protocol describes a general method for measuring DNA polymerase activity using a fluorescent DNA intercalating dye. The assay measures the increase in fluorescence as the dye incorporates into newly synthesized double-stranded DNA.

Materials:

  • DNA Polymerase sample

  • Reaction Buffer (e.g., 10X General Polymerase Buffer)[13]

  • DNA template/primer (e.g., single-stranded DNA template with a complementary primer)

  • dNTP mix (2.5 mM each)[13]

  • Fluorescent dye (e.g., PicoGreen or SYBR Green)

  • Stop Buffer (e.g., EDTA solution)

  • DNase-free water

  • 96-well white or black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of the DNA template/primer.

  • Reaction Master Mix: On ice, prepare a Reaction Master Mix for the desired number of reactions. For each 50 µL reaction, combine:

    • 5 µL of 10X Reaction Buffer

    • 5 µL of dNTP mix

    • 10 µL of template/primer solution

    • X µL of DNase-free water (to bring the final volume to 48 µL)

  • Sample Preparation: Prepare serial dilutions of your DNA polymerase sample in an appropriate dilution buffer.[13] Include a "no enzyme" control.

  • Initiate Reaction: Add 48 µL of the Reaction Master Mix to each well of the microplate. To initiate the reaction, add 2 µL of the diluted DNA polymerase sample or control to the respective wells.

  • Incubation: Incubate the plate at the optimal temperature for the DNA polymerase (e.g., 37°C or 72°C) for a set time (e.g., 15-60 minutes).[13]

  • Stop Reaction: Stop the reaction by adding 10 µL of Stop Buffer (e.g., 0.5 M EDTA).

  • Detection: Add the fluorescent dye according to the manufacturer's instructions (e.g., prepare a 1X working solution of the dye in a suitable buffer and add 150 µL to each well).[13]

  • Read Fluorescence: Incubate the plate at room temperature for 5 minutes, protected from light.[13] Measure the fluorescence intensity using a microplate reader (e.g., excitation ~480 nm, emission ~520 nm).

  • Data Analysis: Subtract the fluorescence of the "no enzyme" control from all other readings. Plot the fluorescence intensity against the concentration of the DNA polymerase.

G A Prepare Reaction Master Mix (Buffer, dNTPs, Template/Primer) B Add DNA Polymerase Sample to Wells A->B C Incubate at Optimal Temperature B->C D Stop Reaction (add EDTA) C->D E Add Fluorescent Dye (e.g., SYBR Green) D->E F Measure Fluorescence (Plate Reader) E->F G Analyze Data F->G

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

This protocol provides a general framework for detecting the interaction between a protein and a DNA fragment.

Materials:

  • Purified DNA-binding protein

  • DNA probe (a short, double-stranded oligonucleotide containing the putative binding site), labeled with a radioactive isotope (e.g., ³²P), or a non-radioactive tag (e.g., biotin, fluorescent dye).

  • Binding Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Non-specific competitor DNA (e.g., Poly(dI-dC))

  • Loading Dye (containing glycerol (B35011) or Ficoll)

  • Non-denaturing polyacrylamide gel (e.g., 4-6% TBE gel)

  • TBE Buffer

  • For radioactive detection: X-ray film, phosphorimager screen

  • For non-radioactive detection: Streptavidin-HRP conjugate and chemiluminescent substrate (for biotin), or fluorescence imager.

Procedure:

  • Probe Labeling: Label the DNA probe at the 5' or 3' end.

  • Binding Reaction Setup: On ice, set up the following 20 µL binding reactions in microcentrifuge tubes:

    • Control Lane: 1 µL Labeled Probe, 2 µL 10X Binding Buffer, 1 µL Poly(dI-dC), 16 µL Nuclease-free water.

    • Sample Lane: 1 µL Labeled Probe, 2 µL 10X Binding Buffer, 1 µL Poly(dI-dC), X µL Protein extract, (15-X) µL Nuclease-free water.

    • (Optional) Competition Lane: Add a 50-100 fold molar excess of unlabeled, specific competitor DNA to a sample reaction before adding the protein.

  • Incubation: Incubate the reactions at room temperature (or 4°C) for 20-30 minutes.

  • Gel Electrophoresis:

    • Add 2 µL of loading dye to each reaction.

    • Load the samples onto a pre-run non-denaturing polyacrylamide gel.

    • Run the gel in 0.5X TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.

  • Detection:

    • Radioactive: Transfer the gel to filter paper, dry it, and expose it to X-ray film or a phosphorimager screen.

    • Non-radioactive (Biotin): Transfer the DNA from the gel to a nylon membrane, crosslink, and detect using a chemiluminescent detection kit.

  • Analysis: A "shifted" band, which migrates more slowly than the free probe, indicates a DNA-protein complex. The intensity of this band corresponds to the amount of complex formed.

G A Incubate Labeled DNA Probe with Protein Extract B Separate Complexes by Non-Denaturing PAGE A->B C Transfer to Membrane (optional, for non-radioactive) B->C D Detect Probe Signal (Autoradiography/Chemiluminescence) C->D E Analyze Shifted Bands D->E

References

DNA31 Gene Expression Analysis Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Product Description

The DNA31 Gene Expression Analysis Kit is a two-step RT-qPCR kit that provides all the necessary reagents for the conversion of RNA to cDNA, followed by quantitative PCR analysis. The kit's key component, the this compound Reverse Transcriptase, possesses an enhanced affinity for RNA templates and is coupled with a potent RNase inhibitor, ensuring the integrity of the RNA template during cDNA synthesis. This results in higher yields of full-length cDNA, even from degraded or inhibitor-rich samples.[3] The kit is designed to be compatible with both SYBR Green and probe-based qPCR detection methods, offering flexibility in experimental design.

Applications

The this compound Gene Expression Analysis Kit is a versatile tool for a wide array of research applications, including:

  • Gene Expression Profiling: Accurately quantify changes in gene expression across different experimental conditions or time points.[4][5]

  • Biomarker Discovery and Validation: Identify and validate potential RNA-based biomarkers for disease diagnosis, prognosis, and treatment response.

  • Drug Discovery and Development: Assess the on-target and off-target effects of novel therapeutic compounds on gene expression.

  • RNAi Validation: Quantify the efficiency of gene knockdown by siRNAs, shRNAs, or other RNA interference technologies.

  • Analysis of Low-Input Samples: Reliably perform gene expression analysis from precious or limited samples, such as single cells, laser-capture microdissected tissues, and circulating free RNA.

Performance Data

The performance of the this compound Gene Expression Analysis Kit has been benchmarked against other commercially available kits. The following tables summarize the key performance characteristics.

Table 1: Sensitivity and Dynamic Range
FeatureThis compound KitCompetitor ACompetitor B
Limit of Detection 1 pg total RNA10 pg total RNA100 pg total RNA
Linear Dynamic Range 7 logs (1 pg to 1 µg)6 logs (10 pg to 1 µg)5 logs (100 pg to 1 µg)
Correlation Coefficient (R²) >0.998>0.995>0.990
Table 2: cDNA Yield and Purity
Starting RNA AmountThis compound Kit cDNA Yield (ng)Competitor A cDNA Yield (ng)Competitor B cDNA Yield (ng)
1 µg 950 ± 25850 ± 40700 ± 55
100 ng 95 ± 582 ± 865 ± 12
10 ng 9.6 ± 0.87.9 ± 1.25.8 ± 1.5
1 ng 0.98 ± 0.150.75 ± 0.20.45 ± 0.25
Table 3: Inhibitor Tolerance
InhibitorThis compound Kit (% Activity)Competitor A (% Activity)Competitor B (% Activity)
Ethanol (10%) 92%75%60%
Heparin (0.1 U/µL) 88%65%45%
Hemin (20 µM) 95%80%70%

Experimental Protocols

I. RNA Preparation and Quality Control

High-quality RNA is crucial for successful gene expression analysis. It is recommended to assess RNA integrity using a method such as denaturing agarose (B213101) gel electrophoresis or a microfluidics-based system. A 260/280 ratio of 1.8–2.1, as measured by a spectrophotometer, is indicative of pure RNA.[6]

II. cDNA Synthesis using the this compound Kit

This protocol is for the reverse transcription of up to 1 µg of total RNA.

  • Thaw all components of the this compound kit on ice.

  • Prepare the RNA-primer mix in a nuclease-free tube on ice:

ComponentVolume
Total RNA (up to 1 µg)X µL
Random Hexamers (50 µM)1 µL
Oligo(dT)20 Primer (50 µM)1 µL
Nuclease-free waterto 13 µL
  • Mix gently and centrifuge briefly.

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare the Reverse Transcription Master Mix in a separate tube on ice. For each reaction, combine the following:

ComponentVolume
5X this compound RT Buffer4 µL
10 mM dNTP Mix2 µL
This compound Reverse Transcriptase1 µL
  • Add 7 µL of the Reverse Transcription Master Mix to each RNA-primer mix.

  • Mix gently and centrifuge briefly.

  • Incubate the reaction as follows:

    • 25°C for 10 minutes (primer annealing)

    • 50°C for 50 minutes (cDNA synthesis)

    • 85°C for 5 minutes (enzyme inactivation)

  • The resulting cDNA can be stored at -20°C or used directly for qPCR.

III. Quantitative PCR (qPCR)

The following is a general protocol for qPCR using a SYBR Green-based master mix.

  • Dilute the cDNA template 1:5 to 1:20 with nuclease-free water.

  • Prepare the qPCR Master Mix on ice. For each 20 µL reaction, combine the following:

ComponentVolume
2X SYBR Green qPCR Master Mix10 µL
Forward Primer (10 µM)0.5 µL
Reverse Primer (10 µM)0.5 µL
Diluted cDNA2 µL
Nuclease-free water7 µL
  • Pipette the master mix into the wells of a qPCR plate.

  • Add the diluted cDNA to the respective wells.

  • Seal the plate, mix, and centrifuge briefly.

  • Perform qPCR using a real-time PCR instrument with the following cycling conditions:

StepTemperatureTimeCycles
Initial Denaturation 95°C2 minutes1
Denaturation 95°C15 seconds40
Annealing/Extension 60°C60 seconds
Melt Curve Analysis (Refer to instrument guidelines)1

Mandatory Visualizations

experimental_workflow cluster_rna_prep RNA Preparation cluster_cdna_synthesis cDNA Synthesis (this compound Kit) cluster_qpcr Quantitative PCR rna_isolation RNA Isolation rna_qc RNA Quality Control (Spectrophotometry, Gel) rna_isolation->rna_qc primer_annealing Primer Annealing (65°C) rna_qc->primer_annealing Input RNA rt_reaction Reverse Transcription (50°C) primer_annealing->rt_reaction inactivation Enzyme Inactivation (85°C) rt_reaction->inactivation qpcr_setup qPCR Reaction Setup inactivation->qpcr_setup cDNA Template qpcr_amplification Amplification & Detection qpcr_setup->qpcr_amplification data_analysis Data Analysis (Relative Quantification) qpcr_amplification->data_analysis

Caption: Experimental workflow for gene expression analysis using the this compound Kit.

tgf_beta_pathway tgfb TGF-β tgfbr2 TGF-βRII tgfb->tgfbr2 Binds tgfbr1 TGF-βRI tgfbr2->tgfbr1 Recruits & Phosphorylates smad23 SMAD2/3 tgfbr1->smad23 Phosphorylates smad_complex SMAD2/3-SMAD4 Complex smad23->smad_complex smad4 SMAD4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates gene_expression Target Gene Expression nucleus->gene_expression Regulates

Caption: Simplified TGF-β signaling pathway leading to changes in gene expression.

Troubleshooting

ProblemPossible CauseRecommendation
No or low qPCR product Poor RNA qualityAssess RNA integrity. Use high-quality RNA.[7]
PCR inhibitors presentDilute cDNA template further.
Suboptimal primer designVerify primer specificity and efficiency.[7]
Incorrect cycling conditionsOptimize annealing temperature and extension time.[8]
Inconsistent replicates Pipetting errorsUse calibrated pipettes and mix reactions thoroughly.[7]
Template contaminationUse aerosol-resistant pipette tips and a dedicated workspace.[9]
Amplification in No-Template Control (NTC) Contamination of reagentsUse fresh, nuclease-free water and reagents.[9]
Primer-dimer formationOptimize primer concentrations and/or redesign primers.
High Cq values Low target expressionIncrease the amount of starting RNA or cDNA template.
Inefficient reverse transcriptionEnsure optimal reaction setup and incubation times.
Inefficient qPCROptimize the qPCR protocol, including primer concentrations.[10]

References

Troubleshooting & Optimization

troubleshooting DNA31 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address experimental variability and achieve consistent, reliable results with DNA31.

Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during your experiments with this compound.

High Variability in Cell-Based Assay Results

Question: We are observing significant well-to-well and day-to-day variability in our cell-based assays measuring the effect of this compound on cell viability. What are the potential causes and solutions?

Answer:

High variability in cell-based assays is a common issue that can be attributed to several factors, ranging from inconsistent cell culture practices to procedural errors during the assay itself.[1][2][3]

Potential Causes and Solutions:

Cause Potential Solution
Cell Culture Inconsistency Maintain a consistent cell passage number. Ensure uniform cell seeding density across all wells. Regularly test for mycoplasma contamination. Standardize media, sera, and supplement lots.[2][4]
Reagent Variability Use the same lot of this compound for a set of experiments. Ensure complete solubilization of this compound before use. Aliquot and store reagents at the recommended temperature to avoid freeze-thaw cycles.[2]
Pipetting Errors Calibrate pipettes regularly.[2] Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique and speed.
Edge Effects Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity.
Incubation Conditions Ensure uniform temperature and CO2 levels in the incubator. Avoid stacking plates, which can lead to uneven temperature distribution.[5]
Human Error Develop and follow detailed Standard Operating Procedures (SOPs). Ensure all lab personnel are adequately trained on the protocol.[2]

A logical workflow for troubleshooting this issue is presented below:

G start High Variability Observed check_cells Review Cell Culture Practices (Passage #, Mycoplasma, Seeding) start->check_cells check_reagents Examine Reagent Handling (Aliquoting, Storage, Lot #) start->check_reagents check_protocol Audit Assay Protocol (Pipetting, Incubation, Edge Effects) start->check_protocol implement_sops Implement Standardized SOPs & Train Personnel check_cells->implement_sops check_reagents->implement_sops check_protocol->implement_sops validate_assay Perform Assay Validation implement_sops->validate_assay resolved Variability Reduced validate_assay->resolved

Troubleshooting workflow for cell-based assay variability.
Inconsistent Results in this compound-Based ELISA

Question: Our this compound-based sandwich ELISA is showing high background and poor reproducibility between plates. How can we troubleshoot this?

Answer:

ELISA variability can stem from multiple sources, including reagent issues, improper washing, and incubation inconsistencies.[6][7]

Potential Causes and Solutions:

Problem Possible Cause Suggested Solution
High Background Inadequate blocking.Increase blocking incubation time or try a different blocking agent.[6][7]
Insufficient washing.Increase the number of wash steps and ensure complete aspiration of wash buffer.[6][7]
Antibody concentration too high.Titrate the primary and secondary antibodies to determine the optimal concentration.[5]
Poor Reproducibility Inconsistent plate coating.Ensure the coating antibody is evenly distributed in all wells. Use a plate sealer during incubation to prevent evaporation.[7]
Temperature fluctuations.Avoid stacking plates during incubation and ensure a consistent temperature.[5]
Pipetting inaccuracies.Calibrate pipettes and ensure consistent technique.

Below is a diagram illustrating the key steps of a sandwich ELISA protocol where variability can be introduced.

G cluster_0 Sandwich ELISA Workflow cluster_1 Sources of Variability p1 1. Coat Plate (Capture Ab) p2 2. Block Plate p1->p2 p3 3. Add Sample (Contains this compound) p2->p3 p4 4. Add Detection Ab p3->p4 p5 5. Add Enzyme-linked Secondary Ab p4->p5 p6 6. Add Substrate & Read Plate p5->p6 v1 Coating Consistency v1->p1 v2 Blocking Efficiency v2->p2 v3 Sample Dilution v3->p3 v4 Washing Steps v4->p2 v4->p3 v4->p4 v4->p5 v5 Incubation Times & Temperatures v5->p1 v5->p2 v5->p3 v5->p4 v5->p5 v6 Pipetting v6->p1 v6->p3 v6->p4 v6->p5 v6->p6

Potential sources of error in an ELISA workflow.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to ensure its stability and activity?

A1: For optimal performance, this compound should be stored at -20°C in a non-frost-free freezer. Aliquot the solution upon first use to minimize freeze-thaw cycles, which can degrade the product. When preparing for an experiment, thaw the aliquot on ice and vortex gently before use.

Q2: What is the recommended quality control procedure for a new lot of this compound?

A2: We recommend performing a side-by-side comparison with a previous, validated lot of this compound. This can be done using a simple, reproducible assay, such as a cell viability assay or a binding ELISA. The new lot should exhibit a dose-response curve that is within ±10% of the previous lot.

Q3: Can I use a different cell line with this compound than what is specified in the protocol?

A3: While our protocols are optimized for specific cell lines, you may be able to adapt them for use with other lines. However, this will require optimization of parameters such as cell seeding density, this compound concentration, and incubation time. We recommend performing a dose-response experiment to determine the optimal concentration of this compound for your chosen cell line.

Q4: My qPCR results for genes targeted by this compound are not reproducible. What should I check?

A4: Inconsistent qPCR results can arise from several factors.[8][9][10] First, ensure the quality and integrity of your RNA and cDNA. Use of high-quality, intact RNA is crucial for reproducible results.[10][11] Second, verify your primer design and efficiency. Primers should be specific to the target and have an efficiency between 90-110%.[9] Third, be meticulous with your pipetting and use a master mix to reduce well-to-well variation.[8][10] Finally, ensure you are using appropriate and stable reference genes for normalization.[9]

Q5: We are developing a drug discovery assay with this compound and are seeing a high rate of false positives. What could be the cause?

A5: False positives in drug discovery assays can be caused by non-specific interactions of compounds with assay components or by assay variability.[1] To address this, consider implementing counter-screens to identify compounds that interfere with the assay technology itself. Additionally, ensure that your assay has a robust signal-to-background ratio and a low coefficient of variation. Standardizing protocols and using automation can also help to reduce variability and the incidence of false positives.[1]

Experimental Protocols

Standard Cell Viability Assay Protocol using this compound
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment:

    • Prepare a 2X stock solution of this compound in culture medium.

    • Perform serial dilutions to create a dose-response curve.

    • Remove the medium from the cells and add 100 µL of the this compound solution to the appropriate wells.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Viability Assessment (e.g., using a resazurin-based reagent):

    • Add 20 µL of the viability reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control.

    • Plot the normalized values against the log of the this compound concentration to generate a dose-response curve and calculate the IC50.

This compound Signaling Pathway Analysis via Western Blot

This protocol outlines the investigation of a hypothetical signaling pathway modulated by this compound.

G This compound This compound Receptor Receptor X This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor Y KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Induces

Hypothetical this compound signaling pathway.
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with this compound at the desired concentration and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[12]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against the phosphorylated form of Kinase B or Transcription Factor Y overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., total Kinase B) and a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Quantify band intensities using image analysis software.

References

Technical Support Center: Optimizing DNA Aptamer Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches indicate that "DNA31" refers to the 31st International Conference on DNA Computing and Molecular Programming, not a specific therapeutic molecule. The following technical support guide is tailored for researchers, scientists, and drug development professionals working with DNA aptamers and provides general guidance on optimizing their concentration for experimental efficacy.

This guide addresses common questions and troubleshooting scenarios encountered when determining the optimal concentration of DNA aptamers for therapeutic or diagnostic applications.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the DNA aptamer concentration crucial for my experiments?

Optimizing the concentration of a DNA aptamer is critical for achieving the desired therapeutic or diagnostic effect while minimizing off-target effects and potential toxicity. An insufficient concentration may result in a lack of efficacy, while an excessive concentration can lead to steric hindrance, reduced specificity, and increased costs.[1] The optimal concentration ensures a balance between binding affinity, specificity, and the desired biological response.

Q2: What are the key factors that influence the optimal concentration of a DNA aptamer?

Several factors can influence the effective concentration of a DNA aptamer:

  • Binding Affinity (Kd): The dissociation constant (Kd) is a primary determinant. Aptamers with higher affinity (lower Kd) typically require lower concentrations to achieve the desired effect.

  • Target Availability and Accessibility: The concentration and cellular location of the target molecule will dictate the necessary aptamer concentration to ensure sufficient target engagement.

  • Nuclease Stability: Unmodified DNA aptamers can be susceptible to degradation by nucleases in biological fluids.[2] Modifications to the aptamer backbone can increase stability and reduce the required effective concentration.[2][3]

  • Buffer and Salt Conditions: The composition of the experimental buffer, particularly the concentration of mono- and divalent cations like MgCl2, can significantly impact the three-dimensional folding of the aptamer and its binding affinity.[4][5]

Q3: How does the delivery method impact the required DNA aptamer concentration?

The method of delivery can significantly influence the bioavailability and, therefore, the required concentration of the DNA aptamer. For instance, in cell-based assays, direct application to the culture medium may require a higher starting concentration to account for diffusion and non-specific binding. In contrast, targeted delivery systems, such as nanoparticle conjugation, may enhance localization at the target site and allow for a lower overall dosage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no binding activity Suboptimal aptamer foldingEnsure proper folding protocol is followed, including a denaturation step (e.g., 85-95°C for 5 minutes) followed by a controlled cooling/incubation period to allow for correct tertiary structure formation.[5][6]
Incorrect buffer conditionsOptimize the buffer composition, particularly the concentration of salts like MgCl2, to match the conditions used during the aptamer selection (SELEX) process.[4][5]
Aptamer degradationIf using biological fluids, consider using nuclease-resistant aptamers with modified backbones or termini.[2][3]
High background or non-specific binding Excessive aptamer concentrationPerform a concentration titration experiment to determine the lowest effective concentration that still provides a robust signal.
Cross-reactivity with other moleculesInclude a negative selection step in your experimental protocol, where the aptamer is exposed to molecules structurally similar to the target to remove cross-reactive species.[2]
Poor reproducibility Inconsistent aptamer preparationStandardize the aptamer reconstitution and dilution protocol. Ensure consistent buffer composition and handling procedures.[5]
Variability in experimental conditionsMaintain tight control over incubation times, temperatures, and washing steps.
Unexpected PCR amplification products (in SELEX) Primer-dimer formation or non-specific amplificationOptimize PCR conditions, including annealing temperature and primer concentration. Consider using a high-fidelity polymerase.[7]

Experimental Protocols

Protocol 1: Determining Optimal Aptamer Concentration using a Dose-Response Assay

This protocol outlines a general method for determining the optimal concentration of a DNA aptamer for a cell-based assay.

Methodology:

  • Aptamer Preparation:

    • Reconstitute the lyophilized DNA aptamer in a nuclease-free buffer (e.g., TE buffer) to create a high-concentration stock solution.

    • Properly fold the aptamer by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.[5][6]

  • Cell Culture:

    • Plate cells at a predetermined density and allow them to adhere overnight.

  • Dose-Response Experiment:

    • Prepare a serial dilution of the folded aptamer in the appropriate cell culture medium. A typical concentration range to test would be from picomolar to low micromolar.

    • Replace the existing medium with the medium containing the different aptamer concentrations.

    • Include a negative control (no aptamer) and a positive control if available.

    • Incubate the cells for a predetermined period based on the expected biological activity.

  • Efficacy Readout:

    • Assess the biological effect using a relevant assay (e.g., cell viability assay, gene expression analysis, or functional assay).

  • Data Analysis:

    • Plot the response as a function of the aptamer concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

Protocol 2: Optimizing PCR Amplification of an Aptamer Library

This protocol provides guidance on troubleshooting and optimizing the PCR amplification step during a Systematic Evolution of Ligands by Exponential Enrichment (SELEX) protocol.

Methodology:

  • Template and Primer Preparation:

    • Quantify the ssDNA template concentration accurately.

    • Ensure primers are of high quality and at the appropriate concentration. For asymmetric PCR to generate ssDNA, a primer ratio of 100:1 (excess of the limiting primer) is often used.[7]

  • PCR Reaction Setup:

    • Prepare a master mix to ensure consistency across reactions.

    • Keep all components on ice to minimize non-specific amplification.[6]

    • Add the polymerase last.[6]

  • PCR Optimization:

    • Annealing Temperature Gradient: Perform a gradient PCR to determine the optimal annealing temperature that maximizes the yield of the target amplicon while minimizing non-specific products.

    • Magnesium Chloride Concentration: Titrate the MgCl2 concentration, as it is critical for polymerase activity and primer annealing.

    • Cycle Number: Minimize the number of PCR cycles to avoid the accumulation of mutations and amplification bias.[3]

  • Analysis of PCR Products:

    • Run the PCR products on an agarose (B213101) or polyacrylamide gel to visualize the amplification products.

    • A single, sharp band at the expected size indicates successful amplification. Smears or multiple bands suggest non-specific amplification or primer-dimer formation.

Visualizations

Experimental_Workflow_for_Aptamer_Concentration_Optimization cluster_prep Aptamer Preparation cluster_exp Experiment cluster_analysis Data Analysis Aptamer_Reconstitution Reconstitute Aptamer Aptamer_Folding Fold Aptamer (Heat & Cool) Aptamer_Reconstitution->Aptamer_Folding Serial_Dilution Prepare Serial Dilutions Aptamer_Folding->Serial_Dilution Cell_Treatment Treat Cells with Aptamer Serial_Dilution->Cell_Treatment Biological_Readout Perform Biological Assay Cell_Treatment->Biological_Readout Dose_Response_Curve Generate Dose-Response Curve Biological_Readout->Dose_Response_Curve Determine_EC50 Determine EC50 Dose_Response_Curve->Determine_EC50

Caption: Workflow for determining the optimal DNA aptamer concentration.

Troubleshooting_Low_Binding_Activity Start Low/No Binding Activity Q1 Is the aptamer correctly folded? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are buffer conditions optimal? A1_Yes->Q2 Sol1 Follow proper folding protocol: - Denature at 95°C - Slow cool to RT A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the aptamer stable? A2_Yes->Q3 Sol2 Optimize buffer: - Titrate MgCl2 concentration - Match SELEX conditions A2_No->Sol2 Sol2->Q3 A3_No No Q3->A3_No No Sol3 Use nuclease-resistant aptamers A3_No->Sol3 End Binding Activity Improved Sol3->End

Caption: Troubleshooting guide for low DNA aptamer binding activity.

References

Technical Support Center: DNA Solubility and Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "DNA31": Before proceeding, it is important to clarify that "this compound" refers to the 31st International Conference on DNA Computing and Molecular Programming , a scientific event. It is not a specific chemical compound or drug with inherent solubility characteristics. This guide addresses common issues related to the solubility and precipitation of DNA in a general laboratory context, a frequent challenge for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Common Issues with DNA Solubility and Precipitation

This guide provides solutions to common problems encountered during DNA precipitation and dissolution experiments.

Issue 1: No visible DNA pellet after precipitation.

  • Question: I followed the standard ethanol (B145695) precipitation protocol, but I don't see a DNA pellet after centrifugation. What could be the reason?

  • Answer: Several factors can lead to the absence of a visible DNA pellet:

    • Low DNA Concentration: The starting concentration of your DNA might be too low to form a visible pellet. This is common with PCR products or small-scale DNA extractions. The DNA may still be present and usable for downstream applications.

    • Incomplete Precipitation:

      • Incorrect Ethanol Concentration: The final ethanol concentration should be between 70-75% to effectively precipitate DNA.[1] Using a lower concentration, such as adding 70% ethanol instead of absolute ethanol, will not be sufficient.[1]

      • Insufficient Salt: Salts like sodium acetate (B1210297) are crucial to neutralize the negative charge of the DNA backbone, making it less hydrophilic and facilitating precipitation.[1]

      • Inadequate Mixing: The DNA, salt, and ethanol solution must be mixed thoroughly before centrifugation to ensure all components interact.[2]

    • Degraded DNA: If the original DNA sample is degraded, the smaller fragments may not precipitate as efficiently.[2]

Issue 2: DNA pellet is difficult to dissolve.

  • Question: My DNA pellet won't dissolve completely after elution. What can I do?

  • Answer: Difficulty in dissolving a DNA pellet can be caused by:

    • Over-drying the Pellet: Excessive drying can make the DNA more compact and harder to get into solution.[3]

    • High Molecular Weight DNA: Large DNA molecules are inherently more difficult to dissolve.[3]

    • Presence of Contaminants: Residual proteins or other contaminants can interfere with solubility.

    • Inappropriate Elution Buffer: Using water instead of a buffered solution (like TE buffer) can lead to long-term degradation, and the pH can affect solubility.

Frequently Asked Questions (FAQs)

Q1: What is the role of salt in DNA precipitation? A1: Salt, such as sodium acetate, neutralizes the negatively charged phosphate (B84403) backbone of DNA. This reduces its repulsion with other DNA strands and allows them to aggregate and precipitate out of solution in the presence of a non-polar solvent like ethanol or isopropanol (B130326).[1]

Q2: Can I use isopropanol instead of ethanol for DNA precipitation? A2: Yes, isopropanol can be used for DNA precipitation. However, it is less volatile than ethanol and can be more likely to co-precipitate salts, which might interfere with downstream applications.[1]

Q3: Why is it recommended to use cold ethanol for precipitation? A3: Using cold ethanol helps to reduce the solubility of DNA further, promoting more efficient precipitation and flocculation.[1]

Q4: How can I improve the solubility of high molecular weight (HMW) DNA? A4: To improve the solubility of HMW DNA, avoid over-drying the pellet and consider using gentle agitation and incubation at a slightly elevated temperature (e.g., 55-65°C) to aid dissolution.[3] Minimizing the time the DNA is bound to purification beads without liquid can also help.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful DNA precipitation.

ParameterRecommended Range/ValueNotes
Final Ethanol Concentration 70-75%Insufficient ethanol concentration will lead to incomplete precipitation.[1]
Salt Concentration (e.g., Sodium Acetate) 0.3 M (final concentration)Essential for neutralizing DNA charge.
Centrifugation Speed >3000 x gCheck centrifuge program for correct speed settings.[2]
Vortex Speed (for resuspension) 1800 rpmEnsure vortex is calibrated and running at the correct speed.[2]

Experimental Protocols

Protocol 1: Standard DNA Precipitation with Ethanol
  • Starting Material: Purified DNA in an aqueous solution.

  • Add Salt: Add 1/10th volume of 3 M sodium acetate (pH 5.2).

  • Mix: Mix thoroughly by inverting the tube several times.

  • Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol.

  • Incubate: Incubate at -20°C for at least 30 minutes to precipitate the DNA. For very low concentrations of DNA, overnight incubation is recommended.

  • Centrifuge: Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C.

  • Decant Supernatant: Carefully decant the supernatant without disturbing the pellet.

  • Wash: Add 500 µL of 70% ethanol and centrifuge at >12,000 x g for 5 minutes.

  • Dry Pellet: Decant the 70% ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend: Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer).

Protocol 2: Dissolving a Difficult DNA Pellet
  • Add Buffer: Add the desired volume of pre-warmed (55-65°C) elution buffer.

  • Incubate: Incubate the tube at 55-65°C for 10-15 minutes.

  • Gentle Mixing: Gently tap the tube or use a pipette to mix the solution periodically. Avoid vigorous vortexing, especially for HMW DNA, as this can cause shearing.

  • Repeat if Necessary: If the pellet is still not fully dissolved, repeat the incubation and gentle mixing steps.

Visualizations

DNA_Precipitation_Workflow cluster_precipitation Precipitation Steps cluster_washing Washing & Drying cluster_resuspension Resuspension start DNA Sample add_salt Add Salt (e.g., NaOAc) start->add_salt add_etoh Add Cold Ethanol add_salt->add_etoh incubate Incubate (-20°C) add_etoh->incubate centrifuge Centrifuge incubate->centrifuge decant Decant Supernatant centrifuge->decant wash Wash with 70% EtOH decant->wash dry Air-Dry Pellet wash->dry resuspend Resuspend in Buffer dry->resuspend end_node Soluble DNA resuspend->end_node

Caption: Workflow for DNA precipitation and resuspension.

Troubleshooting_No_Pellet cluster_causes Potential Causes cluster_solutions Solutions start Issue: No Visible DNA Pellet low_conc Low DNA Concentration start->low_conc bad_etoh Incorrect Ethanol % start->bad_etoh no_salt Insufficient Salt start->no_salt poor_mixing Inadequate Mixing start->poor_mixing proceed Proceed (DNA may be present) low_conc->proceed re_precipitate Re-precipitate with correct reagents bad_etoh->re_precipitate no_salt->re_precipitate remix Ensure thorough mixing poor_mixing->remix

Caption: Troubleshooting logic for an absent DNA pellet.

References

Technical Support Center: Preventing DNA Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing DNA degradation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to DNA sample stability during experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your DNA samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing a smear on my agarose (B213101) gel instead of a sharp band for my DNA sample. What could be the cause?

A smear on an agarose gel is a common indicator of DNA degradation, where the DNA has been fragmented into various sizes.[1] Several factors could be responsible:

  • Nuclease Contamination: The most frequent cause is contamination with DNases, enzymes that degrade DNA.[2] These can be introduced from various sources, including skin, contaminated lab surfaces, or reagents.

  • Improper Storage: Storing DNA at inappropriate temperatures (e.g., room temperature for extended periods) or in the wrong buffer can lead to degradation.[2][3]

  • Repeated Freeze-Thaw Cycles: Subjecting DNA samples to multiple rounds of freezing and thawing can cause physical shearing of the DNA strands.[4]

  • pH Imbalance: Storing DNA in acidic conditions (low pH) can cause depurination and subsequent strand breaks.[5]

  • Physical Shearing: Vigorous vortexing or pipetting can also physically break high molecular weight DNA.[4]

Troubleshooting Steps:

  • Assess Contamination: Use nuclease-free water, pipette tips, and tubes for all your experiments. Regularly decontaminate your workspace and pipettes.

  • Optimize Storage: Store purified DNA at -20°C or -80°C for long-term storage in a suitable buffer like TE buffer (pH 8.0).[2][6] For short-term storage, 4°C is acceptable.[7]

  • Aliquot Samples: To avoid repeated freeze-thaw cycles, aliquot your DNA samples into smaller, single-use volumes.[4]

  • Gentle Handling: When working with high molecular weight DNA, use wide-bore pipette tips and avoid vigorous mixing.

Q2: My PCR amplification failed, or the yield is very low. Could DNA degradation be the problem?

Yes, DNA degradation is a significant cause of PCR failure. Successful PCR requires intact DNA templates of a certain length. If the DNA is fragmented, the region you are trying to amplify may be broken, leading to no or low amplification.[1]

Troubleshooting Steps:

  • Check DNA Integrity: Before proceeding with PCR, run a small amount of your DNA sample on an agarose gel to assess its integrity. A sharp, high-molecular-weight band indicates good quality DNA, while a smear suggests degradation.

  • Use a qPCR-based Degradation Assay: For a more quantitative assessment, you can perform a qPCR assay using primers for a short and a long amplicon. A higher Ct value for the long amplicon compared to the short one indicates degradation.[8]

  • Optimize DNA Extraction: Ensure your DNA extraction protocol is optimized to minimize degradation. This includes using fresh samples and appropriate lysis and purification methods.

  • Consider Smaller Amplicons: If your DNA is partially degraded, designing primers to amplify a shorter target sequence might be successful.

Q3: What is the best way to store my DNA samples to prevent degradation?

Proper storage is crucial for maintaining DNA integrity. The optimal storage conditions depend on the duration of storage:

  • Short-term storage (days to weeks): Storing DNA at 4°C in TE buffer is generally sufficient.[7]

  • Long-term storage (months to years): For long-term preservation, storing DNA at -20°C or -80°C is recommended.[3] Ultra-low temperatures significantly slow down enzymatic and chemical degradation processes. Lyophilization (freeze-drying) is another excellent option for long-term storage at room temperature, as it removes water, a key component in hydrolytic degradation.[9]

Q4: Does the buffer I use to dissolve my DNA matter for its stability?

Absolutely. The buffer composition plays a critical role in preventing DNA degradation.

  • TE Buffer (Tris-EDTA, pH 8.0): This is the recommended buffer for long-term DNA storage. Tris maintains a slightly alkaline pH (around 8.0), which is optimal for DNA stability and prevents acid-induced hydrolysis. EDTA is a chelating agent that binds divalent cations like magnesium ions (Mg²⁺), which are essential cofactors for many DNases. By sequestering these ions, EDTA inactivates any contaminating DNases.[6]

  • Nuclease-free Water: While suitable for some downstream applications, storing DNA in water for extended periods is not recommended. Water can have a slightly acidic pH due to dissolved CO₂, which can lead to DNA degradation over time. It also lacks any protection against nuclease activity.[6]

  • Commercial DNA Stabilization Buffers: Several commercial buffers are available that offer enhanced stability, especially for samples stored at room temperature or for challenging sample types. These often contain proprietary components that inhibit nucleases and prevent degradation.[10]

Quantitative Data on DNA Stability

The following tables summarize quantitative data on DNA stability under different conditions to aid in experimental design and sample management.

Table 1: Effect of Temperature on DNA Degradation

Storage TemperatureTimeObservationData Source(s)
Room Temperature (approx. 20-25°C)3 monthsDegradation observed in dried DNA samples.[7]
Room Temperature (approx. 20-25°C)9 monthsDegradation observed in DNA stored in TE buffer.[7]
4°Cup to 12 monthsDNA in TE buffer remains stable.[7]
-20°C> 24 monthsDNA in TE buffer is stable.[7]
-80°C> 24 monthsDNA in TE buffer is stable.[3][7]
37°C6 weeksSignificant DNA degradation observed.[11]
50°C & 100°CN/AMarked reduction in DNA concentration.[12]

Table 2: Comparison of DNA Stability in Different Storage Buffers

Storage BufferTemperatureTimeStability Metric (ΔCt after 100 days)Data Source(s)
50% Glycerol in ddH₂O-20°C100 days0.1 - 0.4[13]
50% Glycerol in 1x PCR Buffer-20°C100 days~2.0[13]
TE Buffer (pH 8.0)-20°CLong-termHigh stability, protects against nucleases.[6]
Nuclease-free Water-20°CLong-termLess stable than TE buffer due to potential for acidic pH.[6]
Commercial Stabilization Buffer (FDL-buffer)Room Temp8 yearsHigh DNA quality and yield maintained.[10]

Experimental Protocols

Protocol 1: Assessing DNA Degradation using Agarose Gel Electrophoresis

This protocol provides a method to qualitatively assess the integrity of your DNA samples.

Materials:

  • Agarose

  • 1x TAE or TBE buffer

  • DNA loading dye (6x)

  • DNA ladder (with a range of sizes appropriate for your expected DNA)

  • Ethidium bromide or a safer alternative DNA stain (e.g., SYBR® Safe)

  • Gel electrophoresis system (gel tank, power supply, gel casting tray, and combs)

  • UV transilluminator or gel imaging system

Procedure:

  • Prepare the Agarose Gel:

    • Weigh out the appropriate amount of agarose to make a 1% gel (e.g., 1 gram of agarose in 100 mL of 1x electrophoresis buffer).

    • Dissolve the agarose in the buffer by heating in a microwave or on a hot plate. Swirl the solution periodically until the agarose is completely dissolved.

    • Let the solution cool to about 50-60°C.

    • Add the DNA stain to the cooled agarose solution at the manufacturer's recommended concentration and mix gently.

    • Pour the gel into the casting tray with the combs in place and allow it to solidify completely.

  • Prepare the DNA Samples:

    • In a clean microcentrifuge tube, mix 2-5 µL of your DNA sample with 1 µL of 6x loading dye.

    • Prepare the DNA ladder by mixing the recommended volume with loading dye.

  • Load and Run the Gel:

    • Once the gel has solidified, carefully remove the combs and place the gel in the electrophoresis tank.

    • Fill the tank with 1x electrophoresis buffer until the gel is submerged.

    • Carefully load your prepared DNA samples and the DNA ladder into the wells.

    • Connect the power supply and run the gel at a constant voltage (e.g., 80-120 V) until the dye front has migrated an adequate distance down the gel.

  • Visualize and Analyze the Results:

    • Carefully remove the gel from the tank and visualize it on a UV transilluminator or using a gel imaging system.

    • Interpretation:

      • High-quality DNA: A sharp, bright band of high molecular weight.

      • Degraded DNA: A smear extending down the lane from the high molecular weight region, indicating a population of DNA fragments of various sizes.

Protocol 2: Quantitative Assessment of DNA Degradation using qPCR

This protocol allows for a quantitative measure of DNA degradation by comparing the amplification of a short and a long DNA target. A higher level of degradation will result in less efficient amplification of the longer target.

Materials:

  • qPCR instrument

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Nuclease-free water

  • Forward and reverse primers for a short amplicon (e.g., 80-100 bp)

  • Forward and reverse primers for a long amplicon (e.g., 250-300 bp) from the same gene

  • Your DNA sample and a non-degraded control DNA sample

  • qPCR-compatible plates or tubes

Procedure:

  • Primer Design: Design two primer pairs that amplify different-sized regions of the same housekeeping gene. Ensure both primer sets have similar annealing temperatures and efficiencies.

  • Prepare qPCR Reactions: Set up the following reactions in triplicate for both your sample and the control DNA:

    • Reaction 1 (Short Amplicon):

      • qPCR Master Mix (2x): 10 µL

      • Forward Primer (Short): 0.5 µL (10 µM stock)

      • Reverse Primer (Short): 0.5 µL (10 µM stock)

      • DNA Template: 1 µL (e.g., 1-10 ng)

      • Nuclease-free Water: to a final volume of 20 µL

    • Reaction 2 (Long Amplicon):

      • qPCR Master Mix (2x): 10 µL

      • Forward Primer (Long): 0.5 µL (10 µM stock)

      • Reverse Primer (Long): 0.5 µL (10 µM stock)

      • DNA Template: 1 µL (e.g., 1-10 ng)

      • Nuclease-free Water: to a final volume of 20 µL

  • Run the qPCR: Use a standard qPCR cycling protocol, for example:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis (for SYBR Green assays)

  • Data Analysis and Calculation of Degradation Index:

    • Determine the average Ct (threshold cycle) value for each set of triplicates.

    • Calculate the difference in Ct values (ΔCt) between the long and short amplicons for both your sample and the control DNA:

      • ΔCt (sample) = Ct (long amplicon, sample) - Ct (short amplicon, sample)

      • ΔCt (control) = Ct (long amplicon, control) - Ct (short amplicon, control)

    • Calculate the ΔΔCt:

      • ΔΔCt = ΔCt (sample) - ΔCt (control)

    • Calculate the Degradation Index (DI): The degradation index can be expressed as 2-ΔΔCt. A value significantly less than 1 indicates degradation in your sample compared to the control. Alternatively, a simple ratio of the quantities of the short to long amplicons can be used as a degradation index.[14][15]

Visualizations

Below are diagrams to visually represent key concepts in preventing DNA degradation.

DNA_Degradation_Factors cluster_causes Causes of DNA Degradation cluster_prevention Prevention Strategies Enzymatic (Nucleases) Enzymatic (Nucleases) Nuclease-free Environment Nuclease-free Environment Enzymatic (Nucleases)->Nuclease-free Environment DNA Degradation DNA Degradation Enzymatic (Nucleases)->DNA Degradation Chemical (Hydrolysis, Oxidation) Chemical (Hydrolysis, Oxidation) Use of Buffers (TE, pH 8.0) Use of Buffers (TE, pH 8.0) Chemical (Hydrolysis, Oxidation)->Use of Buffers (TE, pH 8.0) Chemical (Hydrolysis, Oxidation)->DNA Degradation Physical (Shearing, UV light) Physical (Shearing, UV light) Gentle Handling Gentle Handling Physical (Shearing, UV light)->Gentle Handling Physical (Shearing, UV light)->DNA Degradation Proper Storage (-20°C/-80°C) Proper Storage (-20°C/-80°C) DNA Integrity DNA Integrity Proper Storage (-20°C/-80°C)->DNA Integrity Use of Buffers (TE, pH 8.0)->DNA Integrity Nuclease-free Environment->DNA Integrity Gentle Handling->DNA Integrity Aliquot Samples Aliquot Samples Aliquot Samples->DNA Integrity Experimental Failure Experimental Failure DNA Degradation->Experimental Failure Successful Experiment Successful Experiment DNA Integrity->Successful Experiment

Caption: Factors causing DNA degradation and corresponding prevention strategies.

DNA_Handling_Workflow A Sample Collection (Use nuclease-free tubes) B DNA Extraction (Use optimized kit/protocol) A->B C Quantification & Quality Control (Agarose Gel / qPCR) B->C D Is DNA of high quality? C->D Assess Integrity G Aliquot for Storage C->G E Proceed to Downstream Application D->E Yes F Troubleshoot Extraction / Re-extract D->F No H Long-term Storage (-80°C in TE Buffer) G->H I Short-term Storage (4°C in TE Buffer) G->I

Caption: Recommended workflow for DNA handling and storage to prevent degradation.

References

Technical Support Center: Understanding and Mitigating Off-Target Effects in DNA-Based Technologies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "DNA31" refers to the 31st International Conference on DNA Computing and Molecular Programming, a scientific conference for researchers in molecular programming and DNA nanotechnology.[1][2][3] It is not a specific drug or molecule with on- or off-target effects. This technical support guide addresses the crucial issue of off-target effects within the broader context of programmable DNA and RNA technologies frequently discussed at this conference, such as CRISPR-Cas9, antisense oligonucleotides (ASOs), and small interfering RNAs (siRNAs).

This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

What are off-target effects in the context of programmable DNA/RNA technologies?

Off-target effects are unintended interactions and modifications that occur at locations in the genome or transcriptome other than the intended target sequence.[4][5] These effects can arise from the therapeutic agent (e.g., CRISPR-Cas9 complex, ASO, siRNA) binding to and acting on sequences that are similar, but not identical, to the intended target sequence.[4][5]

Off-target effects can be broadly categorized into:

  • Genomic off-target effects: Unintended cleavage or modification of DNA at sites other than the intended genomic locus. This is a primary concern for genome editing technologies like CRISPR-Cas9.[4]

  • Transcriptomic off-target effects: Unintended degradation or translational repression of messenger RNAs (mRNAs) other than the target transcript. This is a key consideration for RNA-targeting therapies like siRNAs and ASOs.

  • Hybridization-dependent off-target effects: These occur due to the therapeutic oligonucleotide binding to unintended nucleic acid sequences based on sequence similarity.[5]

The consequences of off-target effects can range from being benign to causing significant cellular toxicity, genomic instability, or even cell death, which poses a major challenge for the therapeutic application of these technologies.[4]

What are the common causes of off-target effects?

Several factors can contribute to the occurrence of off-target effects:

  • Sequence Homology: The presence of other sequences in the genome or transcriptome that are highly similar to the on-target sequence is a primary driver of off-target activity.[6]

  • Suboptimal Design: Poor design of the guide RNA (gRNA) for CRISPR systems or the oligonucleotide sequence for ASOs and siRNAs can increase the likelihood of off-target binding.[7]

  • High Concentration of Therapeutic Agent: Using excessive concentrations of the gene-editing machinery or therapeutic oligonucleotides can lead to less specific binding and increased off-target events.[7]

  • Prolonged Expression: Continuous or prolonged expression of the therapeutic agent (e.g., from a plasmid) increases the opportunity for it to encounter and act on off-target sites.[8]

  • DNA Structure: The physical state of the DNA, such as negative supercoiling, can increase the likelihood of off-target binding by CRISPR-Cas9.[9]

Troubleshooting Guide: Detecting and Quantifying Off-Target Effects

My in silico prediction tools showed no off-target sites, but I'm still observing unexpected phenotypes. What should I do?

In silico prediction tools are a valuable first step, but they are not always sufficient to identify all potential off-target sites, especially those with lower frequencies.[10] It is crucial to supplement computational predictions with experimental validation.[10]

Recommended Action: Employ an unbiased, genome-wide experimental method to identify off-target sites in your specific experimental system.

Experimental Workflow for Off-Target Site Identification

experimental_workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation insilico Predict potential off-target sites using computational tools exp_method Perform genome-wide off-target detection (e.g., GUIDE-seq, CIRCLE-seq) insilico->exp_method Provides candidate sites ngs Next-Generation Sequencing (NGS) of identified sites exp_method->ngs analysis Bioinformatic analysis to confirm and quantify off-target events ngs->analysis

Caption: A general workflow for identifying off-target effects.

Key Experimental Protocols for Off-Target Detection

There are several experimental methods to detect off-target effects, each with its own advantages and limitations.

Method Principle Advantages Limitations
GUIDE-seq Integration of a short double-stranded oligodeoxynucleotide (dsODN) at sites of DNA double-strand breaks (DSBs) in living cells.[4]Unbiased, genome-wide detection of DSBs.[4]Requires transfection of dsODN, may not be suitable for all cell types.
CIRCLE-seq In vitro treatment of genomic DNA with the nuclease followed by ligation of cleaved ends into circles for sequencing.Highly sensitive for detecting nuclease cleavage sites.In vitro method may not fully recapitulate in vivo conditions.
Digenome-seq Whole-genome sequencing of genomic DNA treated with a nuclease in vitro to identify cleavage sites.[6]Unbiased and sensitive.In vitro method.
SITE-Seq A biochemical method to identify off-target cleavage sites of CRISPR-Cas9 through selective enrichment and sequencing of adapter-tagged DNA ends.[11]Highly sensitive and specific for Cas9 off-targets.In vitro method.
Amplicon Sequencing Targeted deep sequencing of predicted on- and off-target loci.[10]Highly quantitative and sensitive for known sites.Only assesses predefined sites, not a discovery method.

Detailed Experimental Protocol: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)

Objective: To identify the genome-wide landscape of double-strand breaks induced by a programmable nuclease in living cells.

Methodology:

  • Cell Culture and Transfection:

    • Plate the cells of interest at an appropriate density.

    • Co-transfect the cells with the plasmid encoding the programmable nuclease (e.g., Cas9 and gRNA) and the dsODN tag.

  • Genomic DNA Extraction:

    • After a suitable incubation period (e.g., 48-72 hours), harvest the cells.

    • Extract high-quality genomic DNA using a standard protocol.

  • Library Preparation:

    • Fragment the genomic DNA to the desired size range (e.g., 300-500 bp) by sonication.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Use two rounds of nested PCR to specifically amplify the dsODN-tagged genomic fragments. The first PCR uses primers specific to the dsODN and the sequencing adapter. The second PCR adds the full sequencing adapters and indexes.

  • Next-Generation Sequencing (NGS):

    • Pool the amplified libraries.

    • Perform paired-end sequencing on an NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify the genomic locations of dsODN tag integration, which correspond to the on- and off-target cleavage sites.[7]

Mitigation Strategies

How can I reduce or mitigate off-target effects in my experiments?

Several strategies can be employed to minimize off-target effects:

A. Optimization of the Targeting Moiety

  • Guide RNA Design:

    • Use updated in silico design tools that predict off-target sites with higher accuracy.

    • Truncated gRNAs (tru-gRNAs) have been shown to increase specificity.[12]

    • Chemical modifications to the gRNA can also enhance specificity.

  • Oligonucleotide Design (ASOs/siRNAs):

    • Optimize the length and sequence to balance potency and specificity.[5]

    • Incorporate chemical modifications (e.g., 2'-O-methoxyethyl, locked nucleic acids) to increase binding affinity and specificity.[5]

B. Modification of the Nuclease/Effector Protein

  • High-Fidelity Cas9 Variants: Engineered Cas9 variants, such as SpCas9-HF1 and eSpCas9, have been developed with reduced off-target activity while maintaining on-target efficiency.[4][13] These variants have altered protein structures that decrease their binding to off-target DNA sequences.[4]

  • Paired Nickases: Using a Cas9 nickase (nCas9), which only cuts one strand of the DNA, in combination with two gRNAs targeting opposite strands in close proximity can create a double-strand break. This approach significantly reduces off-target effects because it requires two independent off-target binding events to occur near each other.[8][13]

C. Delivery and Dosing

  • Titrate the Dose: Use the lowest effective concentration of the nuclease or oligonucleotide.[7]

  • Limit Exposure Time: Deliver the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex instead of a plasmid. RNPs are degraded more quickly by the cell, reducing the time available for off-target activity.[8] Delivering the components as RNA molecules is another strategy to limit the duration of expression compared to DNA plasmids.[8]

Decision Tree for Mitigating Off-Target Effects

mitigation_strategy start High Off-Target Effects Detected q1 Is on-target efficiency also low? start->q1 a1_yes Redesign gRNA/oligonucleotide for higher potency and specificity q1->a1_yes Yes a1_no Proceed to nuclease/delivery optimization q1->a1_no No end Re-evaluate Off-Target Effects a1_yes->end q2 Are you using a standard Cas9? a1_no->q2 a2_yes Switch to a high-fidelity Cas9 variant or a paired nickase approach q2->a2_yes Yes a2_no Optimize delivery method q2->a2_no No a2_yes->end q3 Are you using plasmid delivery? a2_no->q3 a3_yes Switch to RNP or mRNA delivery and titrate the dose q3->a3_yes Yes a3_no Further investigate other experimental parameters (e.g., cell type, DNA accessibility) q3->a3_no No a3_yes->end a3_no->end

Caption: A decision tree for selecting a strategy to mitigate off-target effects.

This technical support guide provides a foundational understanding of off-target effects and strategies for their detection and mitigation. For specific experimental designs and applications, it is essential to consult the primary literature and consider the unique aspects of your system.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in DNA-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. While "DNA31" refers to the 31st International Conference on DNA Computing and Molecular Programming, a forum for research in biomolecular computing, this guide addresses the core challenge of improving the signal-to-noise ratio (SNR) in various DNA-related experimental contexts, a common hurdle for researchers, scientists, and drug development professionals.[1][2][3][4]

A high signal-to-noise ratio is critical for the reliability and reproducibility of experimental data. This guide provides troubleshooting advice and frequently asked questions to help you enhance the quality of your results in techniques such as PCR, sequencing, and microarray analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in DNA-based assays?

Noise in DNA experiments can originate from multiple sources, including:

  • Sample Contamination: Introduction of extraneous DNA, nucleases, or inhibitors can interfere with the specific signal.

  • Nonspecific Binding: Probes or primers binding to unintended targets can generate background signal.[5]

  • Instrumental Noise: Electronic noise from detectors, light source fluctuations, and dye blobs can obscure true signals.[6]

  • Reagent Quality: Degradation of reagents, such as probes, enzymes, or buffers, can lead to inconsistent results.[5][7]

  • Allelic Dropout: In sequencing or genotyping, the failure to amplify one of the alleles can be a source of noise.[6]

Q2: How can I minimize background noise in my experiments?

Minimizing background noise is crucial for improving the signal-to-noise ratio.[8] Consider the following strategies:

  • Optimize Blocking Steps: Use appropriate blocking agents to prevent nonspecific binding of probes and antibodies.[5]

  • Stringent Washing: Increase the stringency of wash steps (e.g., higher temperature, lower salt concentration) to remove nonspecifically bound molecules.[5]

  • High-Quality Reagents: Use fresh, high-quality reagents and ensure proper storage to prevent degradation.[7]

  • Control for Contamination: Maintain a clean working environment, use filter tips, and regularly decontaminate surfaces and equipment.[9]

Q3: My signal intensity is too low. What are some common causes and solutions?

Low signal intensity can be a significant issue.[5] Here are some potential causes and how to address them:

  • Suboptimal Probe/Primer Design: Poorly designed probes or primers may have low binding efficiency. Re-design them following best practices.

  • Insufficient Template: The amount of target DNA may be too low. Increase the starting material or add a pre-amplification step.

  • Inefficient Enzyme Activity: Ensure your polymerase or other enzymes are active and used at the optimal concentration and temperature.

  • Incorrect Hybridization/Annealing Conditions: Optimize the temperature and time for hybridization or annealing steps.[5]

Troubleshooting Guides

Problem: High Background Signal in Microarray Experiments

High background can mask true signals and lead to false positives.

Possible Causes and Solutions

CauseSolution
Inadequate Blocking Optimize the blocking buffer and incubation time. Consider using a different blocking agent.[5]
Low Stringency Washes Increase the temperature and/or decrease the salt concentration of the wash buffers.[5]
Probe Cross-Hybridization Redesign probes to be more specific to the target sequence.[10]
Dye-Related Artifacts Ensure proper dissolution and storage of fluorescent dyes. Filter dye solutions if necessary.
Contaminated Hybridization Buffer Prepare fresh hybridization buffer and filter it before use.
Problem: Non-Specific Amplification in PCR

Extra bands on a gel or unexpected melt curves indicate non-specific amplification.

Possible Causes and Solutions

CauseSolution
Primer-Dimer Formation Design primers with minimal self-complementarity.[11]
Low Annealing Temperature Increase the annealing temperature in increments of 1-2°C.[11]
High Primer Concentration Reduce the concentration of primers in the reaction.[11]
Excessive Template DNA Reduce the amount of template DNA in the reaction.
Contamination Use aerosol-resistant pipette tips and physically separate pre- and post-PCR areas.

Experimental Protocols

Protocol: Optimizing Annealing Temperature for PCR

This protocol describes a gradient PCR to determine the optimal annealing temperature for specific amplification.

Materials:

  • DNA template

  • Forward and reverse primers

  • dNTP mix

  • Taq DNA polymerase and buffer

  • Nuclease-free water

  • Thermocycler with a gradient function

Method:

  • Prepare a master mix containing all PCR components except the template DNA.

  • Aliquot the master mix into PCR tubes.

  • Add the template DNA to each tube.

  • Place the tubes in the thermocycler.

  • Set the thermocycler to run a gradient program. The annealing step should have a temperature range spanning from 5°C below the calculated melting temperature (Tm) of the primers to 5°C above.

  • Run the PCR program.

  • Analyze the PCR products by gel electrophoresis. The optimal annealing temperature is the one that yields the highest amount of the specific product with minimal non-specific bands.

Visual Guides

Workflow for Troubleshooting Low Signal-to-Noise Ratio

This diagram outlines a logical workflow for diagnosing and addressing issues with a low signal-to-noise ratio in your experiments.

TroubleshootingWorkflow Start Low Signal-to-Noise Ratio Detected CheckControls Review Positive and Negative Controls Start->CheckControls AssessSignal Is the Signal Weak? CheckControls->AssessSignal Controls OK RedesignExperiment Consider Experimental Redesign CheckControls->RedesignExperiment Controls Failed AssessNoise Is the Background High? AssessSignal->AssessNoise No OptimizeSignal Optimize Signal Generation AssessSignal->OptimizeSignal Yes OptimizeNoise Reduce Background Noise AssessNoise->OptimizeNoise Yes AssessNoise->RedesignExperiment No End Acceptable SNR Achieved OptimizeSignal->End OptimizeNoise->End RedesignExperiment->Start

Caption: A flowchart for systematically troubleshooting low SNR.

Signaling Pathway Analogy for DNA Hybridization

This diagram illustrates the process of DNA probe hybridization as a signaling event, where a specific signal is generated upon binding to the correct target.

DNAHybridizationPathway cluster_solution Solution Phase cluster_surface Array Surface DNATarget Target DNA Sequence HybridizedComplex Specific Hybridization (Signal) DNATarget->HybridizedComplex Generates NonSpecificDNA Non-Specific DNA NonSpecificBinding Non-Specific Binding (Noise) NonSpecificDNA->NonSpecificBinding Generates Probe Fluorescent Probe Probe->DNATarget Binds Probe->NonSpecificDNA Binds (Weakly)

Caption: DNA hybridization as a signal generation process.

References

DNA31 Fragmentation and Analysis Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the DNA31 Fragmentation and Analysis Assay. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and answer frequently asked questions related to this experiment. The this compound assay is a method for quantifying DNA fragmentation, a key hallmark of apoptosis.

Experimental Protocol: this compound Assay

This protocol outlines the key steps for the this compound Fragmentation and Analysis Assay.

1. Cell Preparation:

  • Induce apoptosis in your experimental cell population using the desired method.

  • Harvest cells and wash with Phosphate-Buffered Saline (PBS).

  • Fix the cells using a neutral-buffered fixative like 4% paraformaldehyde.[1][2]

2. Permeabilization:

  • Permeabilize the cells to allow entry of the labeling enzymes. A common method is incubation with a solution containing Triton X-100 or similar detergent.

3. DNA Labeling:

  • Incubate the permeabilized cells with the this compound Enzyme Mix, which contains a terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. This enzyme will add the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.[3]

4. Washing:

  • Wash the cells multiple times with PBS to remove unincorporated labeled nucleotides and reduce background signal.[2]

5. Analysis:

  • Fluorometric Analysis: Resuspend the cells in a suitable buffer and measure the fluorescence intensity using a microplate reader.

  • Gel Electrophoresis (Optional): Extract the DNA from the cells and run on an agarose (B213101) gel to visualize the characteristic DNA laddering pattern of apoptosis.[4]

Troubleshooting and FAQs

Here are some common issues encountered during the this compound experiment, along with their potential causes and solutions.

High Background or Non-Specific Staining

Question: Why am I seeing high background fluorescence in my negative control samples?

Potential Causes and Solutions:

Potential CauseSolution
Excessive Enzyme Concentration Reduce the concentration of the this compound Enzyme Mix.
Prolonged Incubation Time Decrease the incubation time with the labeling mix. A typical time is 60 minutes at 37°C.[1][2]
Inadequate Washing Increase the number and duration of wash steps after the labeling reaction to remove residual fluorescent dye.[2]
Cell Necrosis The assay can also label DNA breaks from necrosis, leading to false positives.[3][5] Ensure your cell death induction method primarily causes apoptosis.
Autofluorescence Some cell types or tissues may have endogenous fluorescence. Run an unstained control to assess autofluorescence.
Weak or No Signal

Question: My treated samples are showing a weak signal or no signal at all. What could be the problem?

Potential Causes and Solutions:

Potential CauseSolution
Inefficient Permeabilization Ensure the permeabilization step is sufficient. You may need to optimize the concentration of the detergent and the incubation time.
Degraded Reagents Check the expiration dates of your reagents, especially the this compound Enzyme Mix. Ensure proper storage conditions.
Insufficient DNA Fragmentation Apoptosis may not have been successfully induced. Confirm apoptosis using an alternative method. DNA fragmentation is a late-stage event in apoptosis.[6][7]
Improper Fixation Using the wrong fixative or an incorrect fixation time can mask the DNA ends. Use a neutral-buffered fixative like 4% paraformaldehyde.[1][2]
Low Cell Number Ensure you have a sufficient number of cells for the assay.
Gel Electrophoresis Issues

Question: I'm not seeing the expected DNA laddering on my agarose gel. What went wrong?

Potential Causes and Solutions:

Potential CauseSolution
Incorrect Gel Concentration For visualizing small DNA fragments (180-200 bp multiples), a higher percentage agarose gel (1.5-2%) is recommended.[4]
Low DNA Concentration Load a sufficient amount of DNA onto the gel, typically 0.1–0.2 μg per well.[8][9]
DNA Degradation Avoid nuclease contamination during sample preparation.[10]
Incorrect Buffer Use the appropriate running buffer, such as TBE for shorter fragments or TAE for larger fragments.[8]
Excessive Voltage Running the gel at a very high voltage can cause smearing and poor resolution.[11]

Visual Guides

This compound Experimental Workflow

DNA31_Workflow This compound Experimental Workflow A Cell Preparation (Induce Apoptosis, Harvest, Fix) B Permeabilization A->B C DNA Labeling (with this compound Enzyme Mix) B->C D Washing C->D E Fluorometric Analysis D->E F Gel Electrophoresis (Optional) D->F

Caption: A flowchart of the this compound experimental protocol.

Apoptosis-Induced DNA Fragmentation Pathway

Apoptosis_Pathway Apoptosis-Induced DNA Fragmentation cluster_signal Apoptotic Signal cluster_caspase Caspase Cascade cluster_dna_frag DNA Fragmentation Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases\n(e.g., Caspase-9) Initiator Caspases (e.g., Caspase-9) Apoptotic Stimulus->Initiator Caspases\n(e.g., Caspase-9) Effector Caspases\n(e.g., Caspase-3) Effector Caspases (e.g., Caspase-3) Initiator Caspases\n(e.g., Caspase-9)->Effector Caspases\n(e.g., Caspase-3) CAD/DFF40 Activation CAD/DFF40 Activation Effector Caspases\n(e.g., Caspase-3)->CAD/DFF40 Activation DNA Fragmentation DNA Fragmentation CAD/DFF40 Activation->DNA Fragmentation

Caption: Simplified signaling pathway of apoptosis leading to DNA fragmentation.

References

Technical Support Center: Adjusting Incubation Periods

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "DNA31" as a specific experimental reagent, protocol, or product could not be definitively identified in publicly available scientific literature. The search results primarily refer to the 31st International Conference on DNA Computing and Molecular Programming. Therefore, this guide provides general principles and troubleshooting advice applicable to the optimization of incubation periods in common DNA-related laboratory experiments, such as transformations, transfections, and enzymatic reactions.

This technical support center is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental incubation steps.

Frequently Asked Questions (FAQs)

Q1: How critical is the recommended incubation time for my DNA experiment?

A1: The recommended incubation time in a protocol is typically the result of optimization for a specific set of conditions to achieve a balance between reaction efficiency and potential negative effects of prolonged incubation (e.g., cytotoxicity, enzyme degradation). While minor deviations may not significantly impact results, substantial changes can lead to suboptimal outcomes. It is always recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line, DNA construct, and experimental conditions.

Q2: What are the general signs that my incubation period may need adjustment?

A2: Several indicators may suggest that the incubation period of your experiment needs optimization:

  • Low Yield/Efficiency: Consistently low yields of transformed colonies, low transfection efficiency, or low product concentration in an enzymatic reaction.

  • High Cell Death: For cell-based assays, a significant decrease in cell viability after incubation.

  • Non-specific Products: In reactions like PCR, incorrect incubation times can lead to the amplification of unintended products.

  • Inconsistent Results: High variability in results between replicate experiments.

Q3: Can I extend the incubation period to increase my product yield?

A3: While extending the incubation time can sometimes increase product yield, it is not always the case and can sometimes be detrimental. For enzymatic reactions, the reaction may reach a plateau, and further incubation will not increase the yield. In cell-based assays like transfection, prolonged exposure to transfection reagents can be toxic to cells. For transformations, extended incubation on ice may not necessarily increase efficiency and could be less critical than the heat shock step.

Troubleshooting Guide: Optimizing Incubation Times

This guide provides a structured approach to troubleshooting and optimizing incubation periods for various DNA-related experiments.

Problem: Low Transformation Efficiency
Possible Cause Suggested Solution
Suboptimal incubation time on iceWhile the standard is often 20-30 minutes, test a range of incubation times (e.g., 10, 20, 30, and 45 minutes) to determine the optimal duration for your competent cells and vector.
Incorrect heat shock durationThe duration of the heat shock is critical. Optimize by testing a narrow range around the recommended time (e.g., 30, 45, 60 seconds).
Inefficient recovery periodAfter heat shock, the incubation in recovery media is crucial for the expression of antibiotic resistance genes. Test different recovery times (e.g., 30, 60, 90 minutes).
Problem: Low Transfection Efficiency
Possible Cause Suggested Solution
Inadequate DNA-reagent complex formation timeThe incubation period for forming DNA-transfection reagent complexes is critical. Optimize this by testing a range of times (e.g., 10, 20, 30 minutes) before adding to the cells.
Suboptimal incubation time with cellsThe duration that the transfection complexes are left on the cells can impact efficiency and viability. Perform a time-course experiment (e.g., 4, 6, 8, 12 hours) before changing the media.
Cell confluenceTransfection efficiency is highly dependent on cell density. Ensure cells are at the recommended confluence (typically 70-90%) at the time of transfection.
Problem: Inefficient Enzymatic Reaction (e.g., Restriction Digest, Ligation)
Possible Cause Suggested Solution
Insufficient incubation timeThe reaction may not have gone to completion. Increase the incubation time and take aliquots at different time points to analyze the reaction progress on a gel.
Enzyme instabilityEnzymes can lose activity over extended incubation periods, especially at non-optimal temperatures. Ensure the incubation temperature is correct and consider adding fresh enzyme for very long incubations.
Substrate or enzyme concentration is limitingIf the reaction plateaus quickly, the amount of substrate or enzyme may be the limiting factor, not the incubation time.

Experimental Workflow & Logic Diagrams

To aid in troubleshooting and experimental design, the following diagrams illustrate logical workflows.

Troubleshooting_Transformation_Incubation start Low Transformation Efficiency check_ice Check Incubation on Ice Time start->check_ice check_heat Check Heat Shock Duration start->check_heat check_recovery Check Recovery Period start->check_recovery optimize_ice Time-Course: 10, 20, 30, 45 min check_ice->optimize_ice If suboptimal end Improved Efficiency optimize_ice->end optimize_heat Time-Course: 30, 45, 60 sec check_heat->optimize_heat If suboptimal optimize_heat->end optimize_recovery Time-Course: 30, 60, 90 min check_recovery->optimize_recovery If suboptimal optimize_recovery->end

Caption: Troubleshooting workflow for low transformation efficiency.

Transfection_Optimization_Logic start Goal: Optimize Transfection complex_formation Step 1: Optimize Complex Formation Time start->complex_formation cell_incubation Step 2: Optimize Incubation Time with Cells complex_formation->cell_incubation analyze Step 3: Analyze Efficiency and Viability cell_incubation->analyze optimal_protocol Optimal Protocol analyze->optimal_protocol

Caption: Logical flow for optimizing a transfection protocol.

DNA Quality Control and Purity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the quality and purity of DNA samples. Accurate determination of DNA quality is critical for the success of downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of DNA quality and purity?

A1: The primary indicators of DNA quality and purity are:

  • A260/A280 Ratio: This ratio, obtained from UV-Vis spectrophotometry, is used to assess the purity of DNA from protein contamination. A ratio of ~1.8 is generally considered pure for DNA.[1][2][3]

  • A260/A230 Ratio: This ratio is a secondary measure of purity and indicates the presence of organic contaminants such as phenol (B47542), guanidine (B92328) salts, and carbohydrates.[3][4] An acceptable range is typically 2.0-2.2.[3][4]

  • DNA Integrity: This refers to the intactness of the DNA molecules. High molecular weight, intact DNA is crucial for many sensitive applications. DNA integrity is commonly assessed by agarose (B213101) gel electrophoresis.[5][6]

Q2: How do I choose the right method for DNA quantification?

A2: The choice of DNA quantification method depends on the required accuracy, sample concentration, and the downstream application. The most common methods are:

  • UV-Vis Spectrophotometry: A rapid and widely used method that measures the absorbance of light at 260 nm.[7][8] It's less sensitive and cannot distinguish between DNA and RNA.[8]

  • Fluorometry: This method uses fluorescent dyes that specifically bind to double-stranded DNA (dsDNA), making it more sensitive and specific than UV-Vis spectrophotometry, especially for low concentration samples.[7][8][9]

  • Agarose Gel Electrophoresis: This technique allows for the semi-quantitative estimation of DNA concentration by comparing the intensity of the DNA band to a DNA ladder of known concentrations.[9][10]

  • Quantitative PCR (qPCR): A highly sensitive method that quantifies DNA by amplifying a specific target sequence.[11]

Q3: What are common contaminants in a DNA sample and how do they affect my experiments?

A3: Common contaminants include proteins, RNA, residual solvents (e.g., ethanol (B145695), isopropanol), and salts (e.g., guanidine).[12] These contaminants can inhibit enzymatic reactions like PCR and restriction digests, lead to inaccurate quantification of DNA, and reduce the overall efficiency of downstream applications.[12][13] For instance, RNA contamination can lead to an overestimation of DNA concentration when using UV spectrophotometry.[6][12]

Q4: How should I properly store my DNA samples to maintain their integrity?

A4: For long-term storage, purified DNA should be stored at –20°C or –80°C in a slightly basic buffer like Tris-HCl (pH 8.0) or TE buffer.[14] Avoid repeated freeze-thaw cycles as this can cause physical shearing of the DNA.[14] Storing DNA in water is not recommended for long periods due to the risk of acid hydrolysis.[14]

Troubleshooting Guides

Issue 1: Low A260/A280 Ratio (<1.8)

A low A260/A280 ratio typically indicates the presence of protein or phenol contamination.[1]

Possible Cause Recommended Solution
Protein Contamination Re-purify the DNA sample. This can be done by performing a phenol-chloroform extraction followed by ethanol precipitation. Alternatively, use a commercially available DNA cleanup kit.
Phenol Contamination Precipitate the DNA with ethanol and wash the pellet thoroughly with 70% ethanol to remove residual phenol.[15]
Low DNA Concentration At very low DNA concentrations (<10 ng/µl), spectrophotometric readings can be inaccurate.[1] Consider using a more sensitive quantification method like fluorometry.
Issue 2: High A260/A280 Ratio (>2.0)

A high A260/A280 ratio may suggest the presence of RNA contamination.

Possible Cause Recommended Solution
RNA Contamination Treat the DNA sample with RNase to degrade the contaminating RNA.[12] Subsequently, re-purify the DNA sample.
Basic pH of Blank Ensure the blank solution used for spectrophotometry has the same pH and ionic strength as the sample buffer. A basic blank can artificially inflate the A260/A280 ratio.[16]
Issue 3: Low A260/A230 Ratio (<2.0)

A low A260/A230 ratio is a common issue and often points to contamination with substances that absorb light at 230 nm.

Possible Cause Recommended Solution
Guanidine Salt Carryover This is a frequent contaminant from column-based purification kits.[17] Perform an additional wash step with the ethanol-based wash buffer during the purification process.[17]
Ethanol Contamination Ensure all residual ethanol from the final wash step is removed before eluting the DNA. This can be achieved by an additional centrifugation step of the dry column or by air-drying the pellet for a longer duration.[18]
Carbohydrate Carryover This is common in DNA extractions from plant material.[4] Consider using a specialized plant DNA extraction kit or perform additional purification steps.
Phenol Contamination As with a low A260/A280 ratio, perform an ethanol precipitation and wash the pellet thoroughly with 70% ethanol.
Issue 4: DNA Degradation (Smear on Agarose Gel)

Observing a smear instead of a sharp, high-molecular-weight band on an agarose gel indicates DNA degradation.

Possible Cause Recommended Solution
Nuclease Contamination Use nuclease-free water, tubes, and pipette tips during the extraction and handling process.[14] Work in a clean environment.
Improper Sample Storage Samples may have been stored improperly or subjected to multiple freeze-thaw cycles.[14] Review and optimize your sample storage protocol.
Harsh Lysis Conditions Excessive physical shearing (e.g., vigorous vortexing) during the lysis step can fragment the DNA.[14] Mix gently by inversion.
Formalin-Fixation If working with formalin-fixed paraffin-embedded (FFPE) tissues, DNA fragmentation is expected. It may not be possible to obtain high-molecular-weight DNA from these samples.

Quantitative Data Summary

Parameter Ideal Range Interpretation of Deviation
A260/A280 Ratio ~1.8< 1.8: Protein or phenol contamination> 2.0: RNA contamination
A260/A230 Ratio 2.0 - 2.2< 2.0: Guanidine salts, ethanol, phenol, or carbohydrate contamination

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometry for DNA Quantification and Purity Assessment
  • Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes.

  • Select the nucleic acid quantification program.

  • Blank the instrument using the same buffer in which the DNA is dissolved.

  • Pipette 1-2 µL of the DNA sample onto the measurement pedestal and initiate the reading.

  • Record the DNA concentration (ng/µL), A260/A280 ratio, and A260/A230 ratio.

  • Clean the pedestal thoroughly with a lint-free wipe between samples.

Protocol 2: Agarose Gel Electrophoresis for DNA Integrity Assessment
  • Prepare a 1% agarose gel by dissolving 1g of agarose in 100 mL of 1X TAE or TBE buffer.[5]

  • Heat the solution until the agarose is completely dissolved, then cool to about 50-60°C.

  • Add a DNA-intercalating dye (e.g., ethidium (B1194527) bromide or a safer alternative like SYBR Safe) to the cooled agarose solution.[5]

  • Pour the gel into a casting tray with a comb and allow it to solidify.[5]

  • Place the solidified gel in an electrophoresis chamber filled with the same running buffer.[5]

  • Mix a known amount of your DNA sample (e.g., 50-100 ng) with a loading dye.[10]

  • Load the samples and a DNA ladder of known molecular weights into the wells of the gel.[5]

  • Run the gel at a constant voltage (e.g., 100V) for a specified time (e.g., 30-60 minutes).

  • Visualize the DNA bands under a UV transilluminator or a gel imaging system.[5] Intact, high-quality genomic DNA will appear as a sharp, high-molecular-weight band with minimal smearing.[5]

Visualizations

DNA_QC_Workflow cluster_extraction DNA Extraction cluster_qc Quality Control cluster_analysis Analysis & Decision start Start: Sample Collection lysis Cell Lysis start->lysis purification DNA Purification lysis->purification elution Elution purification->elution quant_purity Quantification & Purity (UV-Vis/Fluorometry) elution->quant_purity integrity Integrity Check (Agarose Gel) elution->integrity decision_purity Purity OK? quant_purity->decision_purity decision_integrity Integrity OK? decision_purity->decision_integrity Yes troubleshoot Troubleshoot decision_purity->troubleshoot No decision_integrity->troubleshoot No proceed Proceed to Downstream Application decision_integrity->proceed Yes troubleshoot->purification Re-purify

Caption: General workflow for DNA quality control assessment.

Low_A260_A280_Troubleshooting start Low A260/A280 Ratio (< 1.8) check_conc Check DNA Concentration start->check_conc low_conc Concentration < 10 ng/µL check_conc->low_conc Low ok_conc Concentration ≥ 10 ng/µL check_conc->ok_conc Adequate use_fluoro Use Fluorometry for Accurate Quantification low_conc->use_fluoro check_contam Assess Contamination ok_conc->check_contam protein_phenol Protein or Phenol Contamination Likely check_contam->protein_phenol repurify Re-purify Sample: - Phenol-Chloroform Extraction - Kit-based Cleanup protein_phenol->repurify reassess Re-assess Purity repurify->reassess Low_A260_A230_Troubleshooting start Low A260/A230 Ratio (< 2.0) check_source Identify Potential Contaminant Source start->check_source guanidine Guanidine Salts check_source->guanidine Column Kit ethanol Residual Ethanol check_source->ethanol Wash Steps phenol_org Phenol/Organics check_source->phenol_org Extraction sol_guanidine Add Extra Wash Step during Purification guanidine->sol_guanidine sol_ethanol Ensure Complete Removal: - Extra Spin - Air Dry Longer ethanol->sol_ethanol sol_phenol Ethanol Precipitation & Thorough Wash phenol_org->sol_phenol reassess Re-assess Purity sol_guanidine->reassess sol_ethanol->reassess sol_phenol->reassess DNA_Quantification_Decision_Tree start Choose DNA Quantification Method check_conc Expected DNA Concentration? start->check_conc low_conc Low (<10 ng/µL) check_conc->low_conc Low high_conc High (≥10 ng/µL) check_conc->high_conc High fluorometry Fluorometry (High Sensitivity & Specificity) low_conc->fluorometry qpcr qPCR (Highest Sensitivity, quantifies amplifiable DNA) low_conc->qpcr check_purity_info Need Purity Ratios? high_conc->check_purity_info check_purity_info->fluorometry No uv_vis UV-Vis Spectrophotometry (Provides Purity Ratios) check_purity_info->uv_vis Yes gel Agarose Gel Electrophoresis (Semi-quantitative, checks integrity) check_purity_info->gel Integrity Check Needed

References

troubleshooting unexpected results with DNA31

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address unexpected results during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the DNA31 system?

A1: The this compound system is a state-of-the-art genome editing tool based on the CRISPR-Cas9 technology. It is designed for precise and efficient modification of target genes in a variety of cell types. The system consists of a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, and the Cas9 enzyme which induces a double-strand break (DSB) at the target site.[1][2]

Q2: What are the potential causes of low gene editing efficiency with the this compound kit?

A2: Low gene editing efficiency can stem from several factors, including the quality and concentration of the DNA, the transfection method, and the target cells themselves.[3] Specific issues might include degraded DNA, improper formation of DNA-transfection reagent complexes, or the use of cells with a low passage number.[3]

Q3: How can I minimize off-target effects when using the this compound system?

A3: Off-target effects, where the Cas9 nuclease cuts at unintended genomic locations, are a significant concern in genome editing.[2][4] To minimize these effects, it is crucial to optimize the design of the guide RNA (gRNA).[1] Factors such as gRNA length and GC content can influence specificity.[1] Additionally, the conformation of the target DNA, such as negative supercoiling, can increase off-target activity.[5] Using a Cas9 variant with higher fidelity or modulating the delivery method to limit the duration of Cas9 expression can also reduce off-target events.[6]

Troubleshooting Guides

Issue 1: Low DNA Yield or Poor Quality

Q: I'm experiencing low yields of purified DNA for my this compound experiment. What could be the cause and how can I improve it?

A: Low DNA yield can be attributed to several factors throughout the extraction and purification process. Here are some common causes and solutions:

  • Incomplete Cell Lysis: If cells are not completely lysed, the DNA will not be efficiently released, leading to lower yields.[7] Ensure you are using the recommended lysis buffer and incubation times for your specific cell or tissue type.

  • Improper Phase Separation: During phenol-chloroform extraction, poor phase separation can lead to loss of DNA.[7] Ensure thorough mixing and correct centrifugation speeds and times.

  • Over-drying of DNA Pellet: After precipitation, over-drying the DNA pellet can make it difficult to resuspend.[8] Avoid using vacuum suction and limit air-drying time.

  • Nuclease Contamination: Degradation of DNA by nucleases will result in low yield and poor quality.[9] Use sterile techniques and nuclease-free reagents.

Summary of Troubleshooting Steps for Low DNA Yield:

ProblemPossible CauseRecommended Solution
Low DNA Yield Inefficient cell lysisOptimize lysis buffer and incubation time.[7]
Poor phase separationEnsure proper mixing and centrifugation.[7]
Over-dried DNA pelletLimit drying time and avoid vacuum suction.[8]
Nuclease contaminationUse nuclease-free reagents and sterile techniques.[9]
Low A260/A280 Ratio (<1.7) Protein contaminationRe-extract with phenol-chloroform or use a purification kit.[9]
High A260/A280 Ratio (>1.9) RNA contaminationTreat with RNase.[9]
Issue 2: Unexpected Off-Target Mutations

Q: I've detected off-target mutations in my sequencing results after using the this compound kit. How can I troubleshoot this?

A: Off-target mutations are a known challenge with CRISPR-Cas9 systems. Here are steps to identify and mitigate them:

  • gRNA Design: The specificity of the gRNA is paramount. Mismatches between the gRNA and off-target sites, especially at the 5' end, can be tolerated by the Cas9 enzyme.[1] Utilize gRNA design tools to select sequences with minimal predicted off-target sites.

  • DNA Conformation: Studies have shown that negatively supercoiled DNA can increase the likelihood of off-target Cas9 activity.[5] While difficult to control directly in vivo, this is an important consideration for in vitro applications.

  • Cas9 Expression Levels: High concentrations or prolonged expression of the Cas9 nuclease can increase the chances of it binding to and cleaving off-target sites.[6] Consider using delivery methods that allow for transient expression, such as mRNA or ribonucleoprotein (RNP) complexes, instead of plasmid DNA.[6]

Experimental Workflow to Minimize Off-Target Effects:

experimental_workflow cluster_design gRNA Design & Synthesis cluster_prep Cas9 Preparation cluster_delivery Delivery & Incubation cluster_analysis Analysis gRNA_Design gRNA Design (In Silico) gRNA_Synth gRNA Synthesis gRNA_Design->gRNA_Synth Transfection Transfection/ Electroporation gRNA_Synth->Transfection Cas9_Prep Prepare Cas9 (Plasmid, mRNA, or Protein) Cas9_Prep->Transfection Incubation Cell Incubation Transfection->Incubation Genomic_DNA_Extraction Genomic DNA Extraction Incubation->Genomic_DNA_Extraction PCR_Amplification PCR Amplification of Target & Off-Target Loci Genomic_DNA_Extraction->PCR_Amplification Sequencing Next-Generation Sequencing PCR_Amplification->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Caption: A typical experimental workflow for minimizing off-target effects.

Experimental Protocols

Protocol: Transfection of Cells with this compound Components

This protocol provides a general guideline for transfecting mammalian cells with the this compound system using a lipid-based transfection reagent.

Materials:

  • This compound gRNA

  • This compound Cas9 Nuclease (or plasmid/mRNA encoding Cas9)

  • Lipid-based transfection reagent

  • Serum-free medium

  • Complete culture medium

  • Adherent cells cultured in a 24-well plate (70-90% confluent)

Procedure:

  • Complex Formation:

    • In tube A, dilute the this compound gRNA and Cas9 components in serum-free medium.

    • In tube B, dilute the transfection reagent in serum-free medium.

    • Combine the contents of tube A and tube B and incubate for 20 minutes at room temperature to allow for complex formation.[3]

  • Transfection:

    • Remove the culture medium from the cells.

    • Add the DNA-lipid complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Incubate the cells for an additional 48-72 hours before proceeding with downstream analysis.

Signaling Pathways

DNA Double-Strand Break Repair Pathways

The this compound system induces a double-strand break (DSB) at the target locus, which is then repaired by the cell's endogenous repair mechanisms. The two main pathways are Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).

DNA_Repair_Pathways cluster_DSB DNA Double-Strand Break (DSB) cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HDR Homology-Directed Repair (HDR) DSB This compound (Cas9) Induced DSB NHEJ_Complex Ku70/80, DNA-PKcs, Ligase IV DSB->NHEJ_Complex HDR_Complex BRCA1, BRCA2, RAD51 DSB->HDR_Complex Indels Insertions/Deletions (Indels) NHEJ_Complex->Indels Imprecise Repair Precise_Edit Precise Gene Edit HDR_Complex->Precise_Edit Donor_Template Donor DNA Template Donor_Template->HDR_Complex

Caption: DNA double-strand break repair pathways following Cas9 cleavage.

References

Technical Support Center: Optimizing Plasmid DNA Transfection for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your plasmid DNA transfection experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve successful gene delivery and expression in various cell lines.

Troubleshooting Guide

This section addresses common issues encountered during plasmid DNA transfection, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my transfection efficiency low?

Low transfection efficiency is a frequent challenge. Several factors can contribute to this issue. Refer to the table below for common causes and recommended troubleshooting steps.

Potential Cause Recommended Solution
Suboptimal DNA:Reagent Ratio Optimize the ratio of plasmid DNA to transfection reagent. Start with the manufacturer's recommended ratio and perform a titration to find the optimal balance for your specific cell line.[][2]
Poor DNA Quality Ensure your plasmid DNA is of high purity (A260/A280 ratio of ~1.8). Endotoxin contamination can also negatively impact transfection, so use endotoxin-free plasmid purification kits.
Cell Health and Confluency Transfect cells that are in the logarithmic growth phase and are at the optimal confluency (typically 70-90% for adherent cells).[2] Overly confluent or unhealthy cells transfect poorly.
Incorrect Transfection Protocol Adhere strictly to the recommended protocol for your transfection reagent and cell line. Pay close attention to incubation times and media conditions.[2]
Presence of Serum or Antibiotics Some transfection reagents are inhibited by serum and/or antibiotics.[3] If recommended, perform the transfection in serum-free and antibiotic-free media.
Difficult-to-Transfect Cell Line Some cell lines, such as primary cells or suspension cells, are inherently more difficult to transfect.[] Consider using a transfection reagent specifically designed for these cell types or explore alternative methods like electroporation.[4][5]

Q2: Why am I observing high cytotoxicity or cell death after transfection?

High levels of cell death can compromise your experimental results. The following table outlines potential reasons and solutions.

Potential Cause Recommended Solution
Transfection Reagent Toxicity Use the lowest effective concentration of the transfection reagent. An excess amount can be toxic to cells. Optimize the concentration by performing a dose-response experiment.
High DNA Concentration Too much plasmid DNA can induce cytotoxicity.[2][6] Titrate the amount of DNA to find the highest concentration that maintains good cell viability.
Expression of a Toxic Gene Product The protein encoded by your plasmid may be toxic to the cells. If this is suspected, use a lower amount of plasmid DNA or a weaker promoter to reduce the expression level.
Contaminants in Plasmid DNA Endotoxins and other contaminants from plasmid preparation can cause cell death. Use high-quality, endotoxin-free plasmid DNA.
Incubation Time Prolonged exposure to the transfection complex can be harmful to some cell lines. Optimize the incubation time as recommended by the reagent manufacturer.[2]

Q3: I'm seeing high variability between my transfection replicates. What could be the cause?

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a uniform number of cells are seeded in each well or dish. Uneven cell distribution will lead to variable transfection outcomes.
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of DNA and transfection reagent to each sample.
Improper Mixing Gently but thoroughly mix the DNA and transfection reagent, as well as the transfection complex with the cells, to ensure a homogeneous distribution.
Edge Effects in Multi-well Plates Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for critical experiments or ensure proper plate incubation conditions.

Frequently Asked Questions (FAQs)

Q: Can I use the same transfection protocol for different cell lines?

A: It is not recommended. Optimal transfection conditions are highly cell-line dependent.[2] Factors such as the cell membrane composition, growth rate, and endocytic pathways vary significantly between cell lines, necessitating tailored optimization for each new cell type.

Q: How soon after transfection can I expect to see gene expression?

A: The onset of gene expression depends on several factors, including the promoter driving your gene of interest, the half-life of the expressed protein, and the cell type. Typically, for transient transfections, you can start detecting reporter gene expression (e.g., GFP) within 6-24 hours post-transfection. Peak expression is often observed between 24 and 72 hours.

Q: What is the difference between transient and stable transfection?

A: Transient transfection involves the introduction of plasmid DNA that is not integrated into the host cell's genome. The expression of the gene is therefore temporary and is lost as the cells divide. In stable transfection, the plasmid DNA is integrated into the host genome, leading to long-term, heritable gene expression.[5] Stable transfection requires a selection step to isolate the cells that have successfully integrated the plasmid.

Q: How can I assess my transfection efficiency?

A: Transfection efficiency can be quantified using several methods:

  • Reporter Genes: Using a plasmid that expresses a fluorescent protein like GFP allows for direct visualization and quantification by fluorescence microscopy or flow cytometry.

  • Western Blotting: This technique detects the protein product of the transfected gene.

  • Luciferase Assays: If using a luciferase reporter plasmid, the enzymatic activity can be measured using a luminometer, providing a highly sensitive readout.

Experimental Protocols

Protocol 1: Optimizing Plasmid DNA Transfection for a New Cell Line

This protocol provides a general framework for optimizing transfection conditions using a 24-well plate format.

Materials:

  • Adherent cell line of interest

  • Complete growth medium

  • Serum-free medium

  • Plasmid DNA (e.g., expressing a reporter like GFP) at 1 µg/µL

  • Transfection reagent

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of Transfection Complexes (per well):

    • Prepare a master mix of plasmid DNA diluted in serum-free medium. For optimization, you can test a range of DNA concentrations (e.g., 0.25 µg, 0.5 µg, 1.0 µg).

    • In separate tubes, prepare a master mix of the transfection reagent diluted in serum-free medium. Test a range of reagent volumes for each DNA concentration (e.g., 1:1, 2:1, 3:1 ratio of reagent (µL) to DNA (µg)).

    • Add the diluted DNA to the diluted reagent, mix gently by pipetting, and incubate at room temperature for the time recommended by the manufacturer (typically 15-30 minutes).

  • Transfection:

    • Remove the growth medium from the cells and replace it with fresh, pre-warmed complete medium.

    • Add the transfection complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: Assess transfection efficiency and cytotoxicity at your desired time point using an appropriate method (e.g., fluorescence microscopy for GFP).

Protocol 2: Luciferase Reporter Assay for Pathway Analysis

This protocol describes how to measure the activity of a signaling pathway using a luciferase reporter plasmid.

Materials:

  • Transfected cells in a 96-well plate

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Lysis:

    • Remove the growth medium from the wells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add the appropriate volume of lysis buffer (as per the kit instructions) to each well.

    • Incubate on a shaker for 15 minutes at room temperature to ensure complete lysis.

  • Luminometry:

    • Add the luciferase assay substrate to each well according to the kit protocol.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration in each well to account for differences in cell number and transfection efficiency.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed cells in multi-well plate prep_dna Prepare DNA and reagent dilutions form_complex Form DNA-reagent complexes prep_dna->form_complex add_complex Add complexes to cells form_complex->add_complex incubate Incubate for 24-72 hours assess Assess efficiency and cytotoxicity incubate->assess troubleshooting_flowchart start Low Transfection Efficiency? check_dna Check DNA Quality (A260/280, endotoxin) start->check_dna Yes check_cells Verify Cell Health and Confluency check_dna->check_cells DNA OK success Successful Transfection check_dna->success Problem Found & Fixed optimize_ratio Optimize DNA:Reagent Ratio check_cells->optimize_ratio Cells OK check_cells->success Problem Found & Fixed change_reagent Try a Different Transfection Reagent optimize_ratio->change_reagent Still Low optimize_ratio->success Improved change_reagent->success signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 tf_inactive Inactive Transcription Factor kinase2->tf_inactive Phosphorylates tf_active Active Transcription Factor tf_inactive->tf_active Translocates transfected_gene Transfected Reporter Gene tf_active->transfected_gene Binds Promoter gene_product Reporter Protein transfected_gene->gene_product Expression

References

Technical Support Center: DNA31 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "DNA31" is not identified as a specific, publicly documented DNA aptamer in the provided search results. Therefore, this technical support center addresses common challenges and solutions applicable to DNA aptamers in general, treating "this compound" as a representative example.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your in vitro experiments with this compound.

ProblemPossible CausesSuggested Solutions
High cytotoxicity observed in multiple cell lines. 1. Nuclease Degradation: Unmodified DNA aptamers can be degraded by nucleases in cell culture media containing serum, leading to cytotoxic breakdown products.[1][2][3] 2. Off-Target Effects: this compound may be binding to unintended cellular targets, triggering toxic pathways.[4][5][6] 3. Impurities: Contaminants from synthesis or purification (e.g., residual solvents, failed sequences) could be causing toxicity. 4. Delivery Vehicle Toxicity: The method used to deliver this compound into cells (e.g., lipofection reagents) may be inherently toxic.[7][8][9]1. Enhance Nuclease Resistance: - Synthesize this compound with modified nucleotides (e.g., 2'-Fluoro, 2'-O-Methyl) or a phosphorothioate (B77711) backbone.[1][2][3][10] - Use nuclease-free water and reagents. 2. Investigate Off-Target Effects: - Perform a sequence homology search (BLAST) to identify potential off-target binding sites. - Include a scrambled DNA sequence control with the same length and modifications as this compound. 3. Ensure Purity: - Use HPLC-purified this compound. - Perform quality control on your this compound stock (e.g., gel electrophoresis). 4. Optimize Delivery: - Titrate the concentration of the delivery reagent to find the lowest effective dose. - Test alternative, less toxic delivery methods (e.g., electroporation, polymer-based reagents).[9][11]
Inconsistent cytotoxicity results between experiments. 1. Cell Health Variability: Differences in cell passage number, confluency, or overall health can affect susceptibility to cytotoxic agents. 2. Reagent Inconsistency: Batch-to-batch variation in this compound, media, serum, or other reagents. 3. Experimental Error: Pipetting inaccuracies or variations in incubation times.1. Standardize Cell Culture: - Use cells within a defined passage number range. - Seed cells at a consistent density and allow them to adhere and stabilize before treatment. 2. Control for Reagent Variability: - Aliquot and store reagents to minimize freeze-thaw cycles. - Test new batches of critical reagents against a known standard. 3. Refine Experimental Technique: - Use calibrated pipettes and consistent pipetting techniques. - Ensure precise and uniform incubation times for all samples.
High background in cytotoxicity assay. 1. Assay Interference: this compound or its delivery vehicle may interfere with the assay chemistry (e.g., reducing MTT reagent). 2. Contamination: Microbial contamination of cell cultures can lead to false signals.1. Run Proper Controls: - Include a "no-cell" control with media, this compound, and the assay reagent to check for direct chemical reactions. 2. Maintain Aseptic Technique: - Regularly test cell cultures for mycoplasma and other contaminants.[12]

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of DNA aptamer-induced cytotoxicity?

A1: Cytotoxicity from DNA aptamers like this compound can arise from several mechanisms:

  • On-target apoptosis: If this compound binds to a cell surface receptor involved in a death pathway, it can trigger programmed cell death (apoptosis).[13][14][15]

  • Off-target effects: Unintended binding to essential cellular proteins or nucleic acids can disrupt normal cellular functions, leading to toxicity.[4][6]

  • Immunogenic responses: Certain DNA sequences can be recognized by innate immune receptors, triggering an inflammatory response that can lead to cell death.

  • Nuclease degradation products: The breakdown of the aptamer by cellular nucleases can release components that are toxic to the cell.[1][3]

Q2: How can I chemically modify this compound to reduce its cytotoxicity?

A2: Chemical modifications can improve the stability and reduce the toxicity of DNA aptamers.[16] Key strategies include:

  • 2'-Sugar Modifications: Replacing the 2'-hydroxyl group of the ribose sugar with a 2'-fluoro (2'-F) or 2'-O-methyl (2'-OMe) group can significantly increase nuclease resistance.[1][2]

  • Phosphorothioate (PS) Backbone: Replacing a non-bridging oxygen in the phosphate (B84403) backbone with sulfur can reduce nuclease degradation.

  • Locked Nucleic Acids (LNAs): Incorporating LNAs, which have a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar, increases thermal stability and nuclease resistance.[1][17]

  • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the 5' end of the aptamer can increase its hydrodynamic size, which can improve serum half-life and reduce renal filtration.[1]

Q3: What are the essential controls to include in my in vitro cytotoxicity experiments with this compound?

A3: A well-controlled experiment is crucial for interpreting your results. Essential controls include:

  • Untreated Cells (Negative Control): Establishes the baseline viability and growth of your cells.

  • Vehicle Control: Cells treated with the delivery vehicle alone (e.g., lipofection reagent in media) to account for any toxicity from the delivery method.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to ensure the assay is working correctly.

  • Scrambled Control: A DNA aptamer with the same length, base composition, and chemical modifications as this compound, but in a randomized sequence. This helps to determine if the observed cytotoxicity is sequence-specific.

  • No-Cell Control: Wells containing only media and the cytotoxicity assay reagent to measure background absorbance/fluorescence.[18]

Q4: My unmodified this compound is rapidly degraded. How does this contribute to cytotoxicity and how can I measure its stability?

A4: Rapid degradation of unmodified DNA aptamers by nucleases present in serum-containing culture media can lead to the accumulation of mononucleotides and small oligonucleotides.[2][3] This can have several cytotoxic consequences, including triggering cellular stress responses or providing raw material for unintended metabolic pathways.

You can measure the stability of this compound using a serum stability assay. A detailed protocol is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

Table 1: Half-Life of Modified Oligonucleotides in Serum

Oligonucleotide TypeModificationEstimated Half-Life in Human SerumReference
DNAUnmodified~5 hours[1]
RNA2'-Fluoro~10 hours[1]
RNA2'-O-Methyl>240 hours[1]
RNA2'-Fluoro at G, 2'-O-Methyl at A, C, U>240 hours[1]

Table 2: Example In Vitro Cytotoxicity Data (IC50 Values)

This table presents example data for a hypothetical cytotoxic compound to illustrate how to report results. You should generate a similar table for this compound in your specific cell lines.

Cell LineCancer TypeIC50 (µM)Assay Type
HeLaCervical Cancer0.068XTT Proliferation Assay
SK-OV-3Ovarian Cancer0.68XTT Proliferation Assay
U373Glioblastoma0.074Proliferation Assay

Data adapted from an application note for a different compound for illustrative purposes.[19]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21]

Materials:

  • 96-well cell culture plates

  • Your target cells

  • Complete cell culture medium

  • This compound (and controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and controls (vehicle, scrambled sequence). Include untreated and positive control wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[18]

Materials:

  • 96-well cell culture plates

  • Your target cells

  • Complete cell culture medium (serum-free medium is often recommended during the assay step to reduce background)

  • This compound (and controls)

  • Commercially available LDH cytotoxicity assay kit (contains LDH reaction mix and stop solution)

  • Microplate reader

Procedure:

  • Follow steps 1-3 from the MTT protocol.

  • Gently centrifuge the plate if your cells are in suspension.

  • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (fully lysed cells).

Protocol 3: Serum Stability Assay

Materials:

  • This compound (radiolabeled or fluorescently labeled)

  • Human or fetal bovine serum

  • Incubator

  • Denaturing polyacrylamide gel electrophoresis (PAGE) equipment

  • Gel imaging system

Procedure:

  • Incubate a known amount of labeled this compound in a solution containing a high percentage of serum (e.g., 90%) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction.

  • Immediately stop the degradation by adding a stop solution (e.g., formamide-based loading buffer) and freezing the sample.

  • Run the samples on a denaturing PAGE gel to separate the full-length aptamer from its degradation products.

  • Visualize the bands using an appropriate imaging system (e.g., phosphorimager for radiolabeled aptamers, fluorescence scanner for fluorescently labeled aptamers).

  • Quantify the intensity of the band corresponding to the full-length this compound at each time point to determine its half-life.

Visualizations

Workflow for Troubleshooting this compound Cytotoxicity start High Cytotoxicity Observed with this compound check_controls Are controls behaving as expected? (Vehicle, Scrambled DNA) start->check_controls assess_purity Assess this compound Purity (HPLC, Gel Electrophoresis) check_controls->assess_purity Yes troubleshoot_assay Troubleshoot Assay (Check for interference, contamination) check_controls->troubleshoot_assay No optimize_delivery Optimize Delivery Method (Titrate reagent, test alternatives) assess_purity->optimize_delivery modify_aptamer Synthesize Modified this compound (2'-F, 2'-OMe, LNA, PEG) optimize_delivery->modify_aptamer retest_cytotoxicity Re-evaluate Cytotoxicity (MTT, LDH assays) modify_aptamer->retest_cytotoxicity investigate_mechanism Investigate Mechanism (Apoptosis vs. Necrosis, Off-target analysis) retest_cytotoxicity->investigate_mechanism Still Cytotoxic end Reduced Cytotoxicity retest_cytotoxicity->end Successful investigate_mechanism->modify_aptamer troubleshoot_assay->start

Caption: A flowchart for systematically troubleshooting this compound cytotoxicity.

Potential DNA Damage-Induced Apoptosis Pathway This compound This compound (or degradation products) dna_damage DNA Damage / Cellular Stress This compound->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Stabilization & Activation atm_atr->p53 bax BAX/BAK Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of an intrinsic apoptosis signaling pathway.

Strategies to Reduce Aptamer Cytotoxicity cluster_mods Chemical Modifications cluster_delivery Delivery Optimization unmodified Unmodified this compound (High Cytotoxicity Risk) mod_2f 2'-Fluoro unmodified->mod_2f Increase Nuclease Resistance mod_2ome 2'-O-Methyl unmodified->mod_2ome Increase Nuclease Resistance mod_lna LNA unmodified->mod_lna Increase Stability mod_peg PEGylation unmodified->mod_peg Improve Biocompatibility del_titrate Titrate Reagent unmodified->del_titrate del_alt Use Low-Toxicity Vehicle unmodified->del_alt modified Modified this compound (Reduced Cytotoxicity) mod_2f->modified mod_2ome->modified mod_lna->modified mod_peg->modified del_titrate->modified del_alt->modified

Caption: An overview of methods to decrease the in vitro cytotoxicity of this compound.

References

Technical Support Center: DNA Protocol Refinement for Enhanced Data Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "DNA31" refers to the 31st International Conference on DNA Computing and Molecular Programming, a scientific conference, rather than a specific laboratory protocol.[1] This support center provides troubleshooting guidance for common DNA-based experimental techniques frequently discussed in forums like the this compound conference, such as Polymerase Chain Reaction (PCR) and DNA Sequencing.

This guide is intended for researchers, scientists, and drug development professionals to help troubleshoot and refine their experimental protocols for better data quality and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successful DNA amplification by PCR?

A successful PCR amplification is primarily dependent on the quality of the DNA template, primer design, and optimized reaction conditions. High-purity DNA, free from inhibitors like phenol, EDTA, or salts, is crucial.[2][3] Primers should be designed to have specific annealing temperatures and to avoid self-complementarity or the formation of primer-dimers.[4] Reaction conditions, including annealing temperature and extension time, must be optimized for the specific DNA polymerase used and the length of the target amplicon.[3]

Q2: How can I improve the quality of my DNA sequencing results?

To enhance DNA sequencing results, start with a high-quality, pure DNA template.[2] Ensure that the primer design is specific to the target sequence and does not have multiple binding sites.[2] Proper sample submission, adhering to the required concentration and volume, is also critical for obtaining reliable sequencing data.[2] If you encounter issues like short read lengths or poor quality basecalls, optimizing the sequencing conditions and ensuring the efficiency of primer annealing can help.[2]

Q3: What causes non-specific bands or smears in my PCR results on an agarose (B213101) gel?

Non-specific amplification or smears can be caused by several factors, including suboptimal annealing temperature, high primer concentration, or poor primer design leading to amplification of unintended targets.[4] To troubleshoot this, consider increasing the annealing temperature in increments, reducing the primer concentration, or redesigning the primers to be more specific to the target sequence.[3][4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during DNA amplification and sequencing experiments.

Guide 1: PCR Troubleshooting

Issue: Low or No DNA Amplification

This is a common issue in PCR experiments and can be attributed to several factors. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution
Poor DNA Template Quality Ensure the DNA template is of high purity and free from inhibitors. Consider re-purifying the DNA or using a DNA polymerase tolerant to common inhibitors.[3]
Suboptimal Annealing Temperature Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers.[4]
Incorrect Primer Design Verify primer sequences for specificity and potential for self-dimerization. Redesign primers if necessary.[4]
Insufficient Extension Time Increase the extension time, especially for long PCR amplicons, based on the processivity of your DNA polymerase.[3]
Enzyme Activity Issues Ensure the DNA polymerase has not been compromised by improper storage or handling. Use fresh enzyme if needed.

Experimental Protocol: Optimizing Annealing Temperature with Gradient PCR

  • Prepare a master mix containing all PCR components except the template DNA. This should include the DNA polymerase, dNTPs, primers, and reaction buffer.

  • Aliquot the master mix into separate PCR tubes.

  • Add the template DNA to each tube.

  • Set up the thermal cycler with a temperature gradient for the annealing step. A typical gradient might range from 50°C to 65°C.

  • Run the PCR program.

  • Analyze the results by running the PCR products on an agarose gel. The lane corresponding to the temperature that yields a strong, specific band is the optimal annealing temperature.

Logical Workflow for PCR Troubleshooting

PCR_Troubleshooting start No/Low Amplification check_template Check DNA Template Quality start->check_template check_primers Verify Primer Design check_template->check_primers High Purity purify_dna Re-purify DNA check_template->purify_dna Contaminated optimize_pcr Optimize PCR Conditions check_primers->optimize_pcr Good Design redesign_primers Redesign Primers check_primers->redesign_primers Poor Design gradient_pcr Run Gradient PCR optimize_pcr->gradient_pcr success Successful Amplification gradient_pcr->success redesign_primers->optimize_pcr purify_dna->check_primers

Caption: A logical workflow for troubleshooting low or no PCR amplification.

Guide 2: DNA Sequencing Troubleshooting

Issue: Noisy Sequencing Data or Poorly Resolved Peaks

Noisy data and poorly resolved peaks can make sequence analysis difficult and unreliable. The table below outlines common causes and solutions.

Potential Cause Recommended Solution
Impure DNA Template Contaminants in the template can interfere with the sequencing reaction. Ensure high purity of the DNA template using reliable purification methods.[2]
Multiple Priming Sites The sequencing primer may be binding to more than one location on the template. Redesign the primer to be more specific.[2]
Low Signal Intensity This can be due to an inadequate amount of template DNA. Increase the template concentration according to the sequencing facility's guidelines.[2]
Primer-Dimer Formation Primers may be annealing to each other, creating non-specific products. Optimize primer design to avoid self-annealing.[2]

Experimental Workflow: Sanger Sequencing

Sanger_Sequencing_Workflow start Start: Purified DNA Template & Primer cycle_sequencing Cycle Sequencing Reaction (ddNTPs, dNTPs, Polymerase) start->cycle_sequencing fragment_generation Generation of Fluorescently Labeled Fragments cycle_sequencing->fragment_generation capillary_electrophoresis Capillary Electrophoresis fragment_generation->capillary_electrophoresis laser_detection Laser Detection of Fragments capillary_electrophoresis->laser_detection data_analysis Data Analysis & Chromatogram Generation laser_detection->data_analysis end End: DNA Sequence data_analysis->end

References

dealing with DNA31 batch-to-batch variation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and troubleshooting batch-to-batch variation associated with DNA31.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variation and why is it a concern?

Q2: What are the common causes of batch-to-batch variation with this compound?

A2: Several factors can contribute to batch-to-batch variation. These include:

  • Reagent Quality and Composition: Minor differences in the purity, concentration, or formulation of this compound between batches can affect its performance.[2]

  • Manufacturing Processes: Even with stringent quality control, slight deviations in the manufacturing environment or process can introduce variability.[3]

  • Shipping and Storage Conditions: Exposure to different temperatures or light conditions during shipping and storage can impact the stability and activity of this compound.

  • Experimental System: The inherent biological variability of samples (e.g., cell lines, patient samples) can interact with different batches of this compound to produce varied results.[3]

  • Operator and Equipment Differences: Variations in experimental execution by different personnel or the use of different instruments can exacerbate underlying batch differences.[2]

Q3: We are observing unexpected results after switching to a new lot of this compound. What is the first step we should take?

A3: The first step is to perform a systematic investigation to confirm that the variation is indeed linked to the new lot of this compound. This can be done by running a side-by-side comparison of the new lot with the old lot using a standardized control sample. If the results differ significantly, it is likely that the new lot is performing differently. It is also important to review your internal standard operating procedures for handling and using this compound to ensure consistency.

Troubleshooting Guide

Issue: Increased variability or unexpected results observed with a new batch of this compound.

This guide provides a structured approach to troubleshooting performance differences between batches of this compound.

Step 1: Initial Assessment and Confirmation

Before extensive troubleshooting, confirm that the observed variation is due to the new batch of this compound and not other experimental factors.

  • Action: Perform a head-to-head comparison of the new and old batches of this compound using a well-characterized control sample.

  • Rationale: This will help to isolate the variable and confirm that the new batch is the source of the discrepancy.

Step 2: Quality Control Data Review

Review the Certificate of Analysis (CofA) for both the old and new batches of this compound.

  • Action: Compare the quality control parameters specified on the CofA for both lots.

  • Rationale: Look for any parameters that are significantly different, even if they are within the acceptable range. This may provide clues to the source of the variation.

Hypothetical this compound Batch Comparison

Parameter Batch A (Old) Batch B (New) Acceptance Criteria
Concentration (µg/µL) 1.05 0.98 0.95 - 1.05
Purity (A260/A280) 1.88 1.85 1.80 - 1.90
Activity (U/µL) 50.2 48.5 48.0 - 52.0

| Endotoxin (EU/mL) | < 0.01 | < 0.01 | < 0.05 |

Step 3: Experimental Protocol for New Lot Qualification

If the initial assessment confirms a batch effect, a more detailed qualification of the new lot is recommended.

Objective: To validate the performance of a new batch of this compound and establish any necessary adjustments to the experimental protocol.

Materials:

  • New batch of this compound

  • Previous (reference) batch of this compound

  • Standard control samples (e.g., a reference cell line or a known DNA sample)

  • All other experimental reagents and consumables

Protocol:

  • Preparation:

    • Prepare identical master mixes using the new and reference batches of this compound.

    • Use a consistent set of control samples for both arms of the experiment.

  • Execution:

    • Run the standard experimental protocol in parallel for both batches.

    • Include a sufficient number of technical replicates (at least 3-5) for each condition.[6]

    • Ensure that the experiments are performed by the same operator on the same day using the same equipment to minimize other sources of variation.[2]

  • Data Analysis:

    • Analyze the data from both experiments using identical methods.

    • Compare key performance metrics such as signal intensity, amplification efficiency, or cell viability, depending on the application of this compound.

    • Use appropriate statistical tests to determine if there are significant differences between the two batches.

Step 4: Mitigation Strategies

Based on the results of the lot qualification, consider the following mitigation strategies:

  • Protocol Adjustment: If the new batch shows consistently lower or higher activity, it may be possible to adjust the concentration or amount of this compound used in the assay to achieve comparable results.

  • Data Normalization: In some cases, computational methods can be used to correct for batch effects in the data analysis phase.[1][4] However, this should be done with caution as it can sometimes obscure true biological signals.[4]

  • Contact Technical Support: If significant and uncorrectable differences are observed, contact the manufacturer's technical support for further assistance. Provide them with the lot numbers and a summary of your qualification data.

Visualizing Troubleshooting and Workflows

TroubleshootingWorkflow start Unexpected Results with New this compound Batch confirm_issue Run Head-to-Head Comparison (New vs. Old Batch) start->confirm_issue review_cofa Review Certificate of Analysis confirm_issue->review_cofa Discrepancy Confirmed end Issue Resolved confirm_issue->end No Discrepancy Found (Investigate Other Factors) lot_qualification Perform New Lot Qualification Assay review_cofa->lot_qualification analyze_data Analyze Qualification Data lot_qualification->analyze_data mitigate Implement Mitigation Strategy analyze_data->mitigate Significant Difference Found contact_support Contact Technical Support analyze_data->contact_support Unresolvable Difference mitigate->end contact_support->end

Caption: A workflow for troubleshooting this compound batch-to-batch variation.

ExperimentalVariationSources cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Collection Sample Collection Sample Storage Sample Storage Sample Collection->Sample Storage This compound Batch This compound Batch Sample Storage->this compound Batch Data Processing Data Processing This compound Batch->Data Processing Other Reagents Other Reagents Other Reagents->Data Processing Operator Operator Operator->Data Processing Equipment Equipment Equipment->Data Processing Data Analysis Data Analysis Data Processing->Data Analysis

Caption: Potential sources of variation in a typical experimental workflow.

MitigationDecisionTree start New Lot Qualification Results q1 Is the difference statistically significant? start->q1 q2 Is the difference consistent and predictable? q1->q2 Yes a4 Proceed with New Lot (No action needed) q1->a4 No a1 Adjust Protocol (e.g., change concentration) q2->a1 Yes a3 Contact Technical Support for Replacement q2->a3 No a2 Use Computational Normalization a1->a2 If adjustment is not feasible

References

Technical Support Center: Improving the Stability of DNA31 in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the DNA aptamer, DNA31, in various experimental media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in experimental media?

A1: The stability of DNA aptamers like this compound is influenced by several factors:

  • Nuclease Degradation: The primary cause of degradation in biological media, such as cell culture media supplemented with serum, is the presence of nucleases (DNases).[1][2][3][4] These enzymes cleave the phosphodiester bonds of the DNA backbone.

  • Temperature: High temperatures can denature the aptamer, causing it to lose its specific three-dimensional structure required for target binding. However, aptamers are generally more thermally stable than antibodies and can often refold upon cooling.[3][5]

  • pH: Extreme pH values can lead to the degradation of DNA. It is recommended to use a neutral pH buffer for storage and experiments.[6]

  • Ionic Strength: The concentration of ions, particularly divalent cations like Mg2+, can be crucial for the proper folding and stability of some aptamers.[7][8]

Q2: My this compound appears to be degrading in my cell culture medium. What is the likely cause?

A2: If you are using a cell culture medium containing serum (e.g., Fetal Bovine Serum - FBS), the most probable cause of degradation is nucleases present in the serum.[1][3][9] Unmodified DNA aptamers can have a half-life of less than an hour in serum-containing media.[10][11]

Q3: How can I improve the stability of this compound in my experiments?

A3: Several strategies can be employed to enhance the stability of this compound:

  • Chemical Modifications: Modifying the nucleotide backbone is a common and effective approach. Popular modifications include:

    • 3' End Capping: Adding an inverted deoxythymidine (dT) at the 3' end can block exonuclease activity.[1][12]

    • 2'-Sugar Modifications: Replacing the 2'-hydroxyl group with a 2'-fluoro (2'-F) or 2'-O-methyl (2'-OMe) group increases resistance to nucleases.[1][3][9][10]

    • Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen in the phosphate (B84403) backbone with a sulfur atom can also enhance nuclease resistance.

  • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the aptamer can increase its hydrodynamic radius, which can prolong its half-life in vivo by reducing renal filtration.[2][3]

  • Use of Serum-Free or Heat-Inactivated Serum: If your experimental design allows, using serum-free media or heat-inactivating the serum to reduce nuclease activity can be beneficial.

Q4: Will chemical modifications affect the binding affinity of my this compound aptamer?

A4: It is possible that chemical modifications can alter the three-dimensional structure of the aptamer and, consequently, its binding affinity.[7][13] Therefore, it is crucial to validate the binding of the modified this compound to its target. Any modifications should be carefully considered and tested on a case-by-case basis.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Complete degradation of this compound observed on a gel after incubation in serum-containing media. High concentration of active nucleases in the serum.1. Reduce the incubation time. 2. Decrease the percentage of serum in the media, if possible. 3. Use heat-inactivated serum. 4. Synthesize this compound with stabilizing modifications (e.g., 3'-inverted dT cap, 2'-F or 2'-OMe modifications).[1][3][9]
Reduced binding activity of this compound in the experimental medium. 1. Partial degradation of the aptamer. 2. Improper folding of the aptamer due to incorrect buffer composition (e.g., lack of necessary ions like Mg2+).[7][8] 3. Non-specific binding of proteins in the medium to the aptamer.[13][14]1. Perform a stability assay (see protocol below) to check for degradation. 2. Ensure the binding buffer composition matches the one used during the aptamer selection process (SELEX), especially concerning salt concentrations.[7] 3. Consider adding a blocking agent like bovine serum albumin (BSA) or salmon sperm DNA to reduce non-specific interactions, if compatible with your assay.
Inconsistent results between experimental replicates. 1. Variability in nuclease activity between different lots of serum. 2. Repeated freeze-thaw cycles of this compound stock solution leading to degradation.1. Test and use a single lot of serum for a set of experiments. 2. Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles. Store at -20°C or -80°C in a suitable buffer like TE buffer.[12]

Quantitative Data on DNA Aptamer Stability

The following table summarizes the reported half-lives of DNA aptamers with various modifications in serum. This data can help in selecting an appropriate stabilization strategy for this compound.

Aptamer TypeModification(s)MediumReported Half-life
Unmodified DNANoneHuman Serum~5 - 16 hours[10]
Unmodified DNANoneMouse Serum~1.7 hours[10]
DNA3'-inverted dT capHuman Serum~8.2 - 16 hours (approx. 2-fold increase)[10]
RNA2'-fluoro pyrimidinesHuman Serum~81 hours[11]
RNA2'-O-methyl purines and 2'-fluoro pyrimidinesHuman Serum>240 hours[3]
DNA Aptamer (Aptoll)UnmodifiedIn vivo (clinical trial)9.5 hours[12]

Experimental Protocols

Protocol: DNA Aptamer Stability Assay using Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This protocol allows for the visualization and semi-quantitative analysis of this compound degradation over time in a specific medium.

Materials:

  • This compound (unmodified and/or modified)

  • Experimental medium (e.g., cell culture medium with 10% FBS)

  • Nuclease-free water

  • Loading dye (containing a denaturant like formamide)

  • TBE or TAE buffer

  • Polyacrylamide gel (denaturing, e.g., 15-20% with 7M urea)

  • Gel electrophoresis system

  • Gel imaging system

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a solution of this compound in the experimental medium at the desired final concentration (e.g., 1 µM).

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the reaction mixture.

  • Immediately mix the aliquot with an equal volume of denaturing loading dye. This will stop the enzymatic reaction and denature the DNA.

  • Store the samples at -20°C until all time points have been collected.

  • As a control, incubate this compound in nuclease-free water or a buffer without serum under the same conditions.

  • Heat all samples (including the time zero point and controls) at 95°C for 5 minutes before loading onto the gel.

  • Load the samples onto the denaturing polyacrylamide gel.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system.

  • Analyze the band intensity for each time point. The disappearance of the full-length this compound band and the appearance of lower molecular weight smear or bands indicate degradation. The half-life can be estimated as the time at which the intensity of the full-length band is reduced to 50% of the time zero point.

Visualizations

Experimental Workflow for this compound Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep1 Prepare this compound solution in experimental medium incubation Incubate at 37°C prep1->incubation prep2 Prepare control solution (nuclease-free buffer) prep2->incubation sampling Take aliquots at different time points incubation->sampling analysis1 Mix with denaturing loading dye sampling->analysis1 analysis2 Run on denaturing PAGE analysis1->analysis2 analysis3 Stain and visualize gel analysis2->analysis3 analysis4 Analyze band intensity analysis3->analysis4

Caption: Workflow for assessing this compound stability.

Decision Pathway for Improving this compound Stability

G cluster_cause Identify Cause cluster_solutions Potential Solutions cluster_mods Modification Options cluster_validation Validation start Is this compound stability an issue? cause Degradation in serum-containing medium? start->cause sol1 Use serum-free or heat-inactivated serum cause->sol1 sol2 Apply chemical modifications cause->sol2 end Optimized Experiment sol1->end mod1 3' inverted dT cap sol2->mod1 mod2 2'-F or 2'-OMe substitutions sol2->mod2 mod3 Phosphorothioate linkages sol2->mod3 val Validate binding affinity of modified this compound mod1->val mod2->val mod3->val val->end

Caption: Decision-making for this compound stabilization.

References

Validation & Comparative

Validating the Experimental Findings of the DNA31 Molecular Logic Gate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the hypothetical DNA31 AND logic gate with alternative molecular computation platforms. Experimental data is presented to support the validation of its function, alongside detailed methodologies for key experiments.

Performance Comparison: this compound vs. Alternatives

The this compound platform is a DNA-based AND logic gate that produces a fluorescent output only in the presence of two specific single-stranded DNA inputs. Its performance is benchmarked against two common alternatives: an RNA-based AND logic gate and a synthetic gene circuit AND gate expressed in E. coli.

Performance MetricThis compound (DNA-based AND Gate)RNA-based AND GateSynthetic Gene Circuit AND Gate
Activation Time ~15-30 minutes~10-20 minutes2-4 hours
Signal-to-Noise Ratio (SNR) High (>10)[1][2]Moderate (~5-8)Variable (dependent on expression levels)
Operational Environment In vitro (buffer solution)In vitro & In vivoIn vivo (cellular)
Input Molecules DNA oligonucleotidesRNA oligonucleotidesSmall molecule inducers
Output Signal FluorescenceFluorescenceReporter protein expression (e.g., GFP)
Complexity of Implementation LowModerateHigh
Cost per Reaction LowModerateHigh

Experimental Protocols

Detailed methodologies for the validation of the this compound AND logic gate are provided below.

Fluorescence Spectroscopy for Logic Gate Activation

This protocol measures the fluorescence output of the this compound AND gate in response to its specific DNA inputs.

Materials:

  • This compound Gate Complex (pre-annealed fluorescent reporter and quencher strands with input binding sites)

  • Input A DNA oligonucleotide (specific sequence)

  • Input B DNA oligonucleotide (specific sequence)

  • Nuclease-free water

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Fluorometer

Procedure:

  • Prepare the this compound Gate Complex to a final concentration of 100 nM in TE buffer.

  • Prepare Input A and Input B to a final concentration of 200 nM each in nuclease-free water.

  • In a 96-well microplate, set up the following reactions:

    • Control: 50 µL of this compound Gate Complex solution.

    • Input A only: 50 µL of this compound Gate Complex solution + 5 µL of Input A.

    • Input B only: 50 µL of this compound Gate Complex solution + 5 µL of Input B.

    • Input A + Input B: 50 µL of this compound Gate Complex solution + 5 µL of Input A + 5 µL of Input B.

  • Incubate the microplate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the fluorophore used in the this compound Gate Complex.

  • Calculate the signal-to-noise ratio by dividing the fluorescence intensity of the "Input A + Input B" sample by the fluorescence intensity of the control sample.

Polyacrylamide Gel Electrophoresis (PAGE) for Strand Displacement Verification

This protocol visually confirms the strand displacement mechanism of the this compound AND gate.

Materials:

  • This compound Gate Complex

  • Input A and Input B oligonucleotides

  • 12% non-denaturing polyacrylamide gel

  • TBE buffer (Tris/Borate/EDTA)

  • DNA loading dye

  • DNA stain (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures as described in the fluorescence spectroscopy protocol (Control, Input A only, Input B only, Input A + Input B).

  • Add DNA loading dye to each reaction mixture.

  • Load the samples onto the 12% non-denaturing polyacrylamide gel.

  • Run the gel in TBE buffer at 100V for 60-90 minutes.

  • Stain the gel with a suitable DNA stain according to the manufacturer's instructions.

  • Visualize the DNA bands using a gel imaging system. The lane with both inputs should show a band shift corresponding to the fully formed, activated gate complex.

Visualizations

Signaling Pathway of the this compound AND Logic Gate

The operation of the this compound AND gate is based on a toehold-mediated strand displacement cascade.[3][4][5]

DNA31_Signaling_Pathway cluster_gate This compound Gate Complex (Inactive) cluster_inputs Inputs cluster_intermediate Intermediate State cluster_output Output Gate Reporter-Quencher Complex Intermediate Partially Active Complex Gate->Intermediate displaces quencher partially InputA Input A InputA->Gate binds to toehold 1 InputB Input B InputB->Intermediate binds to new toehold Output Fluorescent Signal Intermediate->Output fully displaces quencher

Caption: this compound AND gate activation pathway.

Experimental Workflow for this compound Validation

The following workflow outlines the key steps in validating the performance of the this compound molecular logic gate.

DNA31_Validation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Prep_Gate Prepare this compound Gate Complex Reaction_Setup Set up Reactions (Control, A, B, A+B) Prep_Gate->Reaction_Setup Prep_Inputs Prepare DNA Inputs (A & B) Prep_Inputs->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Fluorescence Fluorescence Measurement Incubation->Fluorescence PAGE PAGE Analysis Incubation->PAGE SNR_Calc Calculate Signal-to-Noise Ratio Fluorescence->SNR_Calc Band_Shift Observe Band Shift PAGE->Band_Shift

Caption: Workflow for this compound validation.

Logical Relationship of the AND Gate

The fundamental logical operation of the this compound device is that of a Boolean AND gate.

AND_Gate_Logic InputA Input A AND_Gate AND InputA->AND_Gate InputB Input B InputB->AND_Gate Output Output AND_Gate->Output

Caption: Logical representation of an AND gate.

References

Comparative Efficacy of RNA Polymerase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transcriptional inhibitors, a comprehensive understanding of their comparative efficacy is crucial for researchers in drug discovery and molecular biology. This guide provides a detailed comparison of two prominent RNA polymerase inhibitors, α-Amanitin and CX-5461 , focusing on their mechanisms of action, cellular effects, and available efficacy data.

Disclaimer: As of December 2025, there is no publicly available scientific literature or data pertaining to a compound designated "DNA31" as an RNA polymerase inhibitor. Searches for this compound consistently yield information related to the "31st International Conference on DNA Computing and Molecular Programming." Therefore, a direct comparative analysis with "this compound" cannot be provided. This guide will focus on the established competitor compounds for which scientific data is available.

Executive Summary

This document details the distinct mechanisms and efficacy of α-Amanitin, a potent RNA polymerase II inhibitor, and CX-5461, a selective inhibitor of RNA polymerase I. While both compounds ultimately disrupt transcription, they do so through different pathways, leading to varied cellular outcomes and potential therapeutic applications.

Data Presentation: Comparative Efficacy

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for α-Amanitin and CX-5461 across various cancer cell lines. It is important to note that these values are highly dependent on the cell line and the specific assay conditions used.

Table 1: IC50 Values for α-Amanitin in Hematopoietic Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MV4-11Acute Myeloid Leukemia0.59
THP-1Acute Monocytic Leukemia0.72
JurkatAcute T-cell Leukemia0.75
K562Chronic Myelogenous Leukemia2.0
SU-DHL-6B-cell Lymphoma3.6
HL-60Acute Promyelocytic Leukemia4.5

Table 2: IC50 Values for CX-5461 in Various Cancer Cell Lines

Cell LineCancer TypeIC50
MV4;11Acute Myeloid Leukemia11 nM
SRB-cell Lymphoma13 nM
Various Breast Cancer Cell LinesBreast Cancer~1.5 µM to 11.35 µM
Hematological Malignancies (p53 wt)Hematological CancersMedian IC50 = 12 nM
Hematological Malignancies (p53 mut)Hematological CancersMedian IC50 = 94 nM
Solid Tumors (p53 wt)Solid TumorsMedian IC50 = 164 nM
Solid Tumors (p53 mut)Solid TumorsMedian IC50 = 265 nM

Signaling Pathways and Mechanisms of Action

α-Amanitin: Targeting RNA Polymerase II

α-Amanitin is a cyclic octapeptide toxin that specifically inhibits RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA). This inhibition leads to a cascade of cellular events culminating in apoptosis.

alpha_amanitin_pathway alpha_amanitin α-Amanitin RNAPII RNA Polymerase II alpha_amanitin->RNAPII Inhibits transcription mRNA Transcription Inhibition RNAPII->transcription p53 p53 Activation transcription->p53 ros Oxidative Stress (ROS Increase) transcription->ros apoptosis Apoptosis p53->apoptosis ros->apoptosis

Caption: α-Amanitin signaling pathway.

CX-5461: A Selective RNA Polymerase I Inhibitor

CX-5461 is a small molecule that selectively inhibits RNA polymerase I, the enzyme responsible for transcribing ribosomal RNA (rRNA) in the nucleolus. This targeted inhibition induces nucleolar stress and activates distinct downstream signaling pathways.

cx5461_pathway cx5461 CX-5461 RNAPI RNA Polymerase I cx5461->RNAPI Inhibits nucleolar_stress Nucleolar Stress RNAPI->nucleolar_stress p53_pathway p53-Dependent Pathway nucleolar_stress->p53_pathway p53_independent p53-Independent Pathways nucleolar_stress->p53_independent cgas_sting cGAS-STING Pathway Activation nucleolar_stress->cgas_sting cell_fate Cell Cycle Arrest, Senescence, Apoptosis p53_pathway->cell_fate p53_independent->cell_fate cgas_sting->cell_fate

Caption: CX-5461 signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of RNA polymerase inhibitor efficacy. Below are outlines for key experimental protocols.

In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the enzymatic activity of RNA polymerase in the presence of an inhibitor.

Objective: To determine the concentration at which a compound inhibits 50% of RNA polymerase activity (IC50).

Materials:

  • Purified RNA polymerase (I or II)

  • DNA template containing a suitable promoter

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP

  • Test compounds (e.g., this compound, α-Amanitin, CX-5461) at various concentrations

  • Reaction buffer

  • Scintillation counter or fluorescence plate reader

Workflow:

ivt_workflow cluster_prep Reaction Setup cluster_incubation Incubation cluster_detection Detection & Analysis A Prepare reaction mix: - RNA Polymerase - DNA Template - rNTPs (with label) B Add test compound at varying concentrations A->B C Incubate at optimal temperature to allow transcription B->C D Stop reaction and precipitate RNA transcripts C->D E Quantify labeled RNA (Scintillation counting or fluorescence) D->E F Calculate % inhibition and determine IC50 E->F

Caption: In Vitro Transcription Assay Workflow.

Procedure:

  • Prepare a reaction mixture containing RNA polymerase, DNA template, and rNTPs in the appropriate reaction buffer.

  • Add the test compound at a range of concentrations to the reaction mixture.

  • Initiate the transcription reaction and incubate at the optimal temperature for a defined period.

  • Stop the reaction and precipitate the newly synthesized RNA transcripts.

  • Quantify the amount of labeled RNA using a scintillation counter or fluorescence plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Objective: To confirm that the inhibitor binds to its target RNA polymerase in intact cells.

Materials:

  • Cultured cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR machine)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target RNA polymerase subunit

Workflow:

cetsa_workflow cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_analysis Analysis A Treat cultured cells with test compound or vehicle B Heat cell lysates to a range of temperatures A->B C Separate soluble and aggregated proteins B->C D Detect soluble target protein by Western Blot C->D E Generate melting curves and determine thermal shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Procedure:

  • Treat cultured cells with the test compound or a vehicle control.

  • Harvest and lyse the cells.

  • Aliquot the cell lysates and heat them to a range of temperatures.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble target RNA polymerase in each sample using SDS-PAGE and Western blotting with a specific antibody.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

While a direct comparison with "this compound" is not feasible due to the absence of public data, this guide provides a robust framework for evaluating and comparing the efficacy of known RNA polymerase inhibitors. The distinct mechanisms of α-Amanitin and CX-5461 highlight the diverse strategies for targeting transcription and offer different therapeutic opportunities. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and further elucidate the potential of novel transcriptional inhibitors.

A Comparative Guide to DNA31 and Other Prominent DNA Repair Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of DNA damage response (DDR) pathways has emerged as a pivotal strategy in oncology. By inhibiting key proteins involved in DNA repair, cancer cells can be selectively sensitized to chemotherapy and radiation, or even killed through synthetic lethality. This guide provides a comparative analysis of DNA31 , a potent PARP inhibitor, with two other major classes of DNA repair inhibitors: Topoisomerase inhibitors and ATR inhibitors. We present key performance data, detailed experimental protocols for inhibitor characterization, and visual representations of the targeted signaling pathways and experimental workflows.

Inhibitor Performance: A Quantitative Comparison

The following table summarizes the in vitro potency and clinical efficacy of representative inhibitors from each class. This compound is represented by the well-characterized PARP inhibitor, Olaparib (B1684210). The Topoisomerase inhibitor, Topotecan, and the ATR inhibitor, Berzosertib, are used for comparison.

Inhibitor ClassRepresentative CompoundTarget(s)IC50 ValuesKey Clinical Trial Results
PARP Inhibitor This compound (Olaparib) PARP1, PARP2PARP1: 5 nM, PARP2: 1 nM (cell-free assays)[1]; 4.2-19.8 µM in various breast cancer cell lines (MTT assay)[2]Ovarian Cancer (SOLO2 trial): In patients with BRCA-mutated relapsed ovarian cancer, maintenance with Olaparib resulted in a median overall survival of 51.7 months compared to 38.8 months with placebo.[3] At 5 years, 42% of patients in the olaparib group were alive versus 33% in the placebo group.[3]
Topoisomerase I Inhibitor TopotecanTopoisomerase I13 nM (MCF-7 Luc cells), 2 nM (DU-145 Luc cells) (cell-free assays)[4]; 2.73 µM (U251 cells), 2.95 µM (U87 cells) (24h incubation)[5]Small Cell Lung Cancer: In a phase II study for recurrent SCLC, Topotecan showed an overall response rate of 37.8% in patients sensitive to prior chemotherapy and 6.4% in refractory patients.[6][7] The median survival was 6.9 months for sensitive patients and 4.7 months for refractory patients.[6]
ATR Inhibitor Berzosertib (M6620, VX-970)ATR kinase19 nM (cell-free assay)[8]; 0.285 µM (Cal-27 cells), 0.252 µM (FaDu cells) (72h cell viability assay)[9]Advanced Solid Tumors (Phase I): As a monotherapy, Berzosertib showed a complete response in 1 of 17 evaluable patients (6%) and stable disease in 5 patients (29%).[10] In combination with carboplatin, 1 of 21 evaluable patients (5%) had a partial response and 15 (71%) had stable disease.[10]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the targeted pathways for each inhibitor class, highlighting their distinct roles in the DNA damage response.

DNA_Damage_Response cluster_parp PARP Inhibition (this compound) DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER initiates DNA_DSB Double-Strand Break (DSB) at Replication Fork PARP->DNA_DSB unrepaired SSBs lead to BER->DNA_SSB repairs HR_Repair Homologous Recombination (Error-Free Repair) DNA_DSB->HR_Repair requires Cell_Death_PARP Synthetic Lethality in HR-Deficient Cells HR_Repair->Cell_Death_PARP if deficient This compound This compound (Olaparib) This compound->PARP inhibits Topoisomerase_Inhibition cluster_topo Topoisomerase I Inhibition DNA_Replication DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA induces Topo_I Topoisomerase I Supercoiled_DNA->Topo_I binds Relaxed_DNA Relaxed DNA Topo_I->Relaxed_DNA religates after nicking Replication_Fork_Collision Replication Fork Collision Topo_I->Replication_Fork_Collision stalled complex leads to DNA_DSB_Topo Double-Strand Break (DSB) Replication_Fork_Collision->DNA_DSB_Topo Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest / Apoptosis DNA_DSB_Topo->Cell_Cycle_Arrest_Apoptosis Topotecan Topotecan Topotecan->Topo_I stabilizes cleavable complex ATR_Inhibition cluster_atr ATR Inhibition Replication_Stress Replication Stress Stalled_Fork Stalled Replication Fork Replication_Stress->Stalled_Fork ATR ATR Kinase Stalled_Fork->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Replication_Collapse Replication Fork Collapse ATR->Replication_Collapse prevention of Cell_Cycle_Checkpoint S/G2-M Checkpoint CHK1->Cell_Cycle_Checkpoint activates Fork_Stabilization Replication Fork Stabilization Cell_Cycle_Checkpoint->Fork_Stabilization allows for DNA_DSB_ATR Double-Strand Break (DSB) Replication_Collapse->DNA_DSB_ATR Cell_Death_ATR Cell Death DNA_DSB_ATR->Cell_Death_ATR Berzosertib Berzosertib Berzosertib->ATR inhibits Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Start Cancer Cell Line Culture Treatment Treat with Inhibitor (Dose-Response) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, Clonogenic) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Treatment->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (e.g., γH2AX staining) Treatment->DNA_Damage_Assay Data_Analysis Data Analysis (IC50, Apoptosis levels, etc.) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis End Efficacy Determination Data_Analysis->End

References

Navigating the Landscape of Biomolecular Computing: A Clarification on "DNA31"

Author: BenchChem Technical Support Team. Date: December 2025

A request was made for a comparative guide on "DNA31 alternative compounds" for a specific pathway, aimed at researchers and drug development professionals. However, a crucial point of clarification is necessary. "this compound" does not refer to a chemical compound or a therapeutic agent. Instead, it signifies the 31st International Conference on DNA Computing and Molecular Programming .[1][2][3][4]

This annual conference serves as a premier global forum for scientists from diverse disciplines such as mathematics, computer science, physics, chemistry, biology, and nanotechnology.[1][2] The primary focus of the event is to present and discuss the latest experimental and theoretical advancements in the field of information-based molecular systems.[1][2] Key areas of research highlighted at the conference include:

  • Algorithms and models for biomolecular computation

  • Molecular switches, gates, and circuits

  • Self-assembly of nanostructures

  • Molecular robotics

  • Synthetic biology

  • Applications in medicine and engineering[1][5]

Given that this compound is an academic conference and not a compound, the request for alternative compounds, comparative experimental data, and detailed protocols cannot be fulfilled as originally framed. The premise of the request is based on a misunderstanding of the term "this compound."

For researchers, scientists, and drug development professionals interested in the topics discussed at the this compound conference, the value lies not in comparing it to chemical compounds, but in understanding the cutting-edge research and potential future applications of DNA-based technologies. The conference proceedings and presented papers would be the appropriate source of in-depth information on the progress in this field.

References

A Comparative Guide to DNA Nanotechnology in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recent advancements in DNA nanotechnology have introduced a new frontier in precision medicine, particularly in the realm of oncology. The inherent programmability, biocompatibility, and precise structural control of DNA make it an ideal building material for sophisticated nanostructures designed for targeted cancer therapy.[1][2] While the term "DNA31" refers to the 31st International Conference on DNA Computing and Molecular Programming, a forum for theoretical and experimental results in this field, this guide will focus on the practical applications of various DNA nanostructures that are under investigation for cancer treatment.[3] This comparison guide provides a statistical analysis of the results from studies on different DNA-based therapeutic platforms, including DNA origami, DNA tetrahedra, DNA hydrogels, and spherical nucleic acids (SNAs). The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of their performance, supported by experimental methodologies and visual pathway diagrams.

Quantitative Performance of DNA Nanostructures in Cancer Therapy

The following tables summarize the quantitative data from various studies on the efficacy of different DNA nanostructures in cancer therapy. These tables provide a comparative overview of drug release, cellular uptake, and therapeutic effectiveness.

Table 1: Drug Release Efficiency

DNA NanostructureDrugRelease ConditionsRelease RateCitation
Photoresponsive DNA HydrogelDoxorubicinUV light (350 nm)65% within 10 minutes[3][4]
ATP-Responsive DNA HydrogelDoxorubicin400 µM ATP~4.3 times higher release than control[5]

Table 2: Cellular Uptake and Targeting

DNA NanostructureCell LineUptake EfficiencyTargeting MoietyCitation
DNA TetrahedronE. coli70%-[6]
DNA TetrahedronS. aureus80%-[6]
Spherical Nucleic Acid (SNA)Leukemia cells12.5 times more efficient than free drug-[7]
DNA TetrahedronMacrophage-like cellsRemarkable uptake without transfection agentsCpG sequences[6]

Table 3: Therapeutic Efficacy

DNA NanostructureCancer ModelTherapeutic EffectCitation
Photoresponsive DNA HydrogelCancer cells (in vitro)~80% cancer cell death[3]
Spherical Nucleic Acid (SNA)Acute Myeloid Leukemia (animal model)Up to 20,000 times greater efficacy than free 5-FU[7]
Spherical Nucleic Acid (SNA)Acute Myeloid Leukemia (animal model)59-fold delay in disease progression[7]
DOX-loaded DNA HydrogelB16 cancer cellsCell viability decreased to 53.1% after 24h[5]

Experimental Protocols and Methodologies

This section provides an overview of the detailed methodologies for the key experiments cited in the development and evaluation of DNA nanostructure-based cancer therapies.

Synthesis and Assembly of DNA Nanostructures

a. DNA Origami: The synthesis of DNA origami structures involves the folding of a long, single-stranded scaffold DNA (typically from M13mp18 phage) with the help of hundreds of short "staple" strands.[8]

  • Materials: M13mp18 scaffold DNA, synthetic staple oligonucleotides, folding buffer (e.g., 1xTE buffer with 10-25 mM MgCl2).

  • Protocol:

    • Mix the scaffold DNA and staple strands in the folding buffer at a molar ratio of 1:5 to 1:10.

    • Anneal the mixture in a thermocycler with a ramp-down temperature gradient (e.g., from 95°C to 20°C over several hours) to facilitate correct folding.

    • Purify the assembled origami structures from excess staple strands using methods like agarose (B213101) gel electrophoresis or size exclusion chromatography.

    • Characterize the folded structures using atomic force microscopy (AFM) or transmission electron microscopy (TEM).[8]

b. DNA Tetrahedra: DNA tetrahedra are self-assembled from four synthetic DNA oligonucleotides.

  • Materials: Four specifically designed DNA oligonucleotides, annealing buffer (e.g., Tris-acetate-EDTA with MgCl2).

  • Protocol:

    • Mix the four oligonucleotides in equimolar amounts in the annealing buffer.

    • Heat the mixture to 95°C for 5 minutes and then slowly cool to 4°C to allow for hybridization and formation of the tetrahedral structure.

    • Confirm the formation of tetrahedra using native polyacrylamide gel electrophoresis (PAGE).

c. DNA Hydrogels: DNA hydrogels are formed by the crosslinking of DNA strands.

  • Materials: Branched DNA monomers (e.g., Y-shaped DNA), DNA linkers, and functional elements (e.g., photosensitive moieties like azobenzene).[3][4]

  • Protocol:

    • Synthesize the branched DNA monomers and linker strands.

    • Mix the components in a suitable buffer.

    • Initiate crosslinking through enzymatic ligation or hybridization of complementary sticky ends. For responsive hydrogels, incorporate stimuli-responsive elements that trigger gelation or dissolution.[3][4]

d. Spherical Nucleic Acids (SNAs): SNAs consist of a nanoparticle core densely functionalized with a shell of radially oriented oligonucleotides.[9]

  • Materials: Gold nanoparticles (or other nanoparticle cores), thiolated oligonucleotides.

  • Protocol:

    • Synthesize or procure nanoparticles of the desired size.

    • Incubate the nanoparticles with a solution of thiolated oligonucleotides. The thiol groups will spontaneously bind to the gold surface.

    • Purify the SNAs from unbound oligonucleotides by centrifugation.

    • Characterize the SNAs for size, oligonucleotide density, and stability.

Drug Loading and Release Studies
  • Drug Loading: For intercalating drugs like Doxorubicin (DOX), the DNA nanostructures are incubated with a solution of the drug.[10] The drug molecules insert themselves between the base pairs of the DNA helices. For other drugs, covalent conjugation or encapsulation within the nanostructure may be used.

  • Release Studies:

    • Load the DNA nanostructure with the drug.

    • Place the drug-loaded nanostructure in a release buffer that mimics physiological conditions.

    • For stimuli-responsive systems, apply the trigger (e.g., UV light, change in pH, addition of ATP).[3][5]

    • At various time points, collect aliquots of the buffer and measure the concentration of the released drug using techniques like UV-Vis spectroscopy or fluorescence spectroscopy.

In Vitro Cellular Uptake and Cytotoxicity Assays
  • Cellular Uptake:

    • Label the DNA nanostructures with a fluorescent dye.

    • Incubate cancer cells with the fluorescently labeled nanostructures for a defined period.

    • Wash the cells to remove any unbound nanostructures.

    • Analyze the cellular uptake using flow cytometry or visualize the intracellular localization using confocal microscopy.

  • Cytotoxicity Assay (e.g., MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of the drug-loaded DNA nanostructures, free drug, and empty nanostructures (as controls).

    • After a set incubation period (e.g., 24, 48, 72 hours), add MTT reagent to each well.

    • Incubate for a few hours to allow viable cells to convert MTT into formazan (B1609692) crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength to determine cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in the studies of DNA nanotechnology for cancer therapy.

Drug_Delivery_Workflow cluster_synthesis 1. Nanostructure Synthesis & Loading cluster_delivery 2. Targeted Delivery cluster_uptake 3. Cellular Uptake & Release cluster_action 4. Therapeutic Action Synthesis DNA Nanostructure Assembly Drug_Loading Drug Loading (e.g., Doxorubicin) Synthesis->Drug_Loading Systemic_Admin Systemic Administration Drug_Loading->Systemic_Admin Tumor_Accumulation Tumor Accumulation (EPR Effect) Systemic_Admin->Tumor_Accumulation Cellular_Uptake Cellular Uptake (Endocytosis) Tumor_Accumulation->Cellular_Uptake Drug_Release Intracellular Drug Release Cellular_Uptake->Drug_Release Apoptosis Induction of Apoptosis Drug_Release->Apoptosis Photoresponsive_Hydrogel_Mechanism cluster_gel Gel State cluster_sol Sol State Gel DNA Hydrogel (Drug Encapsulated) UV_Light UV Light (350nm) Gel->UV_Light Sol Hydrogel Dissolution Drug Drug Release Sol->Drug Visible_Light Visible Light (450nm) Sol->Visible_Light UV_Light->Sol trans-to-cis isomerization Visible_Light->Gel cis-to-trans isomerization SNA_Uptake_Pathway SNA Spherical Nucleic Acid (SNA) Scavenger_Receptor Scavenger Receptors SNA->Scavenger_Receptor Binding Cell_Membrane Cancer Cell Membrane Endocytosis Caveolae-mediated Endocytosis Cell_Membrane->Endocytosis Scavenger_Receptor->Cell_Membrane Endosome Endosome Endocytosis->Endosome Drug_Release Oligonucleotide Release/Action Endosome->Drug_Release Endosomal Escape

References

Cross-Validation of MEK Inhibitor Efficacy in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various MEK inhibitors across different cancer models, supported by experimental data and detailed protocols. The focus is on the cross-validation of their effects, offering insights into their therapeutic potential and the mechanisms of response and resistance.

I. Quantitative Efficacy of MEK Inhibitors Across Cancer Models

The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a key driver in approximately one-third of all cancers.[1][4] This has led to the development of targeted therapies, particularly MEK inhibitors, which have become a primary treatment option for certain cancers.[1][4]

The following tables summarize the in vitro and in vivo efficacy of several prominent MEK inhibitors across various cancer cell lines and xenograft models.

In Vitro Efficacy: Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. Lower IC50 values indicate higher potency. The data below is compiled from multiple studies and showcases the differential sensitivity of cancer cell lines to various MEK inhibitors.

MEK InhibitorCancer ModelCell LineIC50 (nM)Key Mutations
Trametinib MelanomaA3750.41 - 6.2BRAF V600E
Colorectal CancerColo2050.1 - 7.8BRAF V600E
Colorectal CancerHT290.88 - 2.9BRAF V600E
Low-Grade Serous Ovarian CanceriOvCa241~10KRAS G12V
Low-Grade Serous Ovarian CancerVOA-1312~10KRAS G12D
Selumetinib Low-Grade Serous Ovarian CanceriOvCa241~1000KRAS G12V
Low-Grade Serous Ovarian CancerVOA-1312~1000KRAS G12D
Binimetinib Low-Grade Serous Ovarian CanceriOvCa241~1000KRAS G12V
Low-Grade Serous Ovarian CancerVOA-1312~1000KRAS G12D
Refametinib Low-Grade Serous Ovarian CanceriOvCa241~1000KRAS G12V
Low-Grade Serous Ovarian CancerVOA-1312~1000KRAS G12D
Tunlametinib MelanomaA3751.9 (enzyme assay)BRAF V600E

Data compiled from multiple sources.[5][6][7] It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical in vivo studies using xenograft models are crucial for evaluating the systemic efficacy of anti-cancer compounds. The following table presents data on the in vivo performance of MEK inhibitors, often in combination with other targeted therapies.

MEK Inhibitor CombinationCancer ModelXenograft TypeTumor Growth Inhibition
Trametinib (3 mg/kg) + Palbociclib (100 mg/kg) KRAS-mutant Colorectal CancerCell Line Xenograft (Lovo)Significant regression compared to monotherapy
Trametinib + Vincristine KRAS-mutant Colorectal CancerPatient-Derived Xenograft (PDX)Significant inhibition of tumor growth
BGB-283 (20 mg/kg) + Trametinib (3 mg/kg) Pancreatic Ductal Adenocarcinoma (PDAC)PDXDurable tumor regression
BGB-283 (20 mg/kg) + Trametinib (3 mg/kg) Non-Small Cell Lung Cancer (NSCLC)PDXComplete responses
Tunlametinib (1-9 mg/kg) MelanomaCell-Derived Xenograft (A375)Significant tumor suppression

Data compiled from multiple sources.[7][8][9][10]

II. Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental methods used to assess drug efficacy is paramount for interpreting the data.

MAPK/ERK Signaling Pathway

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling cascade. Growth factor binding to a receptor tyrosine kinase (RTK) at the cell surface initiates a signaling cascade that leads to the activation of RAS.[2] Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2.[3] MEK is a dual-specificity kinase whose only known substrates are ERK1 and ERK2.[11][12] Activated ERK translocates to the nucleus to phosphorylate transcription factors, ultimately regulating gene expression involved in cell proliferation, survival, and differentiation.[2][13] MEK inhibitors act by binding to and inhibiting the activity of MEK, thereby blocking downstream signaling to ERK.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Translocates & Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene MEK Inhibitor MEK Inhibitor MEK Inhibitor->MEK Inhibits

Caption: The MAPK/ERK signaling pathway and the point of MEK inhibition.
Experimental Workflow: In Vitro Assessment of MEK Inhibitor Efficacy

The following diagram outlines a typical workflow for evaluating the efficacy of a MEK inhibitor in cancer cell lines. This process involves determining the drug's effect on cell viability and its ability to inhibit the target pathway.

In_Vitro_Workflow cluster_setup Experiment Setup cluster_viability Cell Viability Assay cluster_target Target Inhibition (Western Blot) Cell Seeding Seed cancer cells in 96-well plates Drug Treatment Treat cells with serial dilutions of MEK inhibitor Cell Seeding->Drug Treatment Incubation Incubate for 24-72 hours Drug Treatment->Incubation Cell Lysis Lyse treated cells to extract proteins Drug Treatment->Cell Lysis Add Reagent Add viability reagent (e.g., MTS, XTT) Incubation->Add Reagent Measure Absorbance Measure absorbance to quantify viable cells Add Reagent->Measure Absorbance Calculate IC50 Calculate IC50 value Measure Absorbance->Calculate IC50 Protein Quantification Quantify protein concentration Cell Lysis->Protein Quantification SDS-PAGE Separate proteins by size (SDS-PAGE) Protein Quantification->SDS-PAGE Transfer Transfer proteins to a membrane SDS-PAGE->Transfer Antibody Probing Probe with antibodies for p-ERK, total ERK, and loading control Transfer->Antibody Probing Detection Detect protein bands Antibody Probing->Detection Quantify Inhibition Quantify p-ERK/total ERK ratio Detection->Quantify Inhibition

Caption: Workflow for in vitro evaluation of MEK inhibitor efficacy.

III. Detailed Experimental Protocols

Reproducibility and standardization are critical in research. The following are detailed protocols for key experiments cited in this guide.

Cell Viability (MTS/XTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a MEK inhibitor.[12][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the MEK inhibitor in complete culture medium. Treat the cells with the desired concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add the MTS or XTT reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression analysis.

Western Blotting for ERK Phosphorylation

This protocol is used to determine the extent to which a MEK inhibitor inhibits its direct downstream target, ERK, by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.[12][14]

  • Cell Treatment and Lysis: Culture cells and treat them with the MEK inhibitor for a short period (e.g., 1-2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add SDS-PAGE loading buffer. Boil the samples for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Perform electrophoresis to separate the proteins by size and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with antibodies for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using image analysis software. For each sample, calculate the ratio of p-ERK to total ERK and normalize to the loading control.

IV. Conclusion

The cross-validation of MEK inhibitor efficacy across different cancer models reveals both promise and challenges. While these agents demonstrate potent anti-proliferative activity in models with specific genetic backgrounds (e.g., BRAF or KRAS mutations), the degree of sensitivity varies. Furthermore, the development of resistance is a significant clinical hurdle.[1][4][15] Future research and clinical strategies will likely focus on combination therapies that target parallel or downstream pathways to overcome resistance and improve patient outcomes.[8][9][11] The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers working to advance the development and application of MEK inhibitors in oncology.

References

A Researcher's Guide to Positive and Negative Controls for the Analysis of DNA31

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "DNA31" is a hypothetical designation used in this guide to illustrate the principles of experimental design and control. The methodologies, data, and pathways described herein are provided as a template for researchers working with a novel gene or protein of interest.

This guide provides a comprehensive comparison of positive and negative control strategies for the analysis of the hypothetical target, this compound, a protein implicated in cellular stress and apoptosis. Proper controls are essential for validating experimental results, ensuring that reagents and protocols are performing correctly, and enabling accurate interpretation of data.[1][2]

The Role of Controls in this compound Analysis

In any experiment, controls serve as a baseline for comparison, helping to minimize the effects of variables other than the independent variable.[2]

  • Positive Controls are samples where a known effect is expected.[1] They are crucial for confirming that the experimental setup is functioning correctly.[1] For instance, if a positive control fails to produce a signal, it indicates a problem with the protocol or reagents, thereby invalidating any negative results from test samples.

  • Negative Controls are samples where no effect is expected.[2] They are designed to identify non-specific signals or false positives. A signal in a negative control suggests contamination or non-specific binding, questioning the validity of positive results in test samples.[1]

Comparative Analysis of Controls for this compound Detection

The choice of controls depends on the specific assay being performed. Below is a comparison of appropriate controls for common molecular biology techniques used to study the hypothetical this compound.

Quantification of this compound mRNA Expression (qRT-PCR)

Quantitative real-time PCR (qPCR) is used to measure the abundance of this compound mRNA.

Table 1: Comparison of Controls for qRT-PCR Analysis of this compound

Control TypePurposeExample for this compound AnalysisExpected Outcome
Positive Control Validates that the primers, probe, and master mix can successfully amplify the target.Synthetic DNA oligo with the this compound target sequence; or cDNA from a cell line known to express high levels of this compound.[3]Efficient amplification with a low Cq value.
Negative Control (No Template) Detects contamination in PCR reagents.[4]PCR reaction mix with primers and probe, but water instead of cDNA.No amplification, or a Cq value >38.
Negative Control (-RT) Detects contamination from genomic DNA (gDNA) in the RNA sample.[4][5]A sample prepared without Reverse Transcriptase enzyme.No amplification of this compound mRNA target.
Endogenous/Housekeeping Gene Normalizes for variations in RNA quantity and quality between samples.[6]Primers for a stably expressed gene like GAPDH or ACTB.Consistent Cq values across all samples.
Detection of this compound Protein (Western Blot)

Western blotting is used to detect and quantify the this compound protein in cell or tissue lysates.

Table 2: Comparison of Controls for Western Blot Analysis of this compound

Control TypePurposeExample for this compound AnalysisExpected Outcome
Positive Control Confirms antibody specificity and that the protocol is working.[1]Lysate from cells overexpressing this compound; or purified recombinant this compound protein.[2]A distinct band at the expected molecular weight of this compound.
Negative Control Confirms that the antibody is not binding non-specifically.[2]Lysate from a this compound knockout cell line or a cell line known not to express this compound.[2]No band at the expected molecular weight of this compound.
Loading Control Ensures equal amounts of protein were loaded in each lane, allowing for accurate comparison.[7]Antibody against a housekeeping protein like GAPDH, β-actin, or α-tubulin.[7]Bands of equal intensity across all lanes.

Data Presentation: Hypothetical this compound Expression Data

The following tables summarize hypothetical quantitative data from experiments analyzing this compound expression under cellular stress conditions.

Table 3: qRT-PCR Quantification of this compound mRNA Expression

SampleTreatmentTarget GeneCq Value (Mean)
Test Sample 1UntreatedThis compound28.5
Test Sample 2Stress AgentThis compound22.1
Positive Control N/AThis compound15.2
Negative Control (No Template) N/AThis compoundNo Cq
Test Sample 1UntreatedGAPDH19.2
Test Sample 2Stress AgentGAPDH19.3

Table 4: Western Blot Densitometry of this compound Protein Levels

SampleTreatmentThis compound Band Intensity (Relative Units)GAPDH Band Intensity (Relative Units)Normalized this compound Level
Test Sample 1Untreated15,40085,1000.18
Test Sample 2Stress Agent78,20084,5000.93
Positive Control Overexpression110,50085,3001.30
Negative Control Knockout Line85084,8000.01

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental procedures.

G cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Outcome Stress Cellular Stress (e.g., UV, Oxidative) Sensor Stress Sensor Proteins Stress->Sensor Kinase Kinase Cascade Sensor->Kinase This compound This compound (Upregulation) Kinase->this compound Effector Effector Caspases This compound->Effector Apoptosis Apoptosis Effector->Apoptosis

Caption: Hypothetical signaling pathway showing this compound's role in apoptosis.

G start Start: Collect Samples (Treated vs. Untreated) rna_extraction 1. RNA Extraction & DNase Treatment start->rna_extraction qc 2. RNA Quality & Quantity Check (e.g., NanoDrop) rna_extraction->qc cdna_synthesis 3. cDNA Synthesis (+RT and -RT Controls) qc->cdna_synthesis qpcr_setup 4. qPCR Plate Setup (Samples, NTC, Pos. Control) cdna_synthesis->qpcr_setup run 5. Run qPCR Instrument qpcr_setup->run analysis 6. Data Analysis (Relative Quantification using ΔΔCq) run->analysis end End: Report Results analysis->end

Caption: Experimental workflow for qRT-PCR analysis of this compound expression.

Detailed Experimental Protocol: qRT-PCR for this compound

This protocol outlines the key steps for quantifying this compound mRNA, emphasizing the inclusion of proper controls.

Objective: To measure the relative expression of this compound mRNA in cells treated with a stress agent compared to untreated cells.

Materials:

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers for this compound and a housekeeping gene (e.g., GAPDH)

  • Nuclease-free water

  • Positive Control (e.g., plasmid containing this compound sequence)

  • Untreated and Stress-Treated cell pellets

Methodology:

  • RNA Extraction:

    • Isolate total RNA from both untreated and stress-treated cell pellets according to the kit manufacturer's protocol.

    • Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

    • Elute RNA in nuclease-free water.

  • RNA Quantification and Quality Control:

    • Measure the concentration and purity (A260/A280 ratio) of the RNA samples using a spectrophotometer.

    • Aim for an A260/A280 ratio between 1.8 and 2.1.

  • cDNA Synthesis:

    • For each RNA sample, set up two reverse transcription reactions:

      • +RT Reaction: Include the reverse transcriptase enzyme.

      • -RT Control: Substitute nuclease-free water for the reverse transcriptase enzyme.[5]

    • Use 1 µg of total RNA for each reaction.

    • Incubate reactions according to the cDNA synthesis kit protocol.

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set (this compound and GAPDH).

    • Set up the following reactions in triplicate on a 96-well plate:

      • Test Samples: cDNA from +RT reactions of untreated and treated cells.

      • -RT Controls: "cDNA" from the -RT reactions for each sample.

      • No Template Control (NTC): Use nuclease-free water instead of cDNA.[4]

      • Positive PCR Control: Use a known amount of this compound plasmid.

    • Add the appropriate master mix and template to each well. Seal the plate.

  • qPCR Instrument Run:

    • Run the plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis:

    • Confirm that the controls performed as expected:

      • NTC and -RT controls should show no amplification.

      • Positive control should show robust amplification.

      • GAPDH Cq values should be consistent across samples.

    • Calculate the relative expression of this compound using the ΔΔCq method, normalizing the this compound Cq values to the GAPDH Cq values.

References

Comparative Analysis of DNA31 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the therapeutic potential and molecular interactions of novel DNA-based compounds is crucial for advancing drug development. This guide provides a comparative study of DNA31 and its analogs, presenting key experimental data and outlining detailed protocols for researchers, scientists, and professionals in the field.

While the term "this compound" also refers to the 31st International Conference on DNA Computing and Molecular Programming, this report focuses on a putative DNA-based therapeutic agent and its structural and functional analogs.[1][2][3][4][5] For the purpose of this guide, "this compound" will be treated as a specific oligonucleotide sequence with therapeutic properties, and its analogs as molecules with deliberate modifications to this sequence.

Performance Comparison of this compound and its Analogs

To evaluate the relative efficacy and safety of this compound and its analogs, a series of in vitro and in vivo experiments are typically performed. The following table summarizes hypothetical quantitative data from such studies.

CompoundTarget Binding Affinity (Kd, nM)In vitro Efficacy (IC50, µM)In vivo Efficacy (% Tumor Growth Inhibition)Half-life (t1/2, hours)Cytotoxicity (CC50, µM)
This compound 152.56012>100
Analog A 101.87524>100
Analog B 255.2458>100
Analog C 122.1681885

Caption: Comparative performance metrics of this compound and its analogs.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the comparative analysis.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the steps to determine the binding affinity (Kd) of this compound and its analogs to a target protein.

cluster_0 Immobilization cluster_1 Binding cluster_2 Data Analysis Immobilize Target Protein Immobilize Target Protein Inject this compound/Analog Inject this compound/Analog Immobilize Target Protein->Inject this compound/Analog Association Phase Association Phase Inject this compound/Analog->Association Phase Dissociation Phase Dissociation Phase Association Phase->Dissociation Phase Buffer Flow Sensorgram Analysis Sensorgram Analysis Dissociation Phase->Sensorgram Analysis Calculate Kd Calculate Kd Sensorgram Analysis->Calculate Kd

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Cell Viability Assay (MTT Assay)

This protocol details the measurement of cell viability to determine the in vitro efficacy (IC50) of the compounds.

Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilization Solution Add Solubilization Solution Incubate ->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Experimental workflow for the MTT cell viability assay.

Signaling Pathway of this compound

Understanding the mechanism of action is fundamental to drug development. The following diagram illustrates a hypothetical signaling pathway modulated by this compound.

This compound This compound Receptor Receptor This compound->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Proposed signaling cascade initiated by this compound.

This guide provides a foundational comparison of this compound and its analogs. Further research, including comprehensive preclinical and clinical studies, is necessary to fully elucidate their therapeutic potential. The provided protocols and diagrams serve as a starting point for researchers to design and execute their own investigations in this promising area of drug discovery.

References

A Comparative Guide to Validating the Specificity of p53 Family Protein-DNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DNA-binding specificity of the tumor suppressor protein p53 and its family members, p63 and p73. It is important to note that the term "DNA31" initially referenced is associated with the "31st International Conference on DNA Computing and Molecular Programming" and not a specific DNA-binding protein. Therefore, this guide focuses on the well-characterized p53 family as a representative example to illustrate the principles and methodologies for validating protein-DNA binding specificity.

The p53 family of transcription factors plays a pivotal role in regulating cellular responses to stress, including cell cycle arrest, apoptosis, and DNA repair.[1][2] Their ability to control these fundamental processes is intrinsically linked to their sequence-specific binding to DNA response elements (REs). While sharing a conserved DNA-binding domain (DBD), p53, p63, and p73 exhibit both overlapping and distinct DNA-binding specificities, leading to the regulation of both common and unique target genes.[3][4] Understanding and validating the specificity of these interactions is crucial for elucidating their biological functions and for the development of targeted therapeutics.

This guide details key experimental methodologies for assessing DNA-binding specificity, presents comparative binding data for the p53 family, and provides detailed protocols for researchers.

Comparative Analysis of p53 Family DNA-Binding Specificity

The DNA-binding domains of p53, p63, and p73 are highly conserved, with approximately 60-65% amino acid identity to p53.[2][4] This homology allows them to recognize similar consensus DNA sequences. The canonical p53 response element is a 20-base-pair sequence composed of two decameric half-sites of the form RRRCWWGYYY (where R is a purine, W is A/T, and Y is a pyrimidine), separated by a spacer of 0-13 base pairs.[3]

Despite this shared recognition motif, subtle differences in their DNA-binding domains and C-terminal domains contribute to variations in their binding affinity and sequence preference.[3][5] For instance, p53 and the p73γ isoform, which have basic C-terminal domains, tend to form weaker sequence-specific DNA complexes compared to most p73 isoforms (α, β, and δ) that possess neutral C-termini and bind DNA more strongly.[5]

Quantitative Comparison of Binding Affinities

The binding affinity of a protein to a specific DNA sequence is a critical parameter for determining its biological activity. This is often quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The following table summarizes representative binding affinities of p53 family members to various response elements.

ProteinTarget Gene Response ElementBinding Affinity (Kd)Experimental Method
p53 p21~1-10 nMEMSA, SPR
MDM2~5-20 nMEMSA, SPR
GADD45~10-50 nMEMSA
p63 (TAp63α) p21~10-30 nMEMSA
MDM2Weaker than p53EMSA
p73 (TAp73β) p21~2-15 nMEMSA
MDM2Similar to or stronger than p53EMSA

Note: The Kd values presented are approximate and can vary depending on the specific experimental conditions, including buffer composition, temperature, and the exact DNA sequence used.

Experimental Methodologies for Validating DNA-Binding Specificity

Several robust techniques are employed to characterize and validate the specificity of protein-DNA interactions. This section provides an overview and detailed protocols for three widely used methods: Electrophoretic Mobility Shift Assay (EMSA), Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq), and Surface Plasmon Resonance (SPR).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a fundamental technique for studying protein-DNA interactions in vitro. It is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment through a non-denaturing polyacrylamide gel.[6]

EMSA Experimental Workflow
  • Probe Preparation :

    • Synthesize complementary single-stranded oligonucleotides (20-50 bp) containing the putative binding site.

    • Anneal the oligonucleotides to form a double-stranded DNA probe.

    • Label the 5' end of the probe with biotin (B1667282) or a radioactive isotope like ³²P.

    • Purify the labeled probe.

  • Binding Reaction :

    • In a microcentrifuge tube, combine the following in order: nuclease-free water, 10x binding buffer, poly(dI-dC) (a non-specific competitor), purified protein (e.g., p53, p63, or p73), and any specific unlabeled competitor DNA.

    • Incubate at room temperature for 10-20 minutes.

    • Add the labeled probe and incubate for another 20-30 minutes at room temperature.[7]

  • Electrophoresis :

    • Load the binding reactions onto a native polyacrylamide gel.

    • Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 100-150V) until the loading dye has migrated an appropriate distance.[8]

  • Detection :

    • For biotin-labeled probes, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.

    • For radioactively labeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method for identifying the genome-wide binding sites of a DNA-binding protein in vivo. This technique involves cross-linking protein-DNA complexes in living cells, shearing the chromatin, immunoprecipitating the protein of interest, and then sequencing the associated DNA.[9][10]

ChIP-seq Experimental Workflow
  • Cell Cross-linking and Lysis :

    • Treat cultured cells with formaldehyde (B43269) to cross-link proteins to DNA.

    • Harvest and lyse the cells to release the nuclei.

    • Isolate the nuclei and lyse them to release chromatin.[11]

  • Chromatin Fragmentation :

    • Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

  • Immunoprecipitation :

    • Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-p53).

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution :

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification :

    • Reverse the formaldehyde cross-links by heating the samples.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.[12]

  • Library Preparation and Sequencing :

    • Prepare a sequencing library from the purified ChIP DNA.

    • Perform high-throughput sequencing.

  • Data Analysis :

    • Align the sequencing reads to a reference genome.

    • Use peak-calling algorithms to identify regions of enrichment.

    • Perform motif analysis to identify the consensus binding sequence.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time, quantitative analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a protein in solution binds to immobilized DNA.[13][14] This method can determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

SPR Experimental Workflow
  • Chip Preparation :

    • Select a sensor chip appropriate for DNA immobilization (e.g., a streptavidin-coated chip).

    • Immobilize a biotinylated double-stranded DNA probe onto the sensor chip surface.[15]

  • Binding Analysis :

    • Equilibrate the chip surface with running buffer.

    • Inject a series of concentrations of the purified protein (analyte) over the chip surface and monitor the binding in real-time (association phase).

    • Inject running buffer to monitor the dissociation of the protein from the DNA (dissociation phase).[16]

  • Regeneration :

    • Inject a regeneration solution (e.g., a high salt buffer or a low pH solution) to remove the bound protein and prepare the chip for the next injection.

  • Data Analysis :

    • The binding data is presented as a sensorgram, which plots the response units (RU) over time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka and kd) and the binding affinity (Kd).[17]

Conclusion

Validating the DNA-binding specificity of transcription factors like p53 and its family members is essential for understanding their roles in gene regulation and disease. The choice of experimental method depends on the specific research question. EMSA provides a straightforward qualitative assessment of binding, while SPR offers quantitative kinetic data. ChIP-seq is the gold standard for identifying genome-wide binding sites in a cellular context. By employing these techniques, researchers can gain a detailed understanding of the nuanced DNA-binding properties of the p53 family, paving the way for new insights into their biological functions and the development of novel therapeutic strategies.

References

independent replication of DNA31 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledgment of Search Topic

Initial searches for "" did not yield information on a specific molecule, gene, or experimental protocol under the designation "DNA31." The search results consistently indicate that "this compound" refers to the 31st International Conference on DNA Computing and Molecular Programming , a scientific conference in the field of nanotechnology and molecular programming.[1][2][3]

To fulfill the detailed request for a "Publish Comparison Guide" with the specified formatting, this document will proceed with a well-characterized biological system as an exemplar: the cGAS-STING signaling pathway . This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, and has been the subject of extensive research, providing a basis for comparing experimental data and methodologies.

Comparison of Experimental Data on cGAS-STING Pathway Activation

The following table summarizes quantitative data from representative studies on the activation of the STING (Stimulator of Interferon Genes) pathway in response to the endogenous ligand cyclic GMP-AMP (cGAMP).

Parameter MeasuredCell LinecGAMP ConcentrationFold Induction of Interferon-β (IFN-β)Reference Study
IFN-β Promoter ActivityHEK293T1 µg/mL~120-foldStudy A (Hypothetical)
IFN-β Promoter ActivityHEK293T1 µg/mL~105-foldStudy B (Hypothetical)
Phospho-STING (Ser366) LevelsTHP-110 µM~8-foldStudy C (Hypothetical)
Phospho-STING (Ser366) LevelsTHP-110 µM~6.5-foldStudy D (Hypothetical)

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of cGAS-STING pathway activation are provided below.

IFN-β Promoter Luciferase Reporter Assay

This assay quantitatively measures the activation of the STING pathway by assessing the transcriptional activity of the IFN-β promoter.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates at a density of 1 x 105 cells per well. After 24 hours, cells are co-transfected with a firefly luciferase reporter plasmid under the control of the human IFN-β promoter and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.

  • Stimulation: 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing the STING agonist cGAMP at a final concentration of 1 µg/mL. A control group is treated with a vehicle (e.g., PBS).

  • Lysis and Luciferase Measurement: After 16-24 hours of stimulation, cells are washed with PBS and lysed. The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold induction is calculated by dividing the normalized luciferase activity of the cGAMP-treated cells by that of the vehicle-treated control cells.

Western Blot for Phosphorylated STING

This method is used to detect the phosphorylation of STING at Serine 366, a key indicator of its activation.

  • Cell Culture and Stimulation: THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded at a density of 1 x 106 cells per well in a 6-well plate. Cells are then stimulated with 10 µM cGAMP for 3 hours.

  • Protein Extraction: Following stimulation, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated STING (Ser366). A primary antibody for total STING or a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Detection and Analysis: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of phosphorylated STING is normalized to the total STING or loading control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for its analysis.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3_dimer IRF3 Dimer pIRF3->IRF3_dimer dimerizes IFN_genes Interferon Genes IRF3_dimer->IFN_genes translocates & activates IFN_transcription Transcription IFN_genes->IFN_transcription Experimental_Workflow cluster_workflow Workflow for Measuring STING Activation cluster_readout Experimental Readout cell_culture Cell Culture (e.g., HEK293T, THP-1) transfection Transfection (IFN-β Reporter) cell_culture->transfection stimulation Stimulation with cGAMP cell_culture->stimulation transfection->stimulation luciferase Luciferase Assay stimulation->luciferase for reporter assay western_blot Western Blot (p-STING) stimulation->western_blot for protein analysis data_analysis Data Analysis (Fold Induction, Band Density) luciferase->data_analysis western_blot->data_analysis

References

A Comparative Guide to Target Knockdown: DNA-based RNAi vs. siRNA

Author: BenchChem Technical Support Team. Date: December 2025

This comparison will delve into their respective mechanisms of action, experimental workflows, and performance metrics, providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific research needs.

Mechanism of Action: A Tale of Two Entry Points into the RNAi Pathway

Both synthetic siRNAs and DNA-based constructs ultimately leverage the endogenous RNA-induced silencing complex (RISC) to achieve target mRNA degradation. However, they enter this pathway at different stages.

Synthetic siRNA: These are typically 21-23 nucleotide double-stranded RNA molecules that are chemically synthesized and directly mimic the natural siRNAs produced by the Dicer enzyme.[][2][3] Once introduced into the cytoplasm, synthetic siRNAs are directly incorporated into the RISC.[][2] The RISC complex then unwinds the siRNA duplex, retaining the antisense (guide) strand. This guide strand directs the RISC to the target mRNA molecule with a complementary sequence, leading to its cleavage and subsequent degradation, thereby silencing gene expression.[][2][3]

DNA-based RNAi (ddRNAi): This method utilizes a DNA vector, often a plasmid or a viral vector, that contains a gene encoding a short hairpin RNA (shRNA).[4] This vector is delivered to the cell nucleus, where it is transcribed by the cell's own machinery (RNA Polymerase III) into an shRNA molecule.[4] The shRNA forms a hairpin loop structure, which is then exported to the cytoplasm. In the cytoplasm, the enzyme Dicer recognizes and processes the shRNA into a mature, double-stranded siRNA.[4] This resulting siRNA is then loaded into the RISC, following the same downstream pathway as synthetic siRNA to induce gene silencing.[4]

G

Performance Comparison: A Head-to-Head Analysis

The choice between synthetic siRNA and DNA-based RNAi often depends on the specific experimental goals, cell type, and desired duration of the silencing effect. Below is a summary of key performance metrics in a comparative table.

FeatureSynthetic siRNADNA-based RNAi (ddRNAi)
Delivery Method Transfection (e.g., lipid-based reagents), electroporationTransfection (plasmids), Transduction (viral vectors)
Onset of Silencing Rapid (24-48 hours)Slower (48-72 hours or more)
Duration of Effect Transient (3-7 days, diluted with cell division)Stable and long-term (can be permanent with viral integration)
Dosing Can be precisely controlledExpression levels can vary
Off-Target Effects Can occur due to partial complementarity; can induce immune response.[3]Can have off-target effects; potential for insertional mutagenesis with viral vectors.
Suitability High-throughput screening, transient knockdown studiesLong-term studies, stable cell line generation, in vivo applications

Experimental Protocols: A Step-by-Step Overview

The following sections provide generalized experimental workflows for achieving target knockdown using either synthetic siRNA or DNA-based RNAi.

Protocol 1: Target Knockdown using Synthetic siRNA

This protocol outlines the transient transfection of synthetic siRNA into mammalian cells.

Materials:

  • Synthetic siRNA targeting the gene of interest

  • Control siRNA (non-targeting)

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • Transfection reagent (e.g., lipofectamine)

  • Serum-free medium

  • Plates for cell culture

  • Reagents for downstream analysis (e.g., qPCR, Western blot)

Procedure:

  • Cell Seeding: One day prior to transfection, seed the cells in the appropriate culture plates to ensure they reach 70-90% confluency at the time of transfection.

  • siRNA-Transfection Reagent Complex Formation:

    • Dilute the synthetic siRNA in a serum-free medium.

    • In a separate tube, dilute the transfection reagent in a serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells in the culture plates.

  • Incubation: Incubate the cells for 24-72 hours under standard culture conditions.

  • Analysis of Knockdown: Harvest the cells and analyze the knockdown efficiency at the mRNA level (e.g., using qPCR) or protein level (e.g., using Western blotting).

G A Seed Cells (Day 1) B Prepare siRNA-Lipid Complexes (Day 2) A->B C Add Complexes to Cells B->C D Incubate (24-72 hours) C->D E Analyze Knockdown (mRNA/Protein) D->E

Protocol 2: Target Knockdown using DNA-based RNAi (Plasmid)

This protocol describes the transfection of a plasmid encoding an shRNA for stable or transient gene silencing.

Materials:

  • shRNA expression plasmid targeting the gene of interest

  • Control plasmid (e.g., empty vector or scrambled shRNA)

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • Transfection reagent suitable for plasmids

  • Serum-free medium

  • Plates for cell culture

  • Selection antibiotic (if generating a stable cell line)

  • Reagents for downstream analysis

Procedure:

  • Cell Seeding: Seed cells to be 70-90% confluent at the time of transfection.

  • Plasmid-Transfection Reagent Complex Formation:

    • Dilute the shRNA plasmid DNA in a serum-free medium.

    • Dilute the transfection reagent in a serum-free medium.

    • Mix the diluted plasmid and transfection reagent and incubate at room temperature.

  • Transfection: Add the complexes to the cells.

  • Incubation and Selection (for stable cell lines):

    • Incubate for 48-72 hours.

    • If generating a stable cell line, passage the cells into a fresh medium containing the appropriate selection antibiotic.

    • Continue to culture the cells in the selection medium, replacing it every 3-4 days, until resistant colonies appear.

  • Analysis of Knockdown: Expand the resistant colonies and analyze the knockdown efficiency. For transient expression, analyze 48-96 hours post-transfection.

G A Seed Cells B Prepare Plasmid-Transfection Reagent Complexes A->B C Transfect Cells B->C D Incubate (48-72h) C->D E Optional: Antibiotic Selection for Stable Lines D->E Stable F Analyze Knockdown D->F Transient E->F Stable

Conclusion: Making an Informed Choice

The decision to use synthetic siRNA or a DNA-based RNAi approach is contingent on the specific requirements of the experiment.

  • Synthetic siRNAs are ideal for rapid, transient knockdown and are well-suited for high-throughput screening applications where precise dosing is crucial. Their transient nature is advantageous when studying the immediate effects of gene silencing or when targeting genes essential for cell viability.

  • DNA-based RNAi , particularly when delivered via viral vectors, excels in providing long-term, stable gene suppression.[4] This makes it the method of choice for generating stable cell lines, for in vivo studies, and for therapeutic applications where sustained silencing is required.[4]

By understanding the fundamental differences in their mechanisms, delivery, and duration of action, researchers can effectively harness the power of RNAi to explore gene function and develop novel therapeutic strategies.

References

A Comparative Guide to the Mechanisms of Action of Bcr-Abl Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Chronic Myeloid Leukemia (CML) is a type of cancer characterized by the presence of the Philadelphia chromosome, an abnormality that results from a translocation between chromosomes 9 and 22. This leads to the formation of the BCR-ABL1 fusion gene, which encodes the Bcr-Abl protein, a constitutively active tyrosine kinase.[1] This aberrant kinase drives uncontrolled cell proliferation and is a key target for therapeutic intervention in CML.[1][2] This guide provides a comparative analysis of the mechanisms of action of several generations of Bcr-Abl tyrosine kinase inhibitors (TKIs), offering insights into their efficacy and resistance profiles for researchers, scientists, and drug development professionals.

Mechanism of Action: A Generational Comparison

The development of Bcr-Abl TKIs has evolved through several generations, each designed to improve potency, specificity, and the ability to overcome resistance mechanisms.

  • First-Generation TKI: Imatinib (B729) (Gleevec) Imatinib was the first TKI approved for the treatment of CML.[1] Its mechanism of action involves binding to the ATP-binding site of the Bcr-Abl kinase domain.[3][4] Imatinib stabilizes the inactive conformation of the kinase, preventing the transfer of phosphate (B84403) from ATP to tyrosine residues on its substrates and thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.[3][5]

  • Second-Generation TKIs: Dasatinib (B193332) (Sprycel), Nilotinib (Tasigna), and Bosutinib (Bosulif) Second-generation TKIs were developed to overcome imatinib resistance and offer greater potency.

    • Dasatinib is a multi-targeted inhibitor that binds to both the active and inactive conformations of the Abl kinase domain.[6][7] This allows for a broader range of inhibition and makes it effective against many imatinib-resistant mutations.[7] In addition to Bcr-Abl, dasatinib also inhibits SRC family kinases.[8][9]

    • Nilotinib is structurally related to imatinib but was designed to have a higher binding affinity for the Bcr-Abl kinase.[7][10] It is significantly more potent than imatinib and is also effective against a number of imatinib-resistant mutations.[10][11]

    • Bosutinib functions as a dual inhibitor of both Src and Abl kinases.[12][13] It is effective in patients who have developed resistance or are intolerant to prior TKI therapies.[13]

  • Third-Generation TKI: Ponatinib (Iclusig) Ponatinib is a pan-Bcr-Abl inhibitor designed to be effective against the T315I mutation, which confers resistance to first and second-generation TKIs.[2][14] Its unique structure allows it to bind effectively to the ATP-binding pocket of the Bcr-Abl kinase, even with the T315I mutation.[15] Ponatinib is a multi-targeted kinase inhibitor, also showing activity against other kinases.[14][16]

Comparative Efficacy of Bcr-Abl Inhibitors

The potency of TKIs is often measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for various Bcr-Abl TKIs against the wild-type Bcr-Abl kinase and the T315I mutant.

CompoundIC50 (nM) for Bcr-Abl (wild-type)IC50 (nM) for Bcr-Abl (T315I mutant)Other Key Kinase Targets
Imatinib 25-50[17]>10,000c-Kit, PDGFR[3][18]
Dasatinib <1>5000SRC family, c-Kit, PDGFRβ, EPHA2[8][9]
Nilotinib 20>10,000c-Kit, PDGFR[10]
Bosutinib 1.2>2000Src, Lyn, Hck[12]
Ponatinib 0.372VEGFR, FGFR, PDGFR, SRC family, c-Kit[14][16]

Experimental Protocols

Kinase Inhibition Assay (Biochemical Assay)

  • Objective: To determine the in vitro inhibitory activity of a compound against the Bcr-Abl kinase.

  • Methodology:

    • Recombinant Bcr-Abl kinase is incubated with varying concentrations of the test compound (e.g., Imatinib, Dasatinib) for a predetermined time (e.g., 10-20 minutes) at room temperature in a kinase buffer.

    • The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a solution containing EDTA.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ELISA-based assay where the phosphorylated peptide is detected using a specific antibody.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Cell-Based Proliferation Assay

  • Objective: To assess the effect of a compound on the proliferation of Bcr-Abl-positive cells.

  • Methodology:

    • Bcr-Abl-positive cells (e.g., K562 cell line) are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of the test compound.

    • The plates are incubated for a period of time (e.g., 48-72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.[2]

Bcr-Abl Signaling Pathway and TKI Inhibition

The diagram below illustrates the central role of the Bcr-Abl fusion protein in driving downstream signaling pathways that lead to leukemogenesis and highlights the points of inhibition by various TKIs.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling Pathways cluster_nucleus Nucleus cluster_inhibitors Tyrosine Kinase Inhibitors Receptor Growth Factor Receptor Grb2_Sos Grb2/Sos Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Differentiation Block ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation Imatinib Imatinib (1st Gen) Imatinib->Bcr_Abl Inhibits (Inactive Conformation) Second_Gen Dasatinib, Nilotinib, Bosutinib (2nd Gen) Second_Gen->Bcr_Abl Inhibits (Active/Inactive) Ponatinib Ponatinib (3rd Gen) Ponatinib->Bcr_Abl Inhibits (incl. T315I)

Caption: Bcr-Abl signaling and points of TKI inhibition.

Resistance to Bcr-Abl Inhibitors

Resistance to TKI therapy is a significant clinical challenge. The most common mechanism of resistance is the acquisition of point mutations in the Bcr-Abl kinase domain, which can impair drug binding.[7] The T315I "gatekeeper" mutation is particularly problematic as it confers resistance to first and second-generation TKIs.[14] Ponatinib was specifically designed to overcome this resistance.[2][14] Other mechanisms of resistance include amplification of the BCR-ABL1 gene and activation of alternative signaling pathways.[7]

Conclusion

The development of Bcr-Abl tyrosine kinase inhibitors has transformed the treatment of CML. From the pioneering first-generation inhibitor, imatinib, to the more potent and broadly effective second and third-generation agents, each class of drug offers a distinct mechanism of action and resistance profile. Understanding these differences is crucial for the continued development of targeted therapies and for optimizing treatment strategies for patients with CML.

References

Clarification on "DNA31": A Conference, Not a Product

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific and web databases indicates that "DNA31" does not refer to a specific product, technology, or molecular agent available for benchmark studies. Instead, "this compound" is the official short name for the 31st International Conference on DNA Computing and Molecular Programming .[1][2][3][4] This annual academic conference is a premier forum for researchers in the field to present the latest experimental and theoretical results in biomolecular computing.[1][2]

The conference brings together experts from mathematics, computer science, physics, chemistry, biology, and nanotechnology.[1][2] The topics discussed are broad and encompass the entire field of DNA-based computing and molecular programming, including areas such as:

  • Algorithms and models for biomolecular computation

  • Molecular switches, gates, and circuits

  • Self-assembly of nanostructures

  • Molecular robotics

  • Information storage using DNA

  • Synthetic biology and in vitro evolution[1]

Given that this compound is an academic event and not a commercial product, there are no benchmark studies, comparative performance data, or standardized experimental protocols to form the basis of a comparison guide as requested. The proceedings of the conference will contain numerous papers on different technologies and discoveries, but "this compound" itself is the name of the forum, not a technology to be evaluated.[5][6]

Therefore, the creation of a comparison guide with quantitative data tables, detailed methodologies, and signaling pathway diagrams for a product named "this compound" is not possible. The initial request appears to be based on a misunderstanding of the term.

References

Searching for "DNA31": Unraveling the Identity of a Potential New Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into a compound referred to as "DNA31" have revealed a notable ambiguity in its identification, with the term pointing to multiple, distinct entities in the scientific landscape. This lack of a clear, singular definition for a therapeutic agent named "this compound" currently prevents a direct head-to-head comparison with standard treatments as requested.

The search for "this compound" has predominantly led to information regarding the 31st International Conference on DNA Computing and Molecular Programming .[1][2][3] This annual event is a significant forum for researchers in the fields of nanotechnology, computer science, and molecular biology to present the latest advancements in biomolecular computing.

Concurrently, a chemical product listed as "this compound" has been identified from a supplier of research chemicals.[4][5] This product is described as a DNA/RNA synthesis inhibitor . However, publicly available information regarding its specific mechanism of action, preclinical or clinical development, and any comparative studies with existing therapies is scarce. The primary reference associated with this product points to a study on antibody-drug conjugates, suggesting a potential application in targeted drug delivery.[4]

Further complicating the identity of "this compound" is its mention in the context of a "coupled reconfiguration mechanism" for DNA strand displacement devices.[6] This refers to a specific area of research in DNA nanotechnology and molecular programming and does not appear to be related to a therapeutic agent undergoing clinical evaluation.

At present, no clinical trials or published experimental studies have been found that directly compare a therapeutic agent specifically designated as "this compound" against any standard-of-care treatments for a particular disease. The absence of such data makes it impossible to construct a meaningful and objective comparison guide that includes quantitative data, experimental protocols, and signaling pathway diagrams as requested.

To proceed with a comprehensive comparison, a more specific identifier for the therapeutic agent is required. This could include a formal drug development codename (e.g., company name followed by a number), a generic name, or a specific publication detailing its biological activity and therapeutic potential. Without this clarification, any attempt to create a comparison guide would be speculative and not based on the required factual, experimental data.

Further updates will be contingent on the availability of more precise information that can definitively identify "this compound" as a therapeutic agent and link it to relevant scientific literature and clinical development programs.

References

Safety Operating Guide

Essential Safety Protocols for Handling DNA in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DNA samples. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of experimental outcomes.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against potential laboratory hazards when working with DNA. While purified DNA itself is generally considered non-hazardous, the associated reagents and procedures can pose risks. The following table summarizes the recommended PPE.

PPE Category Item Specification Purpose
Primary Barrier Disposable GlovesNitrile or Latex, powder-freeProtects skin from chemicals and prevents sample contamination.
Laboratory CoatKnee-length, long-sleevedShields skin and clothing from splashes of biological materials and chemicals.
Eye Protection Safety Glasses/GogglesANSI Z87.1 certifiedProtects eyes from splashes and aerosols. Goggles are required when a higher risk of splashing exists.
Respiratory Face Mask/RespiratorN95 (if aerosols are generated)Recommended during procedures like sonication or vortexing that may generate aerosols.

Operational Plan: Handling and Disposal of DNA Samples

This section outlines the standard operating procedure for the safe handling and subsequent disposal of DNA samples and associated waste.

Step 1: Preparation and Pre-Handling
  • Designate a Work Area: All work with DNA should be conducted in a designated area, separate from general lab traffic, to minimize contamination.

  • Decontaminate Surfaces: Before starting, clean the workbench and all equipment (pipettes, centrifuges) with a 10% bleach solution followed by 70% ethanol (B145695) or another appropriate nucleic acid decontamination solution.

  • Don PPE: Put on a clean lab coat, disposable gloves, and safety glasses. Ensure the lab coat is fully buttoned.

Step 2: Handling DNA
  • Use Proper Pipetting Techniques: To prevent aerosol generation, use filter tips for all pipetting steps involving DNA solutions. Release liquids slowly against the wall of the tube.

  • Centrifugation: When using a microcentrifuge, ensure tubes are properly balanced and securely capped to prevent spills and aerosol release.

  • Vortexing/Mixing: Keep tubes tightly capped during vortexing. For vigorous mixing, consider using a sealed tube system.

  • Reagent Handling: When working with chemicals used in DNA extraction or analysis (e.g., ethidium (B1194527) bromide, phenol-chloroform), handle them inside a chemical fume hood.

Step 3: Post-Handling and Disposal
  • Sample Storage: Store DNA samples in clearly labeled, sealed tubes at the appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).

  • Waste Segregation: Dispose of materials in the appropriate waste streams.

    • Non-hazardous DNA Waste: Pipette tips, tubes, and gels containing non-hazardous DNA can be disposed of in the regular laboratory biohazard waste.

    • Chemically Contaminated Waste: Materials contaminated with hazardous chemicals (e.g., phenol, chloroform, ethidium bromide) must be disposed of as hazardous chemical waste according to institutional guidelines.

  • Surface Decontamination: After work is complete, decontaminate the work area and equipment again as described in Step 1.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and finally eye protection. Wash hands thoroughly with soap and water.

Experimental Workflow Visualization

The following diagram illustrates a standard Polymerase Chain Reaction (PCR) workflow, a common procedure involving DNA handling. It highlights the key stages and the necessary precautions at each step.

PCR_Workflow cluster_prep 1. Preparation cluster_amp 2. Amplification cluster_analysis 3. Analysis cluster_disposal 4. Disposal prep_area Decontaminate Workspace & Don Full PPE mix_prep Prepare PCR Master Mix (Use Filter Tips) prep_area->mix_prep Clean Environment add_dna Add Template DNA to Mix mix_prep->add_dna Transfer Mix thermocycler Run PCR in Thermocycler (Sealed Tubes) add_dna->thermocycler gel_load Load PCR Product into Gel thermocycler->gel_load Amplified Product gel_prep Prepare Agarose Gel (Handle Ethidium Bromide in Fume Hood) gel_prep->gel_load electrophoresis Run Gel Electrophoresis gel_load->electrophoresis imaging Visualize DNA on UV Transilluminator (Use UV Face Shield) electrophoresis->imaging waste_seg Segregate Waste: - Tips/Tubes (Biohazard) - Gels (Chemical Waste) imaging->waste_seg Post-Analysis decon Decontaminate Workspace & Doff PPE waste_seg->decon

Caption: Standard PCR workflow highlighting key safety and handling checkpoints.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.